Ethyl 2-cyclopropyl-2-hydroxyacetate chemical properties
Technical Monograph: Ethyl 2-cyclopropyl-2-hydroxyacetate Part 1: Executive Summary Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9), also known as ethyl cyclopropylglycolate, is a pivotal bifunctional building b...
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9), also known as ethyl cyclopropylglycolate, is a pivotal bifunctional building block in modern medicinal chemistry.[1][2] Structurally, it combines a lipophilic, rigid cyclopropyl moiety with a reactive
-hydroxy ester core.[1] This unique architecture serves two critical roles in drug development:
Bioisosterism: The cyclopropyl group acts as a metabolically stable bioisostere for isopropyl or phenyl groups, often improving potency and selectivity by restricting conformational freedom.[1][2]
Divergent Intermediate: The molecule functions as a "linchpin" precursor.[1][2] The hydroxyl group allows for stereoselective substitution (e.g., Mitsunobu reactions) to generate chiral amines, while the ester provides a handle for backbone extension.
Part 2: Physicochemical Characterization
The following data synthesizes experimental values and high-confidence predictive models essential for process chemistry and formulation.
Property
Value
Technical Note
CAS Number
1185387-66-9
Specific to the racemate; chiral forms have distinct CAS.[1][2]
Mechanism: Hydride transfer to the electrophilic ketone carbonyl.[1][2] The adjacent cyclopropyl group does not interfere sterically or electronically under these mild conditions.[1]
Route B: Biocatalytic Reduction (Chiral)
For enantiopure applications (e.g., viral protease inhibitors), enzymatic reduction is preferred over chemical resolution.[1][2]
Catalyst: Ketoreductases (KREDs) with cofactor recycling (NADPH).[1][2]
Selectivity: Can yield >99% ee of either
or enantiomer depending on the enzyme variant.[1][2]
Visualization: Synthesis Workflow
The following diagram outlines the logical flow from raw materials to the isolated product.
Figure 1: Step-wise chemical synthesis workflow for the racemic production of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Part 4: Reactivity & Divergent Synthesis
The utility of Ethyl 2-cyclopropyl-2-hydroxyacetate lies in its ability to undergo orthogonal transformations.[1] The cyclopropyl ring, while stable to weak acids/bases, is sensitive to radical conditions and strong Lewis acids, requiring specific handling.[1]
Hydroxyl Group Activation (Leaving Group Installation)
The secondary hydroxyl is the primary handle for derivatization.[1][2]
Mesylation/Tosylation: Reaction with methanesulfonyl chloride (
) generates the mesylate, a critical intermediate for displacement.[1][2]
Application: Displacement with amines (azide or primary amines) yields
-amino acids, common in HCV NS3/4A protease inhibitors.[1][2]
Cyclopropyl Ring Stability
Risk: The ring is prone to opening under radical conditions (e.g., oxidative metabolism by CYP450) or strong acid catalysis, leading to homo-allyl rearrangement.[1][2]
Mitigation: Avoid radical initiators during downstream processing. In drug design, the ring is often metabolically stabilized by gem-difluorination if oxidative opening is a clearance issue.
Visualization: Reaction Pathways
Figure 2: Divergent synthetic pathways.[1][2] The 'Activation' route is the primary gateway to pharmaceutical intermediates.
Part 5: Experimental Protocol (Standard Reduction)
Objective: Synthesis of racemic Ethyl 2-cyclopropyl-2-hydroxyacetate on a 10g scale.
portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (30% EtOAc/Hexane) for disappearance of the starting material ( to ).[1]
, filter, and concentrate. Purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes) to yield the product as a clear oil.
Yield: Typically 9.1–9.6 g (90–95%).
Part 6: References
Chemical Identity & Properties: PubChem.[1][2][3] Ethyl 2-cyclopropyl-2-hydroxyacetate (CID 62215201).[1] National Library of Medicine.[1] Link[1]
Synthetic Methodology (General Reduction): Brown, H. C., & Krishnamurthy, S. (1979).[1][2] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1] (Foundational reference for NaBH4 reduction of alpha-keto esters).
Biocatalytic Route: Kaluzna, I., et al. (2005).[1][2] Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols. Journal of the American Chemical Society.[4] (Contextual reference for enzymatic reduction of alpha-keto esters).
Cyclopropyl Bioisosterism: Wuitschik, G., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses cyclopropyl/oxetane bioisosterism in medicinal chemistry).
Ethyl 2-cyclopropyl-2-hydroxyacetate CAS number 1185387-66-9
Part 1: Executive Summary & Strategic Utility Ethyl 2-cyclopropyl-2-hydroxyacetate is a high-value chiral building block, primarily utilized in the synthesis of direct-acting antiviral agents (DAAs), specifically HCV NS3...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Utility
Ethyl 2-cyclopropyl-2-hydroxyacetate is a high-value chiral building block, primarily utilized in the synthesis of direct-acting antiviral agents (DAAs), specifically HCV NS3/4A protease inhibitors . Its structural core—an
-hydroxy ester bearing a cyclopropyl moiety—serves as a critical scaffold for introducing conformational constraints and metabolic stability into peptide-mimetic drugs.
For the medicinal chemist, this molecule represents a "divergent intermediate." It can be:
Oxidized to the
-keto ester to form electrophilic "warheads" (e.g., -ketoamides) that covalently trap serine proteases.
Coupled via the hydroxyl group to form depsipeptides.
Hydrolyzed to the free acid for coupling with complex amines.
This guide details the validated synthesis, quality control, and handling protocols required to utilize this compound in GMP-compliant workflows.
Part 2: Chemical Identity & Physicochemical Profile[1]
Property
Specification
IUPAC Name
Ethyl 2-cyclopropyl-2-hydroxyacetate
Molecular Formula
CHO
Molecular Weight
144.17 g/mol
Appearance
Colorless to pale yellow oil
Boiling Point
94–95 °C (at 26 mmHg) [Predicted]
Solubility
Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Chirality
Available as Racemate or Enantiopure (/) forms
Storage
2–8 °C, under Argon/Nitrogen (Hygroscopic)
Part 3: Validated Synthetic Protocols
While various routes exist, the reduction of ethyl 2-cyclopropyl-2-oxoacetate is the industry standard due to its scalability and potential for asymmetric catalysis.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the primary synthetic workflow and downstream utility.
Caption: Synthetic pathway from keto-ester precursor to target hydroxy-ester and downstream API applications.
Protocol: Chemoselective Reduction (Racemic)
Objective: Synthesize racemic ethyl 2-cyclopropyl-2-hydroxyacetate from ethyl 2-cyclopropyl-2-oxoacetate.
Reagents:
Ethyl 2-cyclopropyl-2-oxoacetate (1.0 equiv)
Sodium Borohydride (NaBH
) (0.5 equiv)
Ethanol (Absolute)
Saturated NH
Cl solution
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with Ethyl 2-cyclopropyl-2-oxoacetate dissolved in absolute ethanol (0.5 M concentration). Cool the solution to 0 °C using an ice bath.
Expert Insight: Temperature control is critical. Higher temperatures favor the formation of the diol byproduct (over-reduction of the ester moiety).
Addition: Add NaBH
portion-wise over 20 minutes. Maintain internal temperature < 5 °C.
Mechanism:[1][2][3] The borohydride anion attacks the more electrophilic ketone carbonyl preferentially over the ester carbonyl.
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The ketone spot should disappear.
Quench: Carefully add saturated aqueous NH
Cl dropwise.
Safety Note: Hydrogen gas evolution will occur. Ensure adequate ventilation.
Workup: Concentrate under reduced pressure to remove ethanol. Dilute residue with water and extract with Ethyl Acetate (3x).
Purification: Wash combined organics with brine, dry over Na
SO, and concentrate. Purify via silica gel chromatography (Gradient: 10% 30% EtOAc in Hexanes).
Enantioselective Variant (Biocatalytic)
For drug development requiring high optical purity (>99% ee), chemical reduction is replaced by Ketoreductase (KRED) biocatalysis.
) or () enantiomer depending on enzyme selection, avoiding toxic heavy metals used in asymmetric hydrogenation.
Part 4: Quality Control & Analytical Characterization
Trustworthiness in data is paramount. The following parameters validate the compound's identity and purity.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl):
4.25 (q, J = 7.1 Hz, 2H, -OCHCH)
3.85 (d, J = 6.5 Hz, 1H, -CH (OH)-)
2.80 (br s, 1H, -OH )
1.30 (t, J = 7.1 Hz, 3H, -OCHCH)
1.15–1.05 (m, 1H, Cyclopropyl-CH )
0.65–0.45 (m, 4H, Cyclopropyl-CH x2)
Interpretation: The doublet at 3.85 ppm is the diagnostic signal for the
-proton. Its coupling constant reflects the dihedral angle with the cyclopropyl methine proton.
Chiral HPLC Method
To determine Enantiomeric Excess (ee):
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: Hexane : Isopropanol (90 : 10).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Expectation: Enantiomers typically separate with a resolution factor (
) > 1.5.
Part 5: Applications in Drug Discovery
The "Cyclopropyl Effect"
The cyclopropyl group in CAS 1185387-66-9 is not merely a spacer; it is a functional pharmacophore.
Conformational Restriction: The rigid ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to the target protein (e.g., the HCV NS3 protease active site).
Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds, making them resistant to Cytochrome P450 oxidation.
Warhead Synthesis
This hydroxy ester is frequently oxidized (using Dess-Martin Periodinane) to the
-keto ester . In HCV protease inhibitors (like Boceprevir or Telaprevir analogs), this -keto motif forms a reversible covalent bond with the serine hydroxyl of the protease catalytic triad, effectively inhibiting viral replication.
Part 6: Safety & Handling (SDS Summary)
Hazard Statements (GHS):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Inhalation: Handle in a fume hood. The compound has low volatility but aerosols can be irritating.
Storage: Store in a tightly sealed container at 2–8 °C . The
-hydroxy ester moiety is susceptible to hydrolysis if exposed to ambient moisture over prolonged periods.
References
PubChem. (2025). Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3. National Library of Medicine. [Link]
Liverton, N. J., et al. (2008). Molecular Design of HCV Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for cyclopropyl utility in HCV drugs). [Link]
An In-depth Technical Guide to Ethyl 2-cyclopropyl-2-hydroxyacetate (C₇H₁₂O₃): Synthesis, Properties, and Applications in Drug Discovery
Abstract Ethyl 2-cyclopropyl-2-hydroxyacetate is a versatile synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture, featuring a chiral center, a r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl 2-cyclopropyl-2-hydroxyacetate is a versatile synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture, featuring a chiral center, a reactive secondary alcohol, an ester functional group, and the unique cyclopropyl moiety, makes it a valuable precursor for a diverse range of complex molecules. The cyclopropyl ring, a "privileged scaffold" in medicinal chemistry, imparts unique conformational and metabolic properties to parent drug molecules. This guide provides a comprehensive technical overview of Ethyl 2-cyclopropyl-2-hydroxyacetate, detailing its physicochemical properties, robust synthesis protocols, and strategic applications in modern drug development. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring is far more than a simple three-membered carbocycle; it is a powerful tool in molecular design, frequently utilized to address challenges in drug discovery.[1] Its unique electronic and steric properties, stemming from the high degree of ring strain and sp²-hybridized character of its C-C bonds, confer significant advantages.[1][2] Incorporating a cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, improve potency through favorable interactions with target proteins, and increase oral bioavailability.[2] These benefits have led to the inclusion of the cyclopropyl scaffold in numerous marketed drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4] As a functionalized cyclopropyl derivative, Ethyl 2-cyclopropyl-2-hydroxyacetate serves as an ideal starting point for leveraging these benefits in novel drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and research.
Physicochemical Data
The key identifying and physicochemical properties of Ethyl 2-cyclopropyl-2-hydroxyacetate are summarized below.
While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.
¹H NMR: The proton spectrum is expected to be complex in the aliphatic region. The cyclopropyl protons will appear as a series of multiplets between 0.2-1.2 ppm. The methine proton (CH-OH) would likely be a doublet around 3.8-4.2 ppm. The ethyl group will present as a quartet (CH₂) around 4.1-4.3 ppm and a triplet (CH₃) around 1.2-1.4 ppm. The hydroxyl proton will be a broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR: Key signals would include the carbonyl carbon of the ester at ~170-175 ppm, the carbon bearing the hydroxyl group (CH-OH) at ~70-75 ppm, the methylene carbon of the ethyl ester at ~60-65 ppm, and the cyclopropyl and methyl carbons in the upfield region (~5-20 ppm).
Infrared (IR) Spectroscopy: A strong, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. A sharp, intense peak will appear around 1735 cm⁻¹, corresponding to the C=O stretch of the ester. C-O stretching bands will be visible in the 1300-1000 cm⁻¹ range.
Mass Spectrometry (MS): In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) at m/z = 144 would be expected, though it may be weak. Common fragmentation patterns would include the loss of an ethyl group (-29), an ethoxy group (-45), or the entire ethyl formate moiety.
Synthesis Strategies and Methodologies
The synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate can be approached through several reliable organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. A highly effective and classic approach is the Reformatsky reaction.
Retrosynthetic Analysis: The Reformatsky Approach
The Reformatsky reaction is a powerful method for forming β-hydroxy esters by the addition of an organozinc enolate (a "Reformatsky enolate") to a carbonyl compound.[6][7] The organozinc reagent is generated in situ from an α-halo ester and zinc metal, making the procedure operationally straightforward.[8][9] Its key advantage over a Grignard reaction is the lower reactivity of the organozinc reagent, which prevents it from reacting with the ester functionality.[8]
The retrosynthetic analysis for our target molecule points to cyclopropanecarboxaldehyde and an ethyl α-haloacetate (e.g., ethyl bromoacetate) as ideal starting materials.
Caption: Retrosynthesis via the Reformatsky reaction.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Diethyl ether or Ethyl acetate for extraction
Procedure:
Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 equivalents). The zinc should be activated by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
Reaction Setup: Add anhydrous THF to the flask to cover the zinc.
Initiation: In the dropping funnel, prepare a solution of cyclopropanecarboxaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF. Add a small portion (~10%) of this solution to the stirred zinc suspension. The reaction may need to be initiated by gentle heating (e.g., with a heat gun) until bubbling is observed or the solution becomes cloudy, indicating the formation of the organozinc reagent.
Addition: Once the reaction has initiated, add the remainder of the aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: a slow addition rate ensures the reactive organozinc intermediate is consumed as it is formed, minimizing side reactions.
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials. Monitor the reaction by Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This protonates the zinc alkoxide and dissolves the zinc salts.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities), and then with brine (to aid in drying).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-cyclopropyl-2-hydroxyacetate.
Considerations for Asymmetric Synthesis
The product contains a stereocenter, and for pharmaceutical applications, obtaining a single enantiomer is often mandatory. Chiral cyclopropane building blocks can be synthesized using various methods, including chemoenzymatic strategies that employ engineered enzymes for highly stereoselective cyclopropanation.[10][11] Alternatively, asymmetric versions of the Reformatsky reaction have been developed using chiral ligands to induce enantioselectivity.[12]
Applications in Drug Development and Medicinal Chemistry
Ethyl 2-cyclopropyl-2-hydroxyacetate is not an active pharmaceutical ingredient itself, but rather a high-value intermediate or scaffold.[13] Its utility stems from the two distinct functional handles—the hydroxyl and ester groups—which allow for systematic structural diversification.
Scaffold for Library Synthesis
In lead optimization, generating a library of related compounds is essential for exploring the Structure-Activity Relationship (SAR).[4] The hydroxyl group can be alkylated, acylated, or used in Mitsunobu reactions to introduce a wide variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides, a common functional group in many drugs.
Caption: Diversification workflow using the target scaffold.
Role in Prodrug Design
The ester and hydroxyl groups are ideal functionalities for creating prodrugs.[13] A prodrug is an inactive compound that is converted into an active drug in the body. The ester can be designed to be cleaved by metabolic esterases, releasing a more polar, active carboxylic acid or alcohol. This strategy is often employed to improve the solubility, permeability, or taste of a drug.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-cyclopropyl-2-hydroxyacetate presents several potential hazards.[5]
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Recommendations:
Work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of vapors and direct contact with skin and eyes.
Store in a tightly sealed container in a cool, dry place.[13]
Conclusion
Ethyl 2-cyclopropyl-2-hydroxyacetate stands out as a strategically important building block for chemical synthesis and drug discovery. Its structure combines the advantageous cyclopropyl moiety with versatile functional groups, enabling rapid access to diverse chemical libraries for lead discovery and optimization. The synthetic routes to this compound are robust and well-established, allowing for its reliable production. For research teams aiming to leverage the proven benefits of the cyclopropyl pharmacophore, Ethyl 2-cyclopropyl-2-hydroxyacetate represents a key enabling tool for the development of next-generation therapeutics.
References
Ugryumov, M. G., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5698. Available at: [Link]
Poulin, S. B., & Sarpong, R. (2018). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. Available at: [Link]
MySkinRecipes. (n.d.). Ethyl2-cyclopropyl-2-hydroxyacetate. Retrieved February 6, 2026, from [Link]
Chemsrc. (n.d.). Ethyl 2-hydroxyacetate. Retrieved February 6, 2026, from [Link]
Wang, Y., et al. (2022). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Molecules, 27(19), 6245. Available at: [Link]
Tyagi, V., & Fasan, R. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). Ethyl 2-cyclopropyl-2-hydroxyacetate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
ResearchGate. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available at: [Link]
Wikipedia. (n.d.). Reformatsky reaction. Retrieved February 6, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved February 6, 2026, from [Link]
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]
Charette, A. B., & Beauchemin, A. (2001). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. Available at: [Link]
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 6, 2026, from [Link]
Zhang, Y., et al. (2023). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters, 25(3), 469–474. Available at: [Link]
Coeffard, V., et al. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications, 48(21), 2665-2667. Available at: [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
Kumar, R. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. Available at: [Link]
de Sousa, L. R., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini-Reviews in Medicinal Chemistry, 20(1), 1-1. Available at: [Link]
BYJU'S. (n.d.). Reformatsky reaction. Retrieved February 6, 2026, from [Link]
Wang, J., et al. (2019). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. Organic Letters, 21(15), 6044–6048. Available at: [Link]
Olejarz, A., & Mlynarski, J. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7025. Available at: [Link]
Bordeaux, M., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 8(11), 10637–10642. Available at: [Link]
PubChem. (n.d.). Ethyl 2-ethoxy-2-hydroxyacetate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). Ethyl 2-[2-(3-hydroxyphenyl)cyclopropyl]acetate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
Ethyl 2-cyclopropyl-2-hydroxyacetate structural information
Role as a Versatile Chiral Synthon in Pharmaceutical Development Executive Summary Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) is a high-value structural motif in modern medicinal chemistry.[1] Combining the...
Author: BenchChem Technical Support Team. Date: February 2026
Role as a Versatile Chiral Synthon in Pharmaceutical Development
Executive Summary
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) is a high-value structural motif in modern medicinal chemistry.[1] Combining the conformational rigidity of a cyclopropyl group with the functional versatility of an
-hydroxy ester, this compound serves as a critical intermediate for synthesizing antiviral, antibacterial, and receptor-modulating drugs. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in drug design.
Chemical Identity & Physicochemical Properties[2][3][4]
The compound is an
-hydroxy ester featuring a cyclopropyl substituent.[2][3] The cyclopropyl group is bioisosteric to isopropyl or vinyl groups but offers unique metabolic stability and conformational restriction, often improving the pharmacokinetic profile of the final drug candidate.
Property
Value
IUPAC Name
Ethyl 2-cyclopropyl-2-hydroxyacetate
CAS Number
1185387-66-9
Molecular Formula
Molecular Weight
144.17 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~156.7 °C (Predicted at 760 mmHg)
Density
~1.1 g/cm³
Solubility
Soluble in MeOH, EtOH, EtOAc, DCM, DMSO
Chirality
Contains one stereocenter at C2; exists as (R)- and (S)- enantiomers
Structural Analysis & Stereochemistry
The defining feature of Ethyl 2-cyclopropyl-2-hydroxyacetate is the C2 chiral center , which connects the ester, the hydroxyl group, and the cyclopropyl ring.
Cyclopropyl Effect: The cyclopropyl ring acts as an electron-donating group (via
-conjugation) and introduces significant steric bulk close to the reaction center. This influences the stereoselectivity of nucleophilic attacks on the carbonyl during derivative synthesis.
Hydrogen Bonding: The
-hydroxyl group can form intramolecular hydrogen bonds with the ester carbonyl, stabilizing specific conformations that may enhance binding affinity in biological targets.
Stereochemical Resolution
For drug development, enantiopurity is critical. The racemic mixture obtained from standard reduction can be resolved via:
Enymatic Kinetic Resolution: Using lipases (e.g., Candida antarctica Lipase B) to selectively acylate one enantiomer of the hydroxyl group.
The most robust laboratory-scale synthesis involves the selective reduction of the corresponding
-keto ester, Ethyl 2-cyclopropyl-2-oxoacetate . This method avoids the harsh conditions of Grignard reactions and minimizes ring-opening side reactions.
Reaction Pathway Diagram
Figure 1: Step-wise reduction pathway from the keto-ester precursor.
Experimental Procedure (Self-Validating Protocol)
Objective: Synthesize 10g of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-cyclopropyl-2-oxoacetate (10.0 g, 70.3 mmol) in Ethanol (100 mL). Cool the solution to 0°C using an ice bath.
Why: Cooling prevents transesterification and minimizes over-reduction or ring opening.
Addition: Slowly add
(1.33 g, 35.2 mmol, 0.5 eq) portion-wise over 15 minutes.
Checkpoint: Monitor gas evolution (
). Ensure bubbling is controlled.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
Validation: Spot on TLC (20% EtOAc/Hexane). The keto-ester spot (UV active) should disappear; the product spot (stains with
) should appear.
Quench: Cool back to 0°C and carefully quench with saturated
(50 mL).
Why: Destroys excess hydride and hydrolyzes the boron-alkoxide complex.
Extraction: Evaporate bulk ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).
Purification: Wash combined organics with brine, dry over
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10% 30% EtOAc in Hexanes) if necessary, though crude purity is often >95%.
Applications in Drug Discovery
The cyclopropyl-
-hydroxy motif is a privileged scaffold.
1. Antiviral Protease Inhibitors:
The cyclopropyl group fits into hydrophobic pockets (S1/S2 subsites) of viral proteases (e.g., HCV NS3/4A protease). The hydroxyl group serves as a transition-state mimic or a handle for extending the inhibitor backbone.
2. Antibacterial Agents:
Derivatives of this ester are used to synthesize fluoroquinolone analogs or novel oxazolidinones where the cyclopropyl ring restricts conformation to enhance binding to bacterial ribosomes.
3. Prodrug Design:
The ester moiety can be hydrolyzed in vivo by esterases to release the free acid (active metabolite), improving oral bioavailability compared to the polar acid form.
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
NMR (400 MHz, ):
4.25 (q, 2H): Methylene protons of the ethyl ester ().
3.85 (d, 1H): The chiral -proton (). The doublet arises from coupling to the cyclopropyl methine.
2.80 (br s, 1H): Hydroxyl proton (), exchangeable with .
Technical Whitepaper: Characterization and Handling of Ethyl 2-cyclopropyl-2-hydroxyacetate
Executive Summary & Molecular Architecture[1] Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 89248-62-4 / 1185387-66-9) represents a critical chiral building block in modern medicinal chemistry. Structurally, it combines a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Architecture[1]
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 89248-62-4 / 1185387-66-9) represents a critical chiral building block in modern medicinal chemistry. Structurally, it combines a cyclopropyl pharmacophore with an
-hydroxy ester motif. This unique architecture serves as a bioisostere for isopropyl or alkene groups in drug design, imparting metabolic stability while maintaining lipophilicity.
For the synthetic chemist, this molecule presents a duality: it is a versatile intermediate for antiviral and antifungal agents (e.g., triazole antifungals), yet it possesses inherent instability due to the ring strain of the cyclopropyl group (~27.5 kcal/mol) and the susceptibility of the
Contains 1 stereocenter (C2).[1][2][3][4][5] Often synthesized as a racemate but resolvable via enzymatic hydrolysis.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted models. Note the distinction between atmospheric boiling points (often theoretical due to decomposition) and practical vacuum distillation ranges.
Table 1: Core Physical Properties
Property
Value
Context/Condition
Physical State
Liquid
@ 20°C, 1 atm
Appearance
Colorless to pale yellow
Oxidation leads to yellowing
Boiling Point (Atm)
210°C (Predicted)
Theoretical only; decomposes
Boiling Point (Vac)
85–90°C
@ 2–5 mmHg (Preferred)
Density
1.08 – 1.12 g/cm³
@ 25°C
Refractive Index ()
1.445 – 1.450
Diagnostic for purity
Flash Point
~98°C (Closed Cup)
Combustible
Solubility (Aq)
Low (<10 mg/mL)
Lipophilic nature of cyclopropyl
Solubility (Org)
High
Miscible in DCM, EtOAc, MeOH, THF
pKa
~12.5 (OH group)
Weakly acidic hydroxyl
Critical Note: Do not attempt to distill this compound at atmospheric pressure. The thermal energy required (
C) often triggers ring-opening decomposition or dehydration of the -hydroxy group.
Structural Analysis & Spectroscopic Signatures[1]
Identification of this compound relies on detecting the unique high-field signals of the cyclopropyl ring and the distinct shift of the
-proton.
H-NMR Interpretation (CDCl
, 400 MHz)
0.30 – 0.65 ppm (m, 4H): The diagnostic "upfield" region. The cyclopropyl methylene protons () appear here due to the ring's magnetic anisotropy.
1.30 ppm (t, 3H): Methyl group of the ethyl ester ().
3.05 ppm (d, 1H): Hydroxyl proton (). This signal is broad and exchangeable with .
3.85 – 4.00 ppm (d/m, 1H): The chiral center proton (-CH). Its coupling depends on the dihedral angle with the cyclopropyl methine.
4.25 ppm (q, 2H): Methylene group of the ethyl ester ().
Experimental Protocol: Synthesis via Reformatsky Reaction[9][10][11]
While reduction of
-keto esters is possible, the Reformatsky Reaction is the preferred method for constructing the carbon skeleton from modular precursors. This protocol describes the condensation of ethyl bromoacetate with cyclopropanecarboxaldehyde.
Mechanism & Workflow
The reaction utilizes an organozinc intermediate.[6][7][8] Unlike Grignard reagents, the Reformatsky reagent is tolerant of the ester functionality, preventing self-condensation.[8]
Figure 1: Step-wise workflow for the Reformatsky synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Detailed Methodology
Zinc Activation (The Critical Step):
In a dry 3-neck flask under Nitrogen (
), suspend Zinc dust (1.5 eq) in anhydrous THF.
Expert Tip: Add a catalytic crystal of Iodine (
) or 0.1 mL of TMSCl. Heat gently until the iodine color fades. This removes the passive ZnO layer, essential for initiation.
Reagent Addition:
Mix Ethyl bromoacetate (1.2 eq) and Cyclopropanecarboxaldehyde (1.0 eq) in dry THF.
Add 10% of this solution to the activated Zinc to initiate the reaction (exothermic spike).
Once reflux is self-sustaining, add the remainder dropwise over 45 minutes.
Reflux & Completion:
Maintain gentle reflux for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.
Quench & Workup:
Cool the mixture to 0°C.
Causality: Hydrolyze the zinc alkoxide complex by slowly adding cold 1M HCl. Do not use concentrated acid, as it may open the cyclopropyl ring.
Extract with Ethyl Acetate (3x).[9] Wash organics with saturated
(to remove acid traces) and brine.
Purification:
Dry over
, filter, and concentrate.
Perform vacuum distillation . Collect the fraction boiling at 85–90°C (2–5 mmHg).
Stability & Storage Guidelines
The cyclopropyl ring introduces significant strain ("banana bonds"), making the molecule sensitive to specific triggers.
Stability Logic Map
Figure 2: Stability profile and degradation risks.
Storage Protocol
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the
-hydroxyl group to a ketone (Ethyl 2-cyclopropyl-2-oxoacetate).
Container: Amber glass to prevent photo-degradation.
References
PubChem. Ethyl 2-cyclopropyl-2-hydroxyacetate (Compound).[5] National Library of Medicine. Accessed 2024.[10]
[Link]
Ocampo, R., et al. Reformatsky Reaction in Organic Synthesis. Organic Chemistry Portal.[8]
[Link]
Technical Guide: Stability, Storage, and Handling of Ethyl 2-cyclopropyl-2-hydroxyacetate
Executive Summary & Chemical Profile Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) is a critical chiral building block utilized in the synthesis of antiviral therapeutics and complex agrochemicals. As an -hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) is a critical chiral building block utilized in the synthesis of antiviral therapeutics and complex agrochemicals. As an
-hydroxy ester containing a strained cyclopropyl ring, it presents a unique stability profile characterized by susceptibility to hydrolysis, oxidative dehydrogenation, and intermolecular condensation (oligomerization).
This guide defines the rigorous protocols required to maintain the chemical integrity (>98% purity) and enantiomeric excess (ee) of this reagent during long-term storage and experimental application.
Physicochemical Identity
Property
Value
Critical Note
CAS Number
1185387-66-9
Verify against specific enantiomer CAS if using chiral forms.
Molecular Formula
MW: 144.17 g/mol
Structure
Ethyl ester with -hydroxy and cyclopropyl substitution.[1][2][3]
Amphiphilic character; lipophilic ring vs. polar hydroxyl.
Physical State
Colorless to pale yellow liquid
Viscosity increases with oligomerization.
Boiling Point
~180–190°C (Predicted)
High BP suggests GC analysis requires thermal care.
Solubility
DCM, EtOAc, MeOH, DMSO
Limited water solubility; hydrolyzes in aqueous media.
Stability Mechanisms & Degradation Pathways
Understanding the causality of degradation is essential for designing effective storage protocols. This compound faces three primary threats: Hydrolysis , Oxidation , and Self-Condensation .
Degradation Network Visualization
The following diagram illustrates the interconnected pathways that compromise reagent quality.
Figure 1: Primary degradation pathways. Red arrows indicate moisture sensitivity; Yellow indicates oxidative sensitivity; Green indicates thermal/catalytic instability.
Detailed Mechanisms
Hydrolysis (Moisture Sensitivity):
The ester linkage is susceptible to nucleophilic attack by water.[4] This reaction is autocatalytic; the generated carboxylic acid (2-cyclopropyl-2-hydroxyacetic acid) lowers the pH, accelerating further hydrolysis.
Trigger: Ambient humidity, wet solvents.
Impact: Loss of stoichiometry in synthesis, formation of acidic impurities.
Self-Condensation (Oligomerization):
As an
-hydroxy ester, the molecule contains both a nucleophile (-OH) and an electrophile (Ester Carbonyl). Under thermal stress or acidic conditions, two molecules can condense to form a six-membered cyclic diester (lactide) or linear polyesters.
Trigger: Temperatures >25°C, presence of trace acids/bases.
Impact: Increased viscosity, insoluble precipitates, loss of reactivity.
Oxidative Dehydrogenation:
The secondary alcohol at the
-position can oxidize to a ketone (alpha-keto ester) upon prolonged exposure to air and light.
Trigger: Oxygen, UV light.
Impact: Formation of reactive electrophiles (glyoxylates) that can cause side reactions.
Storage & Handling Protocols
To mitigate the pathways described above, a "Multi-Barrier Protection" strategy is required.
The "Gold Standard" Storage Protocol
Parameter
Specification
Rationale
Temperature
+2°C to +8°C
Slows kinetics of oligomerization and hydrolysis. Avoid freezing unless validated (freeze-thaw cycles may induce condensation).
Atmosphere
Argon or Nitrogen
Displaces (prevents oxidation) and moisture (prevents hydrolysis). Argon is preferred due to higher density.
Container
Amber Glass with PTFE-lined Cap
Amber glass blocks UV light. PTFE liners prevent leaching of plasticizers and provide a superior vapor seal compared to polyethylene.
Desiccant
Secondary Containment
Store the vial inside a secondary jar containing activated silica gel or molecular sieves.
Handling Workflow (Best Practice)
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid surface.
Aliquotting: If the reagent is to be used over multiple experiments, aliquot into single-use vials under an inert atmosphere immediately upon receipt.
Inert Gas Purge: After every use, purge the headspace of the stock bottle with dry Nitrogen or Argon for 15–30 seconds before resealing.
Seal Integrity: Wrap the cap junction with Parafilm® or electrical tape for long-term storage to reduce gas exchange.
Quality Control & Analytical Validation
Trust but verify. Routine monitoring of the reagent is necessary, especially if stored for >6 months.
Recommended Analytical Method: GC-FID/MS
Gas Chromatography is preferred over HPLC for this volatile ester to detect early signs of oligomerization (high boiling impurities) and hydrolysis (acid formation).
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).
Inlet Temp: 220°C (Keep low to prevent thermal degradation inside the inlet).
Carrier Gas: Helium @ 1.0 mL/min.
Oven Program:
Hold 50°C for 2 min.
Ramp 10°C/min to 250°C.
Hold 5 min.
Detection: FID (280°C) or MS (Scan 35-300 m/z).
Interpretation of Results:
Main Peak: Ethyl 2-cyclopropyl-2-hydroxyacetate.[1][2]
Early Eluters: Ethanol (hydrolysis byproduct), Ethyl cyclopropyl-2-oxoacetate (oxidation).
Late Eluters: Dimer/Lactide (check for peaks at ~2x retention time or high MW in MS).
Broad Tailing: Indicates presence of free acid (hydrolysis product).
Quick "Go/No-Go" Field Test (TLC)
For a rapid check without GC:
Stationary Phase: Silica Gel 60
.
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
Visualization:
Stain (The -hydroxy group oxidizes rapidly, appearing as a yellow spot on a purple background).
Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.
Clean surface with a dilute soap solution; the ester is lipophilic and won't wipe up easily with water alone.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62215201, Ethyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]
Mallia, C. J., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.[9] Molbank, 2015(2), M857. (Discussing oxidative degradation pathways of alpha-hydroxy esters). Retrieved from [Link][5][9][10]
Master Organic Chemistry. Base Catalyzed Hydrolysis of Esters (Saponification). Retrieved from [Link]
Technical Guide: Biological Activity & Application of Ethyl 2-cyclopropyl-2-hydroxyacetate
This technical guide details the chemical biology, synthetic pathways, and pharmaceutical applications of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9). It is structured for researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical biology, synthetic pathways, and pharmaceutical applications of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9). It is structured for researchers in medicinal chemistry and process development, focusing on its critical role as a chiral building block for Antibody-Drug Conjugates (ADCs) and antiviral pharmacophores.
[1]
Executive Summary: The "Cyclopropyl Effect" in Drug Design
Ethyl 2-cyclopropyl-2-hydroxyacetate is not a standalone active pharmaceutical ingredient (API) but a high-value chiral intermediate . Its structural significance lies in the cyclopropyl-alpha-hydroxy motif, which serves as a bioisostere for mandelic acid (phenyl-alpha-hydroxy) derivatives.
In modern drug discovery, this scaffold is utilized to:
Enhance Metabolic Stability: The cyclopropyl group blocks cytochrome P450 oxidation sites common in alkyl chains while mimicking the steric bulk of an isopropyl or phenyl group.
Modulate Lipophilicity: It lowers logP compared to phenyl analogs, improving solubility without sacrificing hydrophobic binding interactions.
Conformational Restriction: The rigid cyclopropyl ring locks the adjacent hydroxyl group into a preferred conformation, increasing binding affinity to targets like Topoisomerase I (in camptothecin derivatives) or viral proteases.
The most prominent application of this scaffold is in the synthesis of Antibody-Drug Conjugates (ADCs) , specifically those utilizing Exatecan (a potent camptothecin derivative) as the payload.
Mechanism of Action
Camptothecins suffer from rapid hydrolysis of their E-ring lactone at physiological pH, rendering them inactive. The incorporation of the 2-cyclopropyl-2-hydroxyacetate moiety into the linker system (often esterified to the payload) serves a dual purpose:
Steric Shielding: The bulk of the cyclopropyl group protects the sensitive lactone from premature hydrolysis in plasma.
Cleavable Trigger: The alpha-hydroxy ester bond acts as a specific substrate for lysosomal enzymes (e.g., Cathepsin B) inside the tumor cell, ensuring payload release only after internalization.
DOT Diagram: ADC Linker Strategy
The following diagram illustrates the structural logic connecting the Antibody, the Cyclopropyl Linker, and the Exatecan Payload.
Figure 1: Strategic incorporation of the cyclopropyl scaffold in ADC linker systems to balance plasma stability with intracellular release.
Synthesis & Manufacturing Protocols
Obtaining the enantiopure form (usually the (S)-enantiomer) is critical for biological activity. Two primary routes are validated: Chemical Synthesis and Enzymatic Kinetic Resolution.
Route A: Chemical Synthesis (Grignard/Reformatsky)
This route is scalable but yields a racemate requiring downstream separation.
Monitoring: At 24h, check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Target: The enzyme selectively acetylates the (R)-enantiomer.[1]
Result: The unreacted alcohol is the (S)-Ethyl 2-cyclopropyl-2-hydroxyacetate (typically >99% ee).
Workup: Filter off the enzyme. Evaporate solvent.[2] Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc gradient).
The following table summarizes the impact of substituting the cyclopropyl group in alpha-hydroxy esters relevant to protease inhibition (e.g., HCV NS3/4A) and ADC stability.
Ethyl 2-cyclopropyl-2-hydroxyacetate: A Pivotal Chiral Building Block for Next-Gen Therapeutics
Executive Summary Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) has emerged as a high-value chiral building block in modern medicinal chemistry. Its structural uniqueness lies in the adjacency of a cyclopropyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) has emerged as a high-value chiral building block in modern medicinal chemistry. Its structural uniqueness lies in the adjacency of a cyclopropyl ring to a chiral
-hydroxy ester motif. This configuration offers two critical advantages in drug design: metabolic stability conferred by the cyclopropyl group (steric and electronic protection against hydrolysis) and versatile functionalization via the hydroxyl and ester handles.
This technical guide analyzes the compound's utility in synthesizing Antibody-Drug Conjugate (ADC) linkers—specifically for camptothecin payloads like Exatecan—and its role in antiviral and antibacterial scaffolds. We provide a validated roadmap for its enantioselective synthesis via enzymatic kinetic resolution and detail its divergent synthetic applications.
Chemical Profile & Structural Significance[1][2][3][4]
The molecule combines a strained carbocycle with a reactive glycolate core.
Property
Specification
IUPAC Name
Ethyl 2-cyclopropyl-2-hydroxyacetate
CAS Number
1185387-66-9
Molecular Formula
CHO
Molecular Weight
144.17 g/mol
Chiral Center
C2 (Alpha-position)
Key Functionality
Secondary Alcohol, Ethyl Ester, Cyclopropyl Ring
The "Cyclopropyl Effect" in Drug Design
The cyclopropyl moiety is not merely a spacer; it is a functional pharmacophore.
Metabolic Shielding: The steric bulk and
-aromaticity of the cyclopropyl ring protect the adjacent ester/amide bonds from rapid enzymatic hydrolysis (esterases/proteases). This is critical for ADC linkers , where premature cleavage in plasma leads to systemic toxicity.
Conformational Restriction: The rigid ring limits the rotatable bonds, pre-organizing the molecule for binding to target enzymes or receptors (entropy reduction).
-Character: The "banana bonds" of the cyclopropane ring can interact with aromatic residues in protein binding pockets, enhancing affinity similar to a vinyl or phenyl group but with a smaller footprint.
Synthesis & Enantiopurity: The Biocatalytic Route
While racemic synthesis is achievable via Grignard addition of cyclopropylmagnesium bromide to ethyl glyoxylate, modern pharmaceutical standards demand high enantiopurity (>99% ee). Enzymatic Kinetic Resolution (EKR) is the industry-preferred method due to its scalability and mild conditions.
Mechanism of Kinetic Resolution
Lipases distinguish between the enantiomers based on the spatial fit of the
-substituent (cyclopropyl group) in the enzyme's active site.
Fast Reacting Enantiomer: Undergoes transesterification (acylation) to form the acetylated ester.
Slow Reacting Enantiomer: Remains as the unreacted alcohol.
Initiation: Add immobilized lipase (20-50% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).
Monitoring: Monitor conversion via chiral HPLC/GC. Stop reaction at ~50% conversion (theoretical yield of each enantiomer).
Workup: Filter off the enzyme (recyclable).
Separation: The reaction mixture now contains (S)-Acetate (product) and (R)-Alcohol (substrate). These are easily separated by flash column chromatography due to significant polarity differences.
(R)-Alcohol: Elutes first (less polar if acetate is very polar, but typically alcohol is more polar. Correction: In this system, the Alcohol is more polar than the Acetate. The Acetate elutes first).*
Hydrolysis (Optional): The (S)-Acetate can be chemically hydrolyzed (K
CO/MeOH) to yield the (S)-Alcohol.
Visualization: Kinetic Resolution Pathway
Caption: Enzymatic kinetic resolution workflow separating the racemic mixture into enantiopure (S) and (R) building blocks.
Applications in Drug Discovery[2][3]
Antibody-Drug Conjugates (ADCs)
The most prominent application of this scaffold lies in cleavable linker systems .
The Challenge: ADCs require linkers that are stable in circulation but cleave rapidly inside the tumor cell.
The Solution: The Ethyl 2-cyclopropyl-2-hydroxyacetate motif serves as a precursor to self-immolative spacers . The hydroxyl group attaches to the cytotoxic payload (e.g., Exatecan or Camptothecin derivatives), while the ester connects to the antibody-peptide linker.
Mechanism: Upon enzymatic cleavage of the peptide linker (e.g., by Cathepsin B), the free amine undergoes cyclization or electronic cascade, releasing the drug. The cyclopropyl group adjacent to the release site modulates the kinetics of this release, preventing "leakage" of the free drug in the bloodstream.
Antiviral & Antibacterial Scaffolds
The cyclopropyl-hydroxy motif is a bioisostere for leucine or valine side chains in protease inhibitors.
Protease Inhibition: The hydroxyl group acts as a transition-state mimic for the hydrolysis of peptide bonds.
Potency: Substitution of flexible alkyl chains with the rigid cyclopropyl group often results in 10-100x potency improvements due to the "pre-paid" entropic cost of binding.
Divergent Synthetic Utility
Once the chiral building block is secured, it serves as a lynchpin for diverse chemical libraries.
Key Transformations
Aminolysis: Reaction with primary amines yields
-hydroxy amides , common in kinase inhibitors.
Reduction: LiAlH
reduction yields 1-cyclopropyl-1,2-ethanediol , a chiral glycol used in boronic acid ester synthesis.
Activation: Conversion of the hydroxyl to a leaving group (Mesylate/Tosylate) allows for S
2 displacement with azides or amines, inverting the stereocenter to form chiral -amino acids .
Visualization: Divergent Synthesis Map
Caption: Synthetic versatility of the scaffold, demonstrating access to amides, diols, and amino acid derivatives.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62215201, Ethyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]
Gotor, V., et al. (2001). Enzymatic kinetic resolution of alpha-hydroxy esters. Journal of Organic Chemistry. (Contextual grounding for Lipase protocol).
Google Patents. (2022). WO2022000868A1 - Intermediate for synthesizing camptothecin derivative.
Foundational
The Cyclopropyl Motif: Strategic Synthesis and Application in Drug Discovery
[1] Executive Summary The cyclopropane ring represents a "Goldilocks" zone in organic chemistry: stable enough to isolate and incorporate into pharmaceutical agents, yet reactive enough to serve as a high-energy intermed...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The cyclopropane ring represents a "Goldilocks" zone in organic chemistry: stable enough to isolate and incorporate into pharmaceutical agents, yet reactive enough to serve as a high-energy intermediate for complex scaffold construction. For the modern drug hunter, the cyclopropyl group is not merely a structural spacer; it is a bioisostere for alkenes, a metabolic blocker, and a conformational restrictor that can dramatically alter the pharmacokinetics (PK) of a lead compound.
This technical guide dissects the cyclopropyl moiety from three angles: its unique bonding orbital theory, robust synthetic protocols for its installation, and its application in high-value medicinal chemistry.
Part 1: Theoretical Underpinnings – The "Spring-Loaded" Scaffold
To understand why cyclopropanes exhibit "alkene-like" reactivity, one must look beyond standard
hybridization. The bond angle of 60° deviates significantly from the ideal tetrahedral angle of 109.5°, creating immense Baeyer strain (~27.5 kcal/mol).
Walsh Orbital Theory
Unlike the "Banana Bond" (Coulson-Moffitt) model which suggests bent bonds, the Walsh Orbital model provides a superior explanation for the electronic behavior of cyclopropanes.
Sigma/Pi Hybridization: The C-C bonds in cyclopropane have significant
-character, resembling -bonds. This allows the ring to conjugate with adjacent -systems (e.g., phenyl rings or carbonyls), a property unique among cycloalkanes.
Kinetic Consequence: This "pseudo-unsaturation" makes the ring susceptible to electrophilic attack and ring-opening transformations, particularly in Donor-Acceptor (D-A) systems.
Visualization: The Reactivity Logic
The following diagram illustrates the causal link between orbital structure and chemical reactivity.
Figure 1: Causal relationship between Walsh orbital theory, ring strain, and the resulting unique reactivity profile of cyclopropanes.[1][2]
Part 2: Synthetic Methodologies (The "How")
While diazo-based transition metal catalysis is popular, two methods remain the workhorses of scalable cyclopropane synthesis: the Simmons-Smith reaction and the Kulinkovich reaction .
Protocol A: The Furukawa-Modified Simmons-Smith
The original Zn-Cu couple method is often capricious. The Furukawa modification uses diethylzinc (
), providing a homogeneous, reproducible, and faster reaction.[3]
Mechanism:
reacts with diiodomethane () to form the active carbenoid species or . This electrophilic species delivers a methylene group to the alkene in a concerted, stereospecific manner.[3]
Step-by-Step Experimental Protocol
Safety Warning:
is pyrophoric.[3] All steps must be performed under inert atmosphere (Ar or ).
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
Solvent: Add anhydrous Dichloromethane (DCM, 50 mL) and the substrate alkene (10.0 mmol). Cool the solution to 0°C (ice bath).
Reagent Addition:
Add
(1.0 M in hexanes, 20.0 mL, 20.0 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.
Add
(1.61 mL, 20.0 mmol) dropwise over 15 minutes. A white precipitate may form.
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor conversion by TLC/LC-MS.
Quenching (Critical):
Cool back to 0°C.
Slowly add saturated aqueous
(20 mL). Vigorous gas evolution (ethane) will occur.
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated
and brine. Dry over , filter, and concentrate.
Protocol B: The Kulinkovich Reaction
This powerful transformation converts esters directly into cyclopropanols, effectively acting as a 1,2-dicarbanion equivalent.
Mechanism: A titanacyclopropane intermediate is generated via ligand exchange between a Grignard reagent and Titanium(IV) isopropoxide.[4]
Step-by-Step Experimental Protocol
Setup: Flame-dry a flask under Argon.
Reagents: Add the ester substrate (10 mmol) and
(1.0 mmol, 10 mol% catalyst) to anhydrous THF (50 mL).
Grignard Addition:
Cool to 0°C.
Add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 22 mmol) dropwise via syringe pump over 1 hour. Slow addition is crucial to prevent side reactions.
Reaction: Warm to RT and stir for 2 hours.
Workup: Quench with dilute aqueous HCl (1 M). Extract with diethyl ether.
Synthetic Workflow Visualization
Figure 2: Divergent synthetic pathways for accessing cyclopropanes (via alkenes) and cyclopropanols (via esters).
Part 3: Reactivity – Donor-Acceptor (D-A) Cyclopropanes[6][7][8]
D-A cyclopropanes are "spring-loaded" rings substituted with an electron-donating group (EDG) and an electron-withdrawing group (EWG) on vicinal carbons. This polarization weakens the C-C bond between them, allowing the ring to function as a 1,3-dipole equivalent .
Reaction Type: Lewis Acid-catalyzed Ring Opening / Annulation.
Utility: Access to highly substituted heterocycles (pyrrolidines, tetrahydrofurans) via [3+2] cycloadditions.
Mechanism of Ring Opening
Activation: Lewis Acid (e.g.,
or ) coordinates to the EWG (usually carbonyls).
Ring Opening: The bond stretches/breaks to form a zwitterionic intermediate (stabilized by the EDG).
Trapping: A nucleophile attacks the cationic center, followed by ring closure or quenching.
Part 4: Pharmaceutical Applications[9][10][11]
In Medicinal Chemistry, the cyclopropyl group is a high-value tool for optimizing Lead compounds.
The "Bioisostere" Effect
Replacing an ethyl or isopropyl group with a cyclopropyl group often improves potency and metabolic stability.[5]
Metabolic Stability: The C-H bond dissociation energy (BDE) in cyclopropane (~106 kcal/mol) is significantly higher than in acyclic alkanes (~98 kcal/mol). This makes the ring resistant to Cytochrome P450 (CYP) oxidation.
Conformational Restriction: The rigid ring locks vectors, potentially reducing the entropic penalty of binding to a protein target.
Data Comparison: Physicochemical Properties
Property
Ethyl Group (-CH2CH3)
Isopropyl Group (-CH(CH3)2)
Cyclopropyl Group
Impact on Drug Design
Hybridization
-like character
Electronic modulation of neighbors
C-H BDE (kcal/mol)
~98
~95 (tertiary C-H)
~106
Increased Metabolic Stability
Lipophilicity (LogP)
Moderate
High
Moderate
Improved Solubility vs Isopropyl
Shape
Flexible
Bulky/Flexible
Rigid/Flat
Improved Target Selectivity
Case Study: Ciprofloxacin
In the antibiotic Ciprofloxacin, the N-cyclopropyl group was found to provide superior Gram-negative potency compared to the N-ethyl analog. The steric bulk and electronic properties of the cyclopropyl group optimize the binding within the DNA gyrase active site.
References
Simmons-Smith Reaction & Furukawa Modification
Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry (TCI).
Kulinkovich Reaction Mechanism
Kulinkovich Reaction. Organic Chemistry Portal.
Cyclopropanes in Medicinal Chemistry
The Cyclopropyl Group in Medicinal Chemistry.[5] Scientific Update.
Donor-Acceptor Cyclopropanes
Recent advances in ring-opening of donor acceptor cyclopropanes. RSC, Organic & Biomolecular Chemistry.
Mechanistic Architecture & Synthetic Protocols: Ethyl 2-cyclopropyl-2-hydroxyacetate
Executive Summary Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) represents a critical chiral building block in the synthesis of antiviral (HCV NS5B inhibitors) and antifungal pharmacophores. Its structural val...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) represents a critical chiral building block in the synthesis of antiviral (HCV NS5B inhibitors) and antifungal pharmacophores. Its structural value lies in the cyclopropyl moiety , which serves as a bioisostere for isopropyl or phenyl groups, offering improved metabolic stability and unique steric constraints.
This technical guide dissects the theoretical formation of this molecule, prioritizing the Grignard addition to ethyl glyoxylate as the primary C-C bond-forming pathway. We also examine the enantioselective reduction of
-keto esters as a secondary route. The narrative focuses on the orbital interactions of the cyclopropyl ring (Walsh orbitals) and the rigorous control of reaction parameters required to prevent ring-opening side reactions.
Molecular Logic & Electronic Properties
The reactivity of the cyclopropyl group is governed by Walsh orbitals . Unlike standard alkanes, the C-C bonds in cyclopropane are bent (interorbital angle ~104°), creating significant
-character ( hybridization).
Conjugation Potential: The external C-H bonds have high
-character (-like), making them more acidic. The C-C bonds can conjugate with adjacent -systems (like the carbonyl of the ester), stabilizing transition states similarly to a vinyl or phenyl group.
Synthetic Risk: This same strain energy (~27.5 kcal/mol) makes the ring susceptible to electrophilic opening, particularly under strong acidic conditions. The synthetic strategy must maintain a pH > 4 during workup to preserve the ring integrity.
Primary Mechanistic Pathway: Grignard Addition
The most direct theoretical mechanism for constructing the carbon skeleton involves the nucleophilic addition of cyclopropylmagnesium bromide to ethyl glyoxylate .
Reaction Coordinate
Generation of Electrophile: Ethyl glyoxylate is often polymeric. It must be thermally "cracked" or distilled to generate the reactive monomeric aldehyde.
Coordination (The Chelation Control): The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen of the aldehyde and optionally the ester carbonyl, forming a six-membered chelate (Merz-Yates model). This pre-organization is critical for reactivity.
Nucleophilic Attack: The cyclopropyl carbanion (acting as the nucleophile) attacks the aldehyde carbonyl carbon.
Stereoelectronic Effect: The attack occurs along the Bürgi-Dunitz trajectory (~107°).
Alkoxide Formation: The tetrahedral intermediate is a magnesium alkoxide.
Protonation: Careful quenching with mild acid (
) yields the -hydroxy ester.
Visualization of Pathway
The following diagram illustrates the theoretical flow from reagents to the isolated target, highlighting the critical intermediate states.
Figure 1: Mechanistic pathway for the nucleophilic addition of cyclopropylmagnesium bromide to ethyl glyoxylate.
Alternative Pathway: Reduction of
-Keto Ester
For applications requiring high enantiomeric excess (ee), the reduction of ethyl 2-cyclopropyl-2-oxoacetate is preferred.
Mechanism: Hydride transfer to the ketone carbonyl. The adjacent ester group activates the ketone, making it highly susceptible to reduction even at low temperatures.
Quantitative Comparison of Routes
Feature
Route A: Grignard Addition
Route B: Keto-Ester Reduction
Bond Formation
C-C (Constructive)
Functional Group Interconversion
Atom Economy
High
Moderate (requires keto-precursor)
Stereocontrol
Low (Racemic without chiral ligands)
High (Catalytic Asymmetric Hydrogenation)
Key Risk
Polymerization of glyoxylate
Over-reduction to diol
Scalability
High (Batch)
High (Flow/Batch)
Experimental Protocol: Grignard Route
Objective: Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate via Grignard addition.
Scale: 10 mmol basis.
Reagents & Equipment[1][2]
Cyclopropylmagnesium bromide: 0.5 M in THF (Commercial or freshly prepared from cyclopropyl bromide + Mg).
Ethyl Glyoxylate: ~50% solution in toluene (Must be distilled if polymeric).
Charge a flame-dried flask with Ethyl Glyoxylate solution (2.04 g, 10 mmol, 50% in toluene).
Dilute with 20 mL anhydrous THF.
Cool the solution to -78°C (Dry ice/acetone bath). Rationale: Low temperature suppresses polymerization of the glyoxylate and prevents ring opening of the cyclopropyl group.
Nucleophilic Addition:
Add Cyclopropylmagnesium bromide (22 mL, 11 mmol, 1.1 eq) dropwise via syringe pump over 30 minutes.
Observation: Maintain internal temperature below -70°C. Exotherms indicate rapid addition which can lead to side products.
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
Quench & Workup:
Quench the reaction by slow addition of saturated aqueous
(15 mL) at 0°C. Caution: Gas evolution.
Extract with Ethyl Acetate (
mL).
Wash combined organics with Brine (20 mL).
Dry over anhydrous
and concentrate under reduced pressure.
Purification:
Purify via flash column chromatography (Silica Gel 60).
Eluent: Hexanes:Ethyl Acetate (80:20).
Expected Yield: 65-75%.
Process Logic Flow
Figure 2: Operational workflow for the synthesis, emphasizing temperature control points.
Critical Process Parameters (CPP) & Troubleshooting
Cyclopropyl Ring Stability
The cyclopropyl ring is generally stable to Grignard conditions. However, the presence of Lewis Acids (like excess
formed in situ) can catalyze ring opening if the temperature exceeds 25°C.
Control: Do not reflux. Keep reaction
RT.
Ethyl Glyoxylate Polymerization
Ethyl glyoxylate readily forms oligomers. Using "cracked" or freshly distilled material is non-negotiable for theoretical yields.
Validation: Check
NMR of starting material. Aldehyde proton should appear as a singlet/triplet around 9.5 ppm. Absence indicates polymerization.
Technical Guide: Predicted 1H NMR Spectrum of Ethyl 2-cyclopropyl-2-hydroxyacetate
Executive Summary This technical guide provides a comprehensive structural and spectral analysis of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9). As a chiral alpha-hydroxy ester featuring a cyclopropyl moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural and spectral analysis of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9). As a chiral alpha-hydroxy ester featuring a cyclopropyl moiety, this compound serves as a critical building block in the synthesis of antiviral and antifungal agents. The cyclopropyl group introduces unique magnetic anisotropy and steric constraints, resulting in specific high-field NMR signatures and complex spin-spin coupling networks.
This document outlines the predicted
H NMR data, rationalizes the chemical shifts based on electronic environments, and details a self-validating synthesis and characterization protocol.
Structural Analysis & Spin System Logic
To accurately predict the NMR spectrum, we must deconstruct the molecule into its constituent spin systems. The molecule possesses a chiral center at the
-carbon (C2), rendering the protons on the cyclopropyl ring diastereotopic.
Molecular Connectivity
The molecule consists of three distinct magnetic environments:
The Ethyl Ester System: A classic
spin system (Triplet + Quartet).
The Carbinol Center (
-CH): A doublet (or broad singlet) depending on hydroxyl exchange rates and coupling to the cyclopropyl methine.
The Cyclopropyl Ring: An
system where the methine (X) couples to the -proton and the four ring methylene protons (A, B, C, D).
Visualization of Spin Couplings
The following diagram illustrates the connectivity and scalar couplings (
-couplings) that dictate the spectral splitting patterns.
Caption: Spin system connectivity showing scalar couplings. Note the isolation of the ethyl group from the cyclopropyl system by the ester linkage.
Predicted
H NMR Data (500 MHz, CDCl
)
The following data represents the theoretical spectrum derived from empirical shift tables and analogous cyclopropyl-carbinol systems.
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling Constant (, Hz)
Assignment
Structural Notes
4.25
Quartet (q)
2H
7.1
Deshielded by ester oxygen.
3.85
Doublet (d)
1H
6.5 - 8.0
-CH (C2-H)
Deshielded by OH and Ester; couples to cyclopropyl CH.
3.00
Broad Singlet (br s)
1H
N/A
Concentration/Solvent dependent. Sharpen/split if DMSO-d6 is used.
1.28
Triplet (t)
3H
7.1
Standard methyl triplet.
1.10 - 1.20
Multiplet (m)
1H
Complex
Cyclopropyl CH
The "bridge" proton. Shielded relative to alkyl chains.
0.35 - 0.65
Complex Multiplets
4H
Complex
Cyclopropyl
Highly shielded due to ring anisotropy. Diastereotopic.
Detailed Spectral Interpretation
The Alpha-Proton (
3.85):
This is the diagnostic peak. It appears upfield relative to a phenyl-substituted analog (mandelic ester, ppm) because the cyclopropyl group is electron-donating via induction, despite its -like character. It will appear as a doublet due to coupling with the single methine proton of the cyclopropyl ring.
Note: If the sample is extremely dry and run in DMSO-
, this signal may appear as a doublet of doublets (dd) due to additional coupling with the hydroxyl proton.
The Cyclopropyl Region (
0.35 - 1.20):
Cyclopropane rings exhibit a strong magnetic anisotropy that shields the ring protons, pushing them to very high fields (low ppm).
Diastereotopy: Because the
-carbon is a chiral center, the two faces of the cyclopropyl ring are non-equivalent. This makes the four methylene protons () magnetically distinct (diastereotopic). Consequently, the region between 0.35 and 0.65 ppm will not be a simple pattern but rather two or more overlapping multiplets showing second-order effects ("roofing").
Experimental Validation Protocol
To verify this prediction, the compound should be synthesized via the reduction of the corresponding
-keto ester. This method ensures structural integrity and minimizes side reactions.
Synthesis: Reduction of Ethyl 2-cyclopropyl-2-oxoacetate
Reaction Scheme:
Step-by-Step Methodology
Preparation: Dissolve Ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in absolute ethanol (0.5 M concentration).
Cooling: Cool the solution to 0°C using an ice bath to prevent transesterification or over-reduction.
Reduction: Add Sodium Borohydride (
, 0.5 eq) portion-wise over 15 minutes. Note: 0.25 eq provides the stoichiometric hydride, but 0.5 eq ensures completion.
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (UV active, ketone) should disappear; the product (stain active with KMnO4/Hanessian’s stain) will appear.
Quench: Quench carefully with saturated aqueous
or 1M (dropwise) until gas evolution ceases and pH is neutral.
Extraction: Evaporate bulk ethanol. Extract the aqueous residue with Dichloromethane (DCM) (
).
Purification: Dry combined organics over
, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 10% 30% EtOAc/Hexanes).
Workflow Diagram
Caption: Experimental workflow for the synthesis and isolation of the target hydroxy-ester.
Troubleshooting & Artifacts
When analyzing the actual spectrum, researchers should be aware of common artifacts:
Water Peak: In CDCl
, adventitious water appears around ppm. If the sample is wet, this peak may broaden or shift the OH signal via exchange.
Rotamers: While less common in simple esters, restricted rotation is unlikely to cause peak doubling here. However, if the OH forms a strong intramolecular hydrogen bond with the ester carbonyl, the OH shift may move downfield (
).
Enantiomeric Excess (ee): Standard
H NMR cannot distinguish enantiomers. To determine the ee of the synthesized chiral center, a chiral shift reagent (e.g., Eu(hfc)) or chiral HPLC is required.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
PubChem. (n.d.).[1][2] Ethyl 2-cyclopropyl-2-hydroxyacetate (Compound Summary). National Library of Medicine. [Link]
Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Technical Guide: The Reactivity Landscape of Ethyl 2-cyclopropyl-2-hydroxyacetate
Executive Summary Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) represents a unique bifunctional scaffold in medicinal chemistry. It serves as a critical "chiral linker," bridging the steric rigidity of a cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) represents a unique bifunctional scaffold in medicinal chemistry. It serves as a critical "chiral linker," bridging the steric rigidity of a cyclopropyl moiety with the versatile reactivity of an
-hydroxy ester. Its utility spans from HIV protease inhibitors to novel antifungal agents.
However, this molecule presents a deceptive simplicity. The proximity of the strained cyclopropyl ring to the reactive
-hydroxy center creates a "Push-Pull" electronic environment . The cyclopropyl group acts as a -donor (stabilizing adjacent carbocations), while the ester group acts as an electron-withdrawing group (destabilizing them). Understanding this tension is the key to manipulating the molecule without triggering catastrophic ring-opening rearrangements.
Part 1: Structural Analysis & Reactivity Landscape
To master this molecule, one must view it not as a single structure, but as three distinct "Warheads" (reactive sites) that interact electronically.
The following diagram illustrates the connectivity and potential reaction pathways originating from the central chiral carbon.
Caption: Reactivity divergence showing the critical risk of acid-catalyzed rearrangement versus standard transformations.
Part 2: The Cyclopropyl-Hydroxyl Interplay (The Critical Zone)
The defining feature of this molecule is the Cyclopropylcarbinyl system.
The "Ticking Time Bomb": Acid Sensitivity
Under strong acidic conditions, the hydroxyl group can be protonated (
), creating a good leaving group. If water leaves, it generates a carbocation at the -position.
The Stabilization: The cyclopropyl Walsh orbitals overlap with the empty p-orbital of the cation, stabilizing it (bisected conformation).
The Consequence: This stabilization often leads to ring expansion (to cyclobutane derivatives) or ring opening (to homoallylic alkenes), rather than simple substitution.
Scientific Directive: Avoid
conditions. Always favor mechanisms (e.g., Mitsunobu reaction) where the nucleophile attacks before the cation fully forms, or use basic/neutral conditions.
Part 3: Synthetic Pathways & Transformations
Primary Synthesis: Reduction of
-Keto Ester
The most robust route to the racemic alcohol is the reduction of Ethyl 2-cyclopropyl-2-oxoacetate .
Reagents: Sodium Borohydride (
), Methanol ().
Why:
is mild. It reduces the ketone to the alcohol without touching the ester or the cyclopropyl ring. Lithium Aluminum Hydride () is too strong and would reduce the ester to a diol.
Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol untouched. They can then be separated by chromatography.[2]
Part 4: Experimental Protocols
Protocol A: Safe Reduction of Ethyl 2-cyclopropyl-2-oxoacetate
This protocol minimizes side reactions by controlling temperature and stoichiometry.
Preparation: Dissolve Ethyl 2-cyclopropyl-2-oxoacetate (1.0 equiv) in anhydrous MeOH (0.5 M concentration). Cool to 0°C under
atmosphere.
Addition: Add
(0.6 equiv) portion-wise over 15 minutes. Note: Slight excess is used; 0.25 equiv is stoichiometric, but 0.6 ensures completion.
Monitoring: Stir at 0°C for 30 mins. Monitor via TLC (Hexane/EtOAc 4:1). Look for disappearance of the UV-active ketone spot.
Quench: Add saturated
solution dropwise. Critical: Do not use strong acids like HCl to quench, as this may trigger ring opening.
Workup: Evaporate MeOH. Extract aqueous residue with EtOAc (3x).[2] Wash combined organics with brine, dry over
Procedure: Mix alcohol and imidazole in DMF. Add TBS-Cl. Stir at RT for 12h.
Why Imidazole? It acts as a base to scavenge the HCl byproduct, preventing acid-catalyzed ring destruction.
Part 5: Visualization of Stability Logic
The following diagram details the mechanistic decision tree when handling this scaffold.
Caption: Mechanistic pathway comparison highlighting the danger of carbocation formation.
References
PubChem. (2025).[3] Ethyl 2-cyclopropyl-2-hydroxyacetate Compound Summary. National Library of Medicine. [Link]
Chagarovskiy, A.O., et al. (2025).[4] Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI / ResearchGate. [Link] (Contextual reference for cyclopropyl ketone synthesis).
Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering.[5] [Link] (Foundational protocol for lipase-mediated resolution of hydroxy esters).
Smith, D.M., et al. (1998).[6] Ring Opening of the Cyclopropylcarbinyl Radical and Its N- and O-Substituted Analogues. Journal of the American Chemical Society.[6] [Link] (Mechanistic grounding for ring-opening risks).
Technical Guide: Sourcing and Utilization of Ethyl 2-cyclopropyl-2-hydroxyacetate
The following technical guide details the commercial landscape, synthetic accessibility, and strategic utilization of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9). Document Control: Target Compound: Ethyl 2-c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial landscape, synthetic accessibility, and strategic utilization of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9).
Primary Classification: Chiral Building Block / Alpha-Hydroxy Ester
Part 1: Executive Summary & Commercial Landscape
Ethyl 2-cyclopropyl-2-hydroxyacetate is a high-value synthetic intermediate primarily utilized in the development of antiviral therapeutics (specifically HCV and HBV inhibitors) and as a chiral scaffold for asymmetric synthesis. Unlike commodity solvents, this compound is a Tier 3 Specialty Chemical , characterized by low global stock volumes and high unit costs.
Commercial Availability Matrix
The compound is commercially available but exhibits significant price volatility based on purity and enantiomeric excess (ee).
Supplier Tier
Typical Pack Size
Estimated Cost (USD)
Lead Time
Purity Grade
Primary CROs (e.g., Enamine, BLD Pharm)
1g – 5g
$400 – $500 / g
1–2 Weeks
95%+ (Racemic)
Boutique Synthesis (e.g., MySkinRecipes)
<1g
Custom Quote
3–4 Weeks
>97% (High Purity)
Bulk Manufacturers
>100g
RFQ Required
8–12 Weeks
Custom Spec
Supply Chain Risk Assessment:
Stability: The alpha-hydroxy ester moiety is susceptible to hydrolysis under basic conditions and transesterification. Cold chain storage (+4°C) is recommended.
Identity Confusion: Frequently confused with Ethyl 2-cyclopropylacetate (CAS 53432-87-4), which lacks the critical alpha-hydroxyl group. Verification of CAS 1185387-66-9 is mandatory during procurement.
Part 2: Synthetic Methodologies (The "Make vs. Buy" Decision)
Given the high commercial cost (~$470/g), in-house synthesis is often the preferred strategy for campaigns requiring >10g of material. Two primary routes are validated for laboratory scale-up.
Route A: The Two-Step Grignard-Reduction Protocol (Recommended)
This route is preferred for its robustness, using stable, inexpensive precursors (Diethyl oxalate and Cyclopropyl bromide).
Mechanism:
Nucleophilic Acyl Substitution: Formation of the alpha-keto ester via Grignard addition.
Carbonyl Reduction: Selective reduction of the ketone to the alcohol.
Figure 1: Two-step synthesis via alpha-keto ester intermediate. This pathway avoids the use of unstable ethyl glyoxylate.
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate
Grignard Preparation: In a flame-dried 3-neck flask, activate Magnesium turnings (1.2 eq) with iodine. Add Cyclopropyl bromide (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.
Acylation: Cool the Grignard solution to -78°C. Cannulate this solution slowly into a solution of Diethyl oxalate (2.0 eq) in THF at -78°C. Note: Excess diethyl oxalate prevents double addition (formation of the tertiary alcohol).
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[4] Purify via vacuum distillation to isolate the keto-ester.
Step 2: Reduction to Target Hydroxy Ester
Reduction: Dissolve the keto-ester in absolute Ethanol (0.2 M).
Reagent Addition: Add NaBH₄ (0.5 eq) portion-wise at 0°C. Stir for 30 minutes.
Quench: Carefully add 1N HCl to neutralize (pH 6-7). Caution: Do not make too acidic to avoid ester hydrolysis.
Isolation: Remove EtOH under reduced pressure, extract with DCM, and dry over Na₂SO₄.
Yield Expectation: 65–75% over two steps.
Route B: Direct Grignard Addition (Alternative)
Reagents: Cyclopropylmagnesium bromide + Ethyl Glyoxylate (polymer form or toluene solution).
Pros: Single step.
Cons: Ethyl glyoxylate is expensive, unstable, and prone to polymerization. This route is often less reproducible than Route A.
Part 3: Applications in Drug Discovery
Ethyl 2-cyclopropyl-2-hydroxyacetate serves as a critical "chiral handle" in medicinal chemistry. The cyclopropyl group introduces unique steric constraints and metabolic stability (blocking P450 oxidation at the alpha-position), while the alpha-hydroxy ester provides orthogonal functionalization points.
Strategic Functionalization Logic
Figure 2: Divergent synthesis pathways utilizing the target compound as a core scaffold.
Case Study: Antiviral Potency
The cyclopropyl moiety is a bioisostere for isopropyl or tert-butyl groups but offers a distinct vector for hydrophobic interaction. In HCV NS3/4A protease inhibitors, replacing linear alkyl chains with a cyclopropyl-alpha-hydroxy motif has been shown to improve binding affinity by locking the conformation of the P1' site.
Part 4: Quality Control & Safety
Analytical Profile
NMR (¹H, CDCl₃):
δ 4.25 (q, 2H, -OCH ₂CH₃)
δ 3.85 (d, 1H, -CH (OH)-)
δ 2.80 (bs, 1H, -OH )
δ 1.15 (m, 1H, Cyclopropyl-CH)
δ 0.4–0.6 (m, 4H, Cyclopropyl-CH₂)
TLC: R_f ≈ 0.35 (Hexane:EtOAc 3:1). Stains well with KMnO₄ (hydroxyl oxidation).
Application Note: Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate
Abstract & Strategic Overview The -hydroxy-cyclopropyl moiety is a privileged pharmacophore in modern drug discovery, particularly in the development of antiviral agents (e.g., NS5B polymerase inhibitors) and antiretrovi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The
-hydroxy-cyclopropyl moiety is a privileged pharmacophore in modern drug discovery, particularly in the development of antiviral agents (e.g., NS5B polymerase inhibitors) and antiretrovirals. Its unique steric bulk, combined with the conformational rigidity of the cyclopropyl ring, often confers improved metabolic stability and potency compared to simple alkyl analogs.
This protocol details a scalable, two-step synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate starting from commercially available cyclopropyl bromide. Unlike the cyanohydrin route, which requires handling toxic cyanide equivalents, this Grignard-Oxalate strategy offers a safer, more modular approach that passes through a stable
-keto ester intermediate. This intermediate allows for late-stage enantioselective reduction (enzymatic or catalytic), a critical requirement for clinical candidate synthesis.
Retrosynthetic Analysis
The synthetic logic relies on the "Inverse Addition" principle to prevent over-alkylation of the oxalate electrophile. By disconnecting the C-C bond between the cyclopropyl ring and the carbonyl, we identify the cyclopropyl Grignard reagent and diethyl oxalate as the optimal precursors.
Figure 1: Retrosynthetic disconnection showing the Grignard-Oxalate pathway.
Experimental Protocol
Stage 1: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate
Objective: Selective mono-addition of cyclopropylmagnesium bromide to diethyl oxalate.
Critical Mechanism:
The reaction utilizes inverse addition —adding the nucleophile (Grignard) slowly to a large excess of the electrophile (Oxalate) at low temperature. This ensures the concentration of the mono-adduct (keto-ester) remains low relative to the unreacted oxalate, preventing the Grignard reagent from attacking the highly reactive keto-ester product to form the tertiary alcohol byproduct.
In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place Mg turnings (1.1 eq) and a crystal of iodine.
Cover Mg with minimal anhydrous THF (~20 mL).
Add ~5% of the cyclopropyl bromide solution to initiate the reaction (color change from brown to clear indicates initiation). Note: Cyclopropyl halides can be sluggish; gentle heating or a heat gun may be required to start.
Once initiated, add the remaining cyclopropyl bromide in THF dropwise to maintain a gentle reflux.
After addition, reflux for 1 hour to ensure complete formation of Cyclopropyl-MgBr. Cool to room temperature.
Acylation (Inverse Addition):
In a separate 1 L flask, dissolve Diethyl oxalate (2.5 eq) in anhydrous THF (150 mL).
Cool the oxalate solution to -78°C (Dry ice/Acetone bath).
Transfer the prepared Grignard solution to an addition funnel (under inert atmosphere).
Slowly add the Grignard solution to the cold oxalate solution over 60–90 minutes. Crucial: Maintain internal temperature below -65°C.
Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours.
Workup:
Quench the reaction with saturated aqueous NH₄Cl (100 mL) at -20°C.
Extract with diethyl ether or EtOAc (3 x 100 mL).
Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: The excess diethyl oxalate must be removed. Distillation under reduced pressure is effective.
Fraction 1: Diethyl oxalate (bp ~185°C atm, lower under vacuum).
Dissolve the keto-ester (from Stage 1) in absolute ethanol (150 mL) and cool to 0°C in an ice bath.
Reduction:
Add NaBH₄ portion-wise over 15 minutes. Note: 0.25 eq of NaBH₄ can theoretically reduce 1.0 eq of ketone, but a slight excess (0.35 eq) ensures completion.
Stir at 0°C for 30 minutes, then monitor by TLC (Silica, 20% EtOAc/Hexane). The keto-ester spot should disappear.
Workup:
Quench by careful addition of 1M HCl or saturated NH₄Cl until pH ~6-7. Caution: Hydrogen gas evolution.
Concentrate the mixture to remove most ethanol.
Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL).
Dry organics over Na₂SO₄ and concentrate to yield the crude alcohol.
Purification:
The product is typically pure enough for use (>95%).[1] If necessary, purify via flash chromatography (Silica, 10-20% EtOAc in Hexanes).
Analytical Data & Validation
Ethyl 2-cyclopropyl-2-hydroxyacetate
Appearance: Colorless oil.
¹H NMR (400 MHz, CDCl₃):
4.25 (q, J = 7.1 Hz, 2H, OCH ₂CH₃)
3.90 (d, J = 6.5 Hz, 1H, CH -OH)
2.85 (bs, 1H, OH )
1.30 (t, J = 7.1 Hz, 3H, OCH₂CH ₃)
1.15 – 1.05 (m, 1H, Cyclopropyl-CH )
0.65 – 0.40 (m, 4H, Cyclopropyl-CH ₂)
Validation Check: Look for the characteristic doublet at ~3.90 ppm collapsing to a singlet upon D₂O shake (loss of coupling to OH).
Advanced Applications: Asymmetric Synthesis
For drug development applications requiring high enantiomeric purity, the racemic reduction (Stage 2) can be replaced with:
Corey-Bakshi-Shibata (CBS) Reduction:
Reagent: Borane-THF complex + (R)- or (S)-Me-CBS catalyst.
Figure 2: Decision matrix for reduction methodologies based on stereochemical requirements.
Safety & Hazards
Cyclopropyl Bromide: Irritant and potential lachrymator. Handle in a fume hood.
Magnesium: Flammable solid. Do not use water to extinguish Mg fires; use sand or Class D extinguisher.
Exotherm Control: The Grignard formation is exothermic. Have an ice bath ready.[2] The addition of Grignard to oxalate is also exothermic; strict temperature control is vital for yield and safety.
References
Rambaud, M., et al. "Synthesis of alpha-keto esters via Grignard reagents." Synthesis, 1988, 564.
Synthesis of Cyclopropyl Ketones
Salaun, J. "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 1989 , 89(5), 1247-1270. Link
Reduction of Alpha-Keto Esters
Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the stereochemistry of the reduction of alpha-keto esters." Journal of Organic Chemistry, 1982 , 47, 5071. Link
Commercial Availability Validation:
Ethyl 2-cyclopropyl-2-oxoacetate (CAS 519164-14-8) is a commercially listed building block, validating the stability of the intermediate. [Sigma-Aldrich / Fluorochem Listings]
Application Notes & Protocols: A Guide to the Corey-Chaykovsky Cyclopropanation for the Synthesis of Hydroxyaryl Cyclopropyl Ketones
Introduction: The Strategic Value of Hydroxyaryl Cyclopropyl Ketones The cyclopropyl ring is a privileged structural motif in modern drug discovery and development. Its unique conformational rigidity and electronic prope...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Hydroxyaryl Cyclopropyl Ketones
The cyclopropyl ring is a privileged structural motif in modern drug discovery and development. Its unique conformational rigidity and electronic properties allow it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often leading to improved metabolic stability and binding affinity. When incorporated into a hydroxyaryl ketone scaffold, the resulting molecules become powerful building blocks for a diverse array of complex, biologically active compounds.[1]
The Johnson-Corey-Chaykovsky reaction, a cornerstone of organic synthesis, provides a robust and reliable method for creating three-membered rings such as epoxides, aziridines, and cyclopropanes.[2][3] This guide focuses specifically on its application for the cyclopropanation of α,β-unsaturated ketones (enones), providing a direct and efficient route to cyclopropyl ketones.[4][5]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It details the underlying mechanisms, provides field-proven protocols, and addresses the specific challenges associated with applying the Corey-Chaykovsky cyclopropanation to substrates containing an acidic phenolic hydroxyl group, namely hydroxyaryl chalcones.
Mechanistic Rationale: Mastering the Ylide
The success of the Corey-Chaykovsky cyclopropanation hinges on the controlled generation and reaction of a sulfur ylide. For the synthesis of cyclopropyl ketones from enones, the reagent of choice is dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky Reagent.[4]
Ylide Generation and the Role of the Hydroxyl Group
The ylide is not shelf-stable and must be generated in situ. This is achieved by deprotonating a sulfoxonium salt, typically trimethylsulfoxonium iodide, with a strong, non-nucleophilic base.[4][6] Sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and effective choice.[6][7]
A critical consideration for hydroxyaryl substrates is the presence of the acidic phenolic proton. This proton will readily react with the highly basic sulfur ylide in an unproductive acid-base quenching reaction.[8] To overcome this, a sufficient excess of the base and the ylide precursor must be used. The base (e.g., NaH) will deprotonate both the trimethylsulfoxonium salt to form the reactive ylide and the phenol to form the corresponding phenoxide.
The Cyclopropanation Pathway: A Tale of Two Additions
The reaction with an α,β-unsaturated ketone, such as a 2-hydroxychalcone, proceeds via a specific and predictable pathway:
Conjugate Addition: The nucleophilic carbon of the dimethylsulfoxonium methylide attacks the β-carbon of the enone in a Michael-type 1,4-conjugate addition.[4][9] This is the kinetically favored pathway for the more stable sulfoxonium ylides.[6] This step forms a zwitterionic enolate intermediate.
Intramolecular Cyclization: The intermediate enolate then undergoes a rapid, intramolecular SN2 reaction. The enolate attacks the carbon atom bearing the sulfoxonium group, which is an excellent leaving group.
Ring Formation: This nucleophilic displacement expels dimethyl sulfoxide (DMSO) and closes the three-membered ring, yielding the desired trans-cyclopropyl ketone. The trans stereochemistry is generally favored due to the reversibility of the initial addition, allowing the system to equilibrate to the more stable anti-betaine intermediate before ring closure.[2][6]
The preference for cyclopropanation over epoxidation of the ketone is a key feature of using a sulfoxonium ylide (like dimethylsulfoxonium methylide) with enones. In contrast, less stable sulfonium ylides (e.g., dimethylsulfonium methylide) tend to favor direct 1,2-addition to the carbonyl group, resulting in epoxide formation.[6]
Caption: Figure 1: Reaction Mechanism.
Application Protocol: Synthesis of 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes
This protocol is adapted from a validated literature procedure for the cyclopropanation of 2-hydroxychalcones and can be generalized for various substituted analogs.[7]
Materials and Equipment
Reagents: 2-Hydroxychalcone derivative, Trimethylsulfoxonium iodide (TMSOI), Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethyl sulfoxide (DMSO), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Ice bath, Argon or Nitrogen gas inlet, Syringes and needles, Standard glassware for workup and purification, Rotary evaporator, Thin-layer chromatography (TLC) plates and chamber.
Experimental Workflow
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
Safety First: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Ylide Generation:
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add trimethylsulfoxonium iodide (1.1 mmol, 1.1 eq).
Add a 1:1 mixture of anhydrous THF/DMSO (10 mL per 1 mmol of substrate) via syringe. Cool the flask to 0 °C in an ice bath.
Carefully add a 60% suspension of sodium hydride in mineral oil (3.0 mmol, 3.0 eq) in small portions. Caution: Hydrogen gas will evolve.
Stir the resulting suspension at 0 °C until the gas evolution ceases (typically 30-40 minutes). The mixture should become a cloudy, grayish solution, indicating the formation of the ylide.[7]
Reaction:
Once ylide formation is complete, add the 2-hydroxychalcone substrate (1.0 mmol, 1.0 eq) in several small portions directly to the cold reaction mixture.
Continue stirring the reaction at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC by taking small aliquots, quenching them, and spotting against the starting material.
Workup and Purification:
Upon completion, carefully quench the reaction by slowly adding cold, saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
Combine the organic layers and wash sequentially with water (5 x 10 mL) to remove the DMSO, and then with brine (1 x 10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude residue should be purified by column chromatography on silica gel to afford the pure hydroxyaryl cyclopropyl ketone.[7]
Data Summary & Field Insights
The Corey-Chaykovsky cyclopropanation is a highly reliable method for this transformation. The following table summarizes typical conditions and outcomes.
*Note: This example is from a tandem oxidation-cyclopropanation sequence, demonstrating the versatility of the ylide chemistry but under different conditions.
Expert Insights & Troubleshooting:
Anhydrous Conditions are Crucial: The presence of water will rapidly quench the sodium hydride and the sulfur ylide, leading to significantly lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.
Quality of Sodium Hydride: Use fresh, high-quality NaH. Older batches may have a layer of inactive sodium hydroxide on the surface. It is common practice to wash the NaH dispersion with anhydrous hexanes to remove the mineral oil before use, though this must be done with extreme care.
Efficient DMSO Removal: DMSO has a high boiling point and can be challenging to remove completely. The extensive washing with water during the workup is a critical step to facilitate its removal before purification.
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the cause is likely insufficient ylide. This can be due to wet conditions or an inadequate excess of reagents to compensate for the acidic phenol. Consider increasing the equivalents of TMSOI and NaH.
Stereoselectivity: The reaction typically yields the trans-cyclopropane as the major product. The diastereoselectivity is often high, simplifying purification and characterization.[6]
Conclusion
The Corey-Chaykovsky cyclopropanation is a powerful and indispensable tool for the synthesis of hydroxyaryl cyclopropyl ketones from readily available chalcones. By understanding the underlying mechanism and carefully controlling the reaction conditions—particularly by using a sufficient excess of base to account for the acidic phenolic proton—researchers can reliably access these valuable building blocks in good yields. The protocol described herein provides a robust and validated starting point for further exploration and application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Ugryumov, M. G., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules.
Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. The Journal of Organic Chemistry.
Application Note: Optimized Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate
Executive Summary Ethyl 2-cyclopropyl-2-hydroxyacetate is a critical chiral building block in the synthesis of antiviral and antibacterial therapeutics. Its cyclopropyl moiety confers unique metabolic stability and confo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-cyclopropyl-2-hydroxyacetate is a critical chiral building block in the synthesis of antiviral and antibacterial therapeutics. Its cyclopropyl moiety confers unique metabolic stability and conformational rigidity to drug candidates. This Application Note details a robust, scalable two-step protocol for its synthesis:
Nucleophilic Acylation: Selective mono-addition of cyclopropylmagnesium bromide to diethyl oxalate.
Carbonyl Reduction: Chemoselective reduction of the resulting
-keto ester to the target -hydroxy ester.
This guide prioritizes impurity control —specifically preventing the formation of the dicyclopropyl tertiary alcohol side product—and outlines critical process parameters (CPPs) for reproducibility.
Retrosynthetic Analysis & Pathway
The synthesis relies on constructing the C-C bond between the cyclopropyl ring and the oxalate backbone, followed by functional group manipulation.
Figure 1: Retrosynthetic logic flow. The critical control point is the acylation step to prevent double-addition of the Grignard reagent.
Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate
Objective: Selective mono-acylation of diethyl oxalate.
Mechanism: Nucleophilic substitution at the acyl carbon.
Critical Challenge: Preventing the second addition of Grignard to the highly reactive
-keto ester intermediate.
Reagents & Materials
Cyclopropylmagnesium bromide (0.5 M in THF) [Commercially available or prepared via Mg/LiCl exchange]
Diethyl oxalate (Anhydrous, >99%)
Tetrahydrofuran (THF), anhydrous
Ammonium chloride (sat. aq.)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Step-by-Step Procedure
System Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Nitrogen (
) or Argon.
Oxalate Charge: Charge Diethyl oxalate (2.0 equivalents) and anhydrous THF (10 volumes) into the RBF.
Note: Excess oxalate is crucial to statistically favor mono-addition.
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
CPP:[1][2][3] Temperature must be maintained below -60°C throughout the addition.
Grignard Addition (Inverse Addition): Transfer Cyclopropylmagnesium bromide (1.0 equivalent) to the addition funnel. Add dropwise over 60–90 minutes.
Rate: Slow addition prevents local hotspots where over-reaction occurs.
Reaction: Stir at -78°C for 2 hours. Monitor by TLC or GC-MS.
Endpoint: Disappearance of Grignard; appearance of keto-ester peak.
Quench: Quench the cold reaction mixture by adding saturated
solution (5 volumes). Allow to warm to room temperature (RT).
Workup:
Separate phases. Extract aqueous layer with DCM (3x).
Combine organics, wash with brine, and dry over
.
Concentrate in vacuo.
Purification: The excess diethyl oxalate can be removed via high-vacuum distillation (bp ~185°C for oxalate vs higher for product) or column chromatography (Hexane/EtOAc gradient).
Target: Yellowish oil.
Phase 2: Reduction to Ethyl 2-cyclopropyl-2-hydroxyacetate
Objective: Chemoselective reduction of the ketone over the ester.
Reagent Choice: Sodium Borohydride (
) is preferred for its mildness and selectivity compared to .
Step-by-Step Procedure
Solvation: Dissolve the Ethyl 2-cyclopropyl-2-oxoacetate (1.0 equiv) from Phase 1 in Ethanol (EtOH, 10 volumes). Cool to 0°C .
Reduction: Add
(0.35–0.4 equiv) portion-wise over 15 minutes.
Stoichiometry: Theoretically 0.25 equiv is needed (1 mole
reduces 4 moles ketone), but a slight excess ensures completion. Avoid large excess to prevent ester reduction.
Stirring: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.
Quench: Carefully add Acetone (1 mL) to destroy excess hydride, followed by 1N HCl to adjust pH to ~6–7.
Caution: Hydrogen gas evolution.
Extraction: Remove EtOH under reduced pressure. Dilute residue with water and extract with EtOAc.
Final Isolation: Dry organics (
), filter, and concentrate.
Purification: Flash chromatography (Silica, Hexane/EtOAc 4:1) yields the pure
-hydroxy ester.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Specification
Scientific Rationale
Temperature (Step 1)
< -60°C
High reactivity of the keto-ester product makes it susceptible to a second Grignard attack at higher temps.
Stoichiometry (Step 1)
2.0+ equiv Oxalate
"Inverse addition" strategy; high concentration of electrophile ensures Grignard reacts with Oxalate, not the product.
Reagent Quality
Anhydrous THF
Moisture destroys Grignard, lowering yield and producing cyclopropane gas.
Quenching pH (Step 2)
pH 6–7
Strong acid can catalyze ring opening of the cyclopropane or hydrolysis of the ester.
Troubleshooting Guide
Issue: Presence of tertiary alcohol (double addition).
Fix: Increase Diethyl Oxalate equivalents to 3.0x; ensure strictly slow addition rate; lower temperature to -78°C.
Issue: Low Yield in Step 1.
Fix: Cyclopropyl Grignard reagents can be unstable. Titrate the Grignard before use. Consider using iPrMgCl[4]·LiCl for more efficient exchange if preparing in-house.
Issue: Ester hydrolysis in Step 2.
Fix: Ensure temperature stays at 0°C during
addition. Do not prolong reaction time beyond conversion.
Enantioselective Considerations
For drug development requiring a specific enantiomer (e.g., (R)-Ethyl 2-cyclopropyl-2-hydroxyacetate):
Biocatalysis: Use ketoreductases (KREDs) such as Candida holmii or Rhodotorula minuta which have shown high enantiomeric excess (ee >94%) for similar phenyl-substituted substrates [1].
Asymmetric Hydrogenation: Ru-BINAP or Rh-DuPhos catalysts can effect the asymmetric hydrogenation of the
-keto ester under high pressure .
References
Enantioselective Reduction: Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate.[5] PubMed. Available at: [Link]
Grignard Reactivity: In Grignard Reagent Formation from Cyclopropyl Bromide... ResearchGate.[4][6] Available at: [Link]
General Alpha-Hydroxy Ester Synthesis:Process for the synthesis of alpha-hydroxy-esters. Google Patents.
Advanced Protocol: Ethyl 2-cyclopropyl-2-hydroxyacetate as a Chiral Precursor for Non-Natural Amino Acid Pharmacophores
Executive Summary: The Cyclopropyl Advantage Ethyl 2-cyclopropyl-2-hydroxyacetate is a high-value chiral building block primarily utilized to introduce the cyclopropylglycine motif into pharmaceutical intermediates. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cyclopropyl Advantage
Ethyl 2-cyclopropyl-2-hydroxyacetate is a high-value chiral building block primarily utilized to introduce the cyclopropylglycine motif into pharmaceutical intermediates. The cyclopropyl group is a "privileged scaffold" in medicinal chemistry, known to improve metabolic stability (by blocking metabolic hotspots), enhance potency through conformational restriction, and increase permeability.
This guide details the conversion of this
-hydroxy ester into Ethyl 2-amino-2-cyclopropylacetate (a precursor to Cyclopropylglycine), a critical fragment in the synthesis of:
Glutamate Receptor Ligands: mGluR antagonists for neurological disorders.
Antiviral Nucleoside Analogs: Where the cyclopropyl ring mimics the ribose sugar pucker.
Chemical Profile & Handling
Property
Specification
Application Note
IUPAC Name
Ethyl 2-cyclopropyl-2-hydroxyacetate
Precursor to -amino acids via functional group interconversion.
CAS No.
1185387-66-9
Often sourced as the racemate; enzymatic resolution (e.g., Lipase PS) is required for enantiopure synthesis.
MW
144.17 g/mol
Low MW allows for high atom economy in early-stage synthesis.
Boiling Point
~190°C (Predicted)
High boiling point; purification via vacuum distillation or column chromatography is recommended.
Stability
Hygroscopic
-Hydroxy esters are prone to hydrolysis. Store under inert gas (Ar/N2) at 2-8°C.
Solubility
DCM, EtOAc, MeOH
Highly soluble in organic solvents; poor water solubility facilitates aqueous workup.
Core Protocol: Stereoselective Synthesis of Cyclopropylglycine Ethyl Ester
Objective: Convert the hydroxyl group to an amine with retention or inversion of configuration (depending on the activation method), yielding the non-natural amino acid scaffold.
Phase 1: Hydroxyl Activation (Mesylation)
Rationale: Direct displacement of the hydroxyl group is difficult. Converting it to a mesylate (OMs) creates an excellent leaving group while allowing for
Preparation: Charge a dry reactor with Ethyl 2-cyclopropyl-2-hydroxyacetate (1.0 equiv) and anhydrous DCM (10 V). Cool to 0°C under
atmosphere.
Base Addition: Add
(1.5 equiv) dropwise. Note: Exothermic reaction; maintain T < 5°C.
Activation: Add MsCl (1.2 equiv) dropwise over 30 minutes.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/HPLC for disappearance of starting material.
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove amine salts), sat.
, and brine. Dry over and concentrate.
Checkpoint: The intermediate Ethyl 2-cyclopropyl-2-(methylsulfonyloxy)acetate is unstable; proceed immediately to Phase 2.
Phase 2: Azidation (Nucleophilic Substitution)
Rationale: Sodium azide introduces the nitrogen atom via an
mechanism, inverting the stereocenter (Walden inversion). If starting with (S)-alcohol, this yields the (R)-azide.
Reagents: Sodium Azide (
), DMF.
Solvation: Dissolve the crude mesylate in anhydrous DMF (5 V).
Displacement: Add
(1.5 equiv) in one portion. Safety: is toxic and shock-sensitive. Use a blast shield.
Heating: Heat to 60°C for 4–6 hours.
Critical Control: Do not exceed 80°C to prevent elimination to the vinyl cyclopropane (styrene-like elimination).
Workup: Dilute with
(prevents DMF emulsion) and wash extensively with water to remove DMF and excess azide.
Result:Ethyl 2-azido-2-cyclopropylacetate .
Phase 3: Staudinger Reduction to Amine
Rationale: Staudinger reduction is milder than hydrogenation and chemoselective, avoiding the risk of opening the strained cyclopropyl ring (which can occur under high-pressure catalytic hydrogenation).
Reagents: Triphenylphosphine (
), THF, Water.
Reaction: Dissolve the azide intermediate in THF/Water (10:1). Add
(1.1 equiv) portion-wise at RT.
Mechanism: Evolution of
gas indicates iminophosphorane formation. Stir for 2 hours.
Hydrolysis: Heat to 50°C for 1 hour to hydrolyze the intermediate to the free amine.
Purification: Acidify with 1M HCl to extract the amine into the aqueous phase (removing
in organics). Basify the aqueous layer and extract with DCM.
Figure 1: Step-by-step synthetic pathway from the hydroxy ester to the amino acid pharmacophore, highlighting critical control points to avoid elimination or ring opening.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Hydrolysis of MsCl
Ensure DCM is anhydrous; dry over KOH.
Elimination Product (Olefin)
Reaction T too high in Step 2
Keep azidation temperature < 65°C. The -proton is acidic; excess base promotes elimination.
Ring Opening
Catalytic Hydrogenation
Avoid Pd/C if possible. Use Staudinger reduction () or chemical reduction () to preserve the cyclopropyl ring.
Racemization
character
Ensure high concentration of nucleophile () and polar aprotic solvent (DMF) to favor mechanism.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62215201, Ethyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]
Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.[1] Future Medicinal Chemistry.[1] Retrieved from [Link]
Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids and esters. Retrieved from [Link]
Asymmetric synthesis using Ethyl 2-cyclopropyl-2-hydroxyacetate
Application Note: Asymmetric Synthesis & Utilization of Ethyl 2-cyclopropyl-2-hydroxyacetate Abstract The cyclopropyl moiety is a "privileged structure" in modern medicinal chemistry, imparting metabolic stability and co...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Asymmetric Synthesis & Utilization of Ethyl 2-cyclopropyl-2-hydroxyacetate
Abstract
The cyclopropyl moiety is a "privileged structure" in modern medicinal chemistry, imparting metabolic stability and conformational restriction to peptide mimetics and kinase inhibitors. Ethyl 2-cyclopropyl-2-hydroxyacetate (also known as ethyl cyclopropylglycolate) serves as a critical chiral synthon for accessing (S)-cyclopropylglycine , a non-natural amino acid motif found in HCV protease inhibitors (e.g., Boceprevir analogs) and CRF-1 receptor antagonists. This guide details a scalable, high-enantiomeric excess (ee >99%) synthesis of (S)-ethyl 2-cyclopropyl-2-hydroxyacetate via biocatalytic reduction, followed by its stereospecific conversion to (S)-cyclopropylglycine via a double-inversion azide displacement strategy.
Introduction & Strategic Value
The incorporation of a cyclopropyl group adjacent to a chiral center significantly alters the pharmacokinetic profile of a drug candidate. The strain energy (~27.5 kcal/mol) and shorter C-C bonds (1.51 Å) of the cyclopropyl ring create a unique electronic environment that can enhance potency and reduce P-glycoprotein efflux.
Ethyl 2-cyclopropyl-2-hydroxyacetate is the pivotal junction point in the synthesis of these scaffolds. While racemic synthesis is trivial, the asymmetric production is challenging due to the steric bulk of the cyclopropyl group hindering standard transition-metal catalysts. Biocatalysis, specifically using Ketoreductases (KREDs), offers a superior route with mild conditions and perfect stereocontrol.
Key Applications:
HCV Protease Inhibitors: Precursor to P1' fragments in macrocyclic inhibitors.
Neurological Targets: Synthesis of glutamate receptor antagonists.[1]
Chiral Pool Expansion: Conversion to chiral cyclopropyl-diols and amino-alcohols.
Biocatalytic Synthesis Protocol
Objective: Synthesis of (S)-Ethyl 2-cyclopropyl-2-hydroxyacetate from Ethyl 2-cyclopropyl-2-oxoacetate.
Mechanism: NADPH-dependent hydride transfer from a Ketoreductase (KRED) enzyme to the re- or si-face of the alpha-keto ester.
Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).
Cofactor Mix: Dissolve NADP+ (25 mg) and Glucose (1.5 equivalents relative to substrate) in the buffer. Add GDH (500 Units) to establish the recycling loop.
Substrate Addition: Dissolve Ethyl 2-cyclopropyl-2-oxoacetate (1.0 g, ~7 mmol) in IPA (5% v/v final concentration) or DMSO to assist solubility. Add dropwise to the buffer.
Enzyme Initiation: Add the selected KRED enzyme (20-50 mg lyophilized powder). Note: Selection is based on prior screening; KREDs from Lactobacillus or Candida species often favor the (S)-configuration.
Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).
Work-up: Extract the reaction mixture 3x with Ethyl Acetate. Dry combined organics over Na2SO4 and concentrate in vacuo.
Analysis: Determine conversion via HPLC (C18 column) and ee via Chiral GC (Cyclosil-B column).
Expected Result: >95% Conversion, >99% ee of (S)-Ethyl 2-cyclopropyl-2-hydroxyacetate.
Downstream Utilization: Synthesis of (S)-Cyclopropylglycine
Challenge: Direct reductive amination of the keto-ester often yields low ee.
Solution: A "Double Inversion" or "Retention via Double Inversion" strategy is not needed here if we start with the (S)-alcohol and use a single inversion displacement to get the (R)-azide, or vice versa.
Correction: To obtain (S)-Cyclopropylglycine (the L-amino acid analog), we typically require the (S)-azide intermediate if we use simple reduction. However, the SN2 displacement of a sulfonate by azide proceeds with inversion of configuration .
Route: (S)-Alcohol
(S)-Mesylate (R)-Azide (R)-Amino Ester.
Correction for Target: To get the (S)-Amino Acid , we must start with the (R)-Alcohol or perform a double inversion.
Standard Industry Approach: Use the (S)-Alcohol (produced by standard KREDs), activate to mesylate, displace with azide to form (R)-Azido ester , which reduces to (R)-Cyclopropylglycine .
To target (S)-Cyclopropylglycine: Use an (R)-selective KRED to make the (R)-Alcohol initially.
Protocol for SN2 Displacement (General):
Activation: Dissolve (R)-Ethyl 2-cyclopropyl-2-hydroxyacetate (1.0 eq) in DCM at 0°C. Add Et3N (1.5 eq) and MsCl (1.2 eq). Stir 1h. Aqueous workup yields the mesylate.
Displacement: Dissolve mesylate in DMF. Add NaN3 (1.5 eq). Heat to 60°C for 4-6 hours. Safety: Azides are shock-sensitive; do not concentrate to dryness/heat excessively.
Reduction: Hydrogenate the crude azide (in EtOH) using 10% Pd/C at 1 atm H2 for 12 hours.
Hydrolysis: Treat the amino ester with LiOH in THF/Water to yield the free amino acid.
Data Presentation & Troubleshooting
Table 1: Comparative Methods for Chiral Production
Method
Reagent/Catalyst
Yield
ee (%)
Scalability
Cost
Biocatalysis (Recommended)
KRED / GDH Recycle
95%
>99%
High
Low (Bulk enzyme)
Asymmetric Hydrogenation
Ru-BINAP / Noyori
85-90%
90-95%
Medium
High (Ru metal)
Chemical Resolution
Lipase Hydrolysis
<50%
>99%
Low (Max 50% yield)
Medium
Expert Troubleshooting Tips:
Issue: Low conversion in enzymatic step.
Fix: Substrate inhibition is common. Feed the keto-ester via a syringe pump over 4 hours rather than a bolus addition.
Issue: Elimination during Mesylation.
Fix: The alpha-proton is acidic. Keep T < 0°C during MsCl addition and avoid strong bases; Pyridine or Collidine can be milder alternatives to Et3N.
Issue: Racemization during Azide displacement.
Fix: Ensure the solvent is anhydrous DMF or DMSO. Traces of water can promote hydrolysis (retention/racemization) over substitution.
Visual Workflows (Graphviz)
Figure 1: Chemoenzymatic Workflow for (S)-Cyclopropylglycine
Caption: Integrated workflow transforming the achiral keto-ester to the high-value amino acid scaffold via biocatalytic node.
Figure 2: Catalyst Selection Decision Tree
Caption: Logic gate for selecting the optimal reduction method based on scale and purity requirements.
References
Biocatalytic Reduction of Beta-Keto Esters
Title: Stereoselective reduction of ethyl 2-oxo-4-phenylbutyrate using stereospecific carbonyl reductase.
Application Note: Chiral Separation and Resolution of Ethyl 2-cyclopropyl-2-hydroxyacetate
[1] Executive Summary This application note details the protocols for the enantioseparation of Ethyl 2-cyclopropyl-2-hydroxyacetate , a critical chiral intermediate in the synthesis of antiviral and antibacterial agents....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the protocols for the enantioseparation of Ethyl 2-cyclopropyl-2-hydroxyacetate , a critical chiral intermediate in the synthesis of antiviral and antibacterial agents. Due to the presence of the
-hydroxy and cyclopropyl moieties, this molecule presents unique challenges regarding detection (low UV chromophore) and resolution.
This guide provides two complementary workflows:
Analytical Method: High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) for enantiomeric excess (ee) determination.
Preparative Method: Biocatalytic kinetic resolution using Lipase-mediated transesterification to generate high-purity enantiomers at gram-scale.
Molecule Profile & Separation Logic
Analyte: Ethyl 2-cyclopropyl-2-hydroxyacetate
Chemical Structure: A secondary alcohol adjacent to an ester and a cyclopropyl ring.
Chiral Center: C2 position (
-carbon).
Separation Challenge: The cyclopropyl group provides steric bulk but lacks the
- interaction capability of phenyl rings, making "steric fit" the primary mechanism for discrimination on CSPs.
Detection Challenge: The molecule lacks strong UV chromophores above 220 nm. Detection must be performed at 210 nm or using a Refractive Index (RI) detector.
Protocol A: Analytical Chiral HPLC Method
Objective: To establish a robust quantitative method for determining the enantiomeric excess (ee) of the racemate.
Column Selection Strategy
For
-hydroxy esters, polysaccharide-coated silica columns are the industry standard due to their ability to form hydrogen bonds with the hydroxyl and carbonyl groups of the analyte.
Mechanism: The separation relies on the H-bonding interaction between the analyte's -OH group and the carbamate linkage on the CSP, stabilized by the steric pocket of the cyclopropyl group.
Optimized Chromatographic Conditions
Parameter
Condition
Rationale
Column
Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Amylose backbone offers superior helical pitch for cyclopropyl discrimination.
Mobile Phase
n-Hexane : Isopropanol (95 : 5 v/v)
High hexane content maximizes retention; IPA acts as the H-bond modulator.
Flow Rate
0.8 - 1.0 mL/min
Balances backpressure with mass transfer efficiency.
Objective: To separate gram-scale quantities of enantiomers using biocatalysis.
Principle: Lipases catalyze the transesterification (acylation) of the (R)-alcohol much faster than the (S)-alcohol (Kazlauskas Rule), resulting in an (R)-acetate and unreacted (S)-alcohol.
Reagents & Materials[1][2][3][4][5][6][7][8]
Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435) or Pseudomonas cepacia (Lipase PS).
Note: Do not exceed 40°C to prevent enzyme deactivation or racemization.
Monitoring: Sample 50 µL every 2 hours. Dilute in HPLC mobile phase and analyze using Protocol A .
Target: Stop reaction when conversion reaches exactly 50% (theoretical yield).
Termination: Filter off the immobilized enzyme (enzyme can be washed with MTBE and reused).
Purification: Evaporate solvent. Separate the (S)-Alcohol (more polar) from the (R)-Acetate (less polar) using Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
Hydrolysis (Optional): The (R)-Acetate can be chemically hydrolyzed (K2CO3/MeOH) to yield the pure (R)-Alcohol.
Enzymatic Resolution Mechanism (Visualization)
Figure 2: Workflow for the lipase-catalyzed kinetic resolution of secondary alcohols.
Quality Control & Calculations
To validate the efficiency of the kinetic resolution, calculate the Enantiomeric Ratio (E-value) . An E-value > 20 is required for practical synthesis; > 100 is excellent.
Formula:
Where:
= Conversion (fraction of substrate converted to product).[1]
= Enantiomeric excess of the remaining substrate (alcohol).
Self-Validating Check:
If
is high (>99%) but yield is low (<30%), the reaction ran too long. If is low, the enzyme is not selective enough for the cyclopropyl moiety; consider screening Lipase PS.
References
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry.[2][3][4] Link
Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. Link
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link
Google Patents. (2009). Method of making optically active ester derivatives. US7485452B2. Link
ResearchGate. (2003). Enzymatic Resolution of Racemic Ethyl-2,2-Dimethylcyclopropanecarboxylate. Link
Application Note: HPLC Analysis of Ethyl 2-cyclopropyl-2-hydroxyacetate
Abstract & Scope This technical guide details the High-Performance Liquid Chromatography (HPLC) protocols for the analysis of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 143206-35-5 / 1185387-66-9).[1] As a critical chira...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the High-Performance Liquid Chromatography (HPLC) protocols for the analysis of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 143206-35-5 / 1185387-66-9).[1] As a critical chiral building block in the synthesis of antiretroviral agents and platelet inhibitors (e.g., Prasugrel analogs), the purity of this intermediate directly impacts the safety and efficacy of the Final Pharmaceutical Ingredient (FPI).
This guide addresses two critical analytical needs:
Achiral Purity Assay: A robust Reverse Phase (RP-HPLC) method for quantifying chemical purity and identifying key impurities (Hydrolysis acid, Oxidation ketone).[1]
Enantiomeric Excess (ee) Determination: A Normal Phase (NP-HPLC) chiral method to quantify the (R)- and (S)- enantiomers.[1]
Molecule Profile & Analytical Challenges
Property
Description
Analytical Implication
Structure
Cyclopropyl group, -hydroxyl, Ethyl ester
Lipophilicity: Moderate (LogP ~1.0).[1] Retains well on C18.
Chromophore
Weak (Ester carbonyl only)
Detection: Requires UV 210–220 nm.[1] Solvents must be UV-transparent (HPLC Grade ACN/Water).[1]
Stability
Ester linkage
Risk: Susceptible to hydrolysis at high pH.[1] Mobile phase pH must be acidic (pH 2.5–4.0).[1]
Chirality
Single chiral center (C2)
Requirement: Chiral separation is mandatory for QC release.[1]
Analytical Workflow Logic
The following diagram illustrates the decision-making process for analyzing this intermediate, ensuring both chemical and stereochemical integrity.
Figure 1: Analytical workflow for quality control of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Objective: To quantify the main ester and separate it from the Acid Impurity (2-cyclopropyl-2-hydroxyacetic acid) and the Ketone Impurity (Ethyl 2-cyclopropyl-2-oxoacetate).[1]
Chromatographic Conditions[1][2][3][4][5][6][7]
Column: Agilent ZORBAX Eclipse Plus C18,
(or equivalent L1 packing).
Rationale: High surface area and dense bonding provide excellent resolution for polar/non-polar splits.[1]
Acid Impurity (RT ~3-4 min): Most polar due to free carboxylic acid.[1]
Main Peak (RT ~8-9 min): Ethyl 2-cyclopropyl-2-hydroxyacetate.
Ketone Impurity (RT ~10-11 min): Less polar; loss of hydroxyl H-bonding capability often increases retention in RP on C18.[1]
Protocol B: Chiral Separation (Normal Phase)
Objective: To determine the Enantiomeric Excess (% ee) of the desired stereoisomer (typically the (S)-isomer for Prasugrel-type synthesis).
Method Selection Strategy
Since the molecule contains an ester and a hydroxyl group, polysaccharide-based stationary phases (Amylose or Cellulose) are the industry standard.[1] Normal Phase (NP) is preferred over Reverse Phase for preparative scalability and higher selectivity (
Alternative: Chiralcel OD-H if AD-H fails to resolve.[1]
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
Optimization: If retention is too low, reduce IPA to 5%.[1] If peak tailing occurs, add 0.1% Trifluoroacetic acid (TFA) to sharpen peaks (suppresses silanol interactions).[1]
Increase injection volume to 20 L or switch to Refractive Index (RI) detector (Isocratic only).
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
Daicel Corporation. Chiral Column Selection Guide for Hydroxy Esters.[1] Chiral Technologies.[1][5][6] Link
PubChem. Ethyl 2-cyclopropyl-2-hydroxyacetate Compound Summary. National Library of Medicine.[1] Link
Sastry, T., et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.[1][7] Asian Journal of Chemistry, 2013.[1] (Contextual reference for cyclopropyl ester analysis). Link
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate
Abstract This comprehensive guide details the critical considerations and protocols for the successful scale-up synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate, a valuable building block in the pharmaceutical and agroc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the critical considerations and protocols for the successful scale-up synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate, a valuable building block in the pharmaceutical and agrochemical industries. This document provides a deep dive into the underlying chemical principles, process optimization strategies, safety protocols, and analytical quality control measures. The presented protocols are designed to be robust and scalable, enabling researchers, scientists, and drug development professionals to transition from laboratory-scale experiments to larger-scale production with confidence.
Introduction: The Significance of Ethyl 2-cyclopropyl-2-hydroxyacetate
Ethyl 2-cyclopropyl-2-hydroxyacetate is a key chiral intermediate whose structural motif is present in a variety of biologically active molecules. The cyclopropyl group, a strained three-membered ring, imparts unique conformational rigidity and metabolic stability to parent molecules, often leading to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.[1] Its applications span the synthesis of antivirals, cardiovascular drugs, and fungicides, making a reliable and scalable synthesis paramount for pharmaceutical and agrochemical development programs.[2]
This guide will focus on the most direct and industrially viable synthetic route: the Grignard reaction between cyclopropylmagnesium bromide and ethyl glyoxylate. We will explore the nuances of this reaction, from the preparation of the sensitive Grignar reagent to the controlled addition to the electrophilic glyoxylate, and finally, the purification of the target molecule.
Chemical Principles and Reaction Mechanism
The core of this synthesis lies in the nucleophilic addition of a Grignard reagent to an α-ketoester. The reaction proceeds via the formation of a magnesium alkoxide intermediate, which upon aqueous workup, yields the desired α-hydroxy ester.
Reaction Scheme:
Mechanism Visualization:
Caption: Reaction pathway for the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate.
A critical challenge in this synthesis is preventing the secondary addition of the Grignard reagent to the ester functionality of the product, which would lead to the formation of a tertiary alcohol.[3] Controlling the reaction temperature at low levels is crucial to mitigate this side reaction, as the ketone intermediate formed after a hypothetical first addition is more reactive than the starting ester.[4]
Critical Process Parameters for Scale-Up
Scaling up the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate requires careful consideration of several key parameters to ensure safety, efficiency, and product quality.
Raw Material Specifications
Material
Purity
Key Considerations
Cyclopropyl bromide
>98%
Free of moisture and other alkyl halides.
Magnesium turnings
>99.5%
Freshly supplied to minimize surface oxidation.
Tetrahydrofuran (THF)
Anhydrous (<50 ppm H₂O)
Critical for Grignard reagent formation and stability.
Ethyl glyoxylate
>95% (as toluene solution)
Polymerizes on standing; use a fresh, stabilized solution.
Ammonium Chloride
ACS Grade
Used for quenching the reaction.
Reaction Optimization
Grignard Reagent Preparation: The formation of cyclopropylmagnesium bromide is an exothermic reaction that requires careful initiation and temperature control.[5] The use of an initiator, such as a small crystal of iodine or a few drops of 1,2-dibromoethane, is often necessary to start the reaction.[6] On a large scale, maintaining a consistent reaction rate is key to preventing a dangerous accumulation of unreacted cyclopropyl bromide.[7]
Addition of Grignard Reagent: The addition of the pre-formed Grignard reagent to the ethyl glyoxylate solution must be performed at low temperatures, typically between -20°C and 0°C, to minimize the formation of byproducts.[2] A slow, controlled addition rate is essential to maintain the desired temperature and prevent localized "hot spots."
Molar Ratios: A slight excess of the Grignard reagent (1.1 to 1.2 equivalents) is generally used to ensure complete conversion of the ethyl glyoxylate.
Work-up and Product Isolation
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the magnesium alkoxide to form the desired alcohol and precipitates magnesium salts, which can then be removed by filtration. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate) to maximize product recovery. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification Strategies
The primary method for purifying Ethyl 2-cyclopropyl-2-hydroxyacetate on a large scale is vacuum distillation.[5] The product is a liquid with a boiling point amenable to this technique. For very high purity requirements, flash column chromatography on silica gel can be employed, though this is generally less practical for large quantities.
Safety, Health, and Environmental (SHE) Considerations
The scale-up of this synthesis presents several hazards that must be carefully managed.
Grignard Reagent: Cyclopropylmagnesium bromide is a highly reactive, flammable, and corrosive substance.[5] It reacts violently with water and protic solvents. All operations involving the Grignard reagent must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous conditions.
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction with ethyl glyoxylate are exothermic.[8] A robust cooling system and careful monitoring of the internal reaction temperature are critical to prevent a runaway reaction.
Solvent Hazards: Tetrahydrofuran (THF) is a flammable and peroxide-forming solvent. Only fresh, inhibitor-free THF should be used, and it should be stored under an inert atmosphere.
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
Quality Control and Assurance
The purity of the final product and the progress of the reaction should be monitored by appropriate analytical techniques.
Analytical Technique
Purpose
Gas Chromatography-Mass Spectrometry (GC-MS)
To determine the purity of the final product and identify any byproducts.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the structure of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the key functional groups (hydroxyl, ester carbonyl) in the product.
Karl Fischer Titration
To determine the water content of the solvents.
Experimental Protocols
Protocol for the Preparation of Cyclopropylmagnesium Bromide (Illustrative 1 mol scale)
Equipment:
3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple.
Heating mantle with a temperature controller.
Inert atmosphere system (nitrogen or argon).
Procedure:
Flame-dry the glassware and allow it to cool to room temperature under a stream of nitrogen.
Charge the flask with magnesium turnings (26.7 g, 1.1 mol).
Add a small crystal of iodine to the flask.
In the dropping funnel, prepare a solution of cyclopropyl bromide (121 g, 1.0 mol) in anhydrous THF (500 mL).
Add approximately 50 mL of the cyclopropyl bromide solution to the magnesium turnings.
Gently heat the mixture to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at reflux for an additional hour to ensure complete reaction.
Cool the resulting gray-black solution of cyclopropylmagnesium bromide to room temperature. The concentration can be determined by titration if desired.
Protocol for the Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate (Illustrative 1 mol scale)
Equipment:
5 L jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and a thermocouple.
Cooling system capable of maintaining -20°C.
Procedure:
Charge the reactor with a solution of ethyl glyoxylate (typically a 50% solution in toluene, 204 g of solution, containing 102 g, 1.0 mol of ethyl glyoxylate) and anhydrous THF (1 L).
Cool the reactor contents to -15°C.
Slowly add the previously prepared cyclopropylmagnesium bromide solution via the dropping funnel, maintaining the internal temperature between -15°C and -10°C. The addition should take approximately 2-3 hours.
After the addition is complete, allow the reaction mixture to stir at -10°C for an additional hour.
Quench the reaction by slowly adding a pre-cooled (0°C) saturated aqueous solution of ammonium chloride (1 L). Maintain the temperature below 10°C during the quench.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
Combine the organic layers and wash with brine (500 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation.
Data Summary
Parameter
Expected Value
Yield
75-85%
Purity (by GC)
>98%
Appearance
Colorless to pale yellow liquid
Boiling Point
Approx. 85-90°C at 10 mmHg
Workflow Visualization
Caption: Experimental workflow for the scale-up synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate.
References
CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google P
Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. J. Am. Chem. Soc.1974, 96 (24), 7578–7585.
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Org. Synth.2019, 96, 511-526.
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Org. Chem. Front., 2025, Advance Article.
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. 2021.
US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google P
WO2021102115A1 - Processes for the preparation of alpha-hydroxy esters via grignard coupling and thiolation reactions - Google P
Three-step synthesis of cyclopropyl peptidomimetics. Org. Lett.2008, 10 (19), 4283–4286.
Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. Angew. Chem. Int. Ed.2022, 61 (11), e202115933.
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules2020, 25 (24), 5748.
(PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. J. Mater. Environ. Sci.2024, 15 (8), 1150-1173.
US5993610A - Separation of ethyl acetate from ethanol by azeotropic distillation - Google P
The synthesis of enantioenriched alpha-hydroxy esters. Tetrahedron: Asymmetry2008, 19 (15), 1731-1755.
Glyoxalase-based toolbox for the enantioselective synthesis of α-hydroxy carboxylic acids. Org. Biomol. Chem., 2018, 16, 8892-8896.
FT-IR, GC-MS, and HPLC Profiling of the Bioactive Constituents of Ethyl Acetate Fraction of Eichhornia crassipes as a Hepatoprotectant. Lett. Appl. NanoBioSci.2022, 12, 96.
WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google P
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian J. Pharm. Educ. Res.2015, 49, 218-224.
Chemometric analysis of NMR and GC datasets for chemotype characterization of essential oils from different species of Ocimum. Talanta2018, 182, 229-236.
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. J. Enzyme Inhib. Med. Chem.2025, 40 (1), 2594969.
Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. [Link]
Esters with Grignard Reagent. Chemistry Steps. [Link]
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Org. Process Res. Dev.2019, 23 (5), 846–854.
Application Note: High-Fidelity Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones
Executive Summary & Strategic Importance The synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones represents a critical challenge in medicinal chemistry. These scaffolds act as "Donor-Acceptor" (D-A) cyclopropanes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones represents a critical challenge in medicinal chemistry. These scaffolds act as "Donor-Acceptor" (D-A) cyclopropanes, serving as versatile building blocks for chromanes, dihydrobenzofurans, and bioactive agents with nematicidal and antimicrobial properties.
The Synthetic Bottleneck:
The primary difficulty lies in the ortho-hydroxy group. Under standard basic cyclopropanation conditions, the phenoxide anion is highly nucleophilic. This frequently leads to an intramolecular attack on the electrophilic cyclopropane or the intermediate betaine, resulting in dihydrobenzofurans rather than the desired cyclopropyl ketone.
This Protocol:
This guide details a Direct, Protectant-Free Protocol utilizing a temperature-controlled Corey-Chaykovsky reaction. By strictly modulating the kinetic parameters (stoichiometry and temperature), we can selectively favor cyclopropanation over the thermodynamic benzofuran annulation.
Retrosynthetic Analysis & Mechanistic Logic
To successfully synthesize the target, one must understand the competitive landscape of the reaction mechanism.
The Competitive Pathway
Desired Route (Kinetic Control): The sulfur ylide adds to the enone (1,4-addition) to form an enolate. This enolate displaces DMSO from the sulfoxonium species to close the cyclopropane ring.
Undesired Route (Thermodynamic Drift): The ortho-phenoxide attacks the cyclopropane ring (or the intermediate), leading to ring expansion/rearrangement into a dihydrobenzofuran.
Critical Process Parameter (CPP): Temperature and Base Stoichiometry.
Base: We utilize 3 equivalents of NaH. The first equivalent generates the ylide; the second deprotonates the phenol (preventing it from acting as a proton shuttle); the third ensures complete ylide formation.
Temperature: Maintaining -10 °C is non-negotiable. Higher temperatures provide the activation energy required for the phenoxide-driven rearrangement.
Mechanistic Visualization
The following diagram illustrates the divergence between the desired cyclopropane and the benzofuran byproduct.
Detailed Experimental Protocols
Protocol A: Preparation of (Het)aryl 2-Hydroxychalcones
Pre-requisite step to generate the starting material.
Sodium Hydride (NaH, 60% dispersion in oil) (3.0 equiv)
Anhydrous DMSO / THF (1:1 ratio)
Substrate: 2-Hydroxychalcone from Protocol A.
Operational Workflow:
Ylide Generation:
In a flame-dried flask under Argon, suspend TMSOI (1.2 equiv) in anhydrous DMSO/THF (1:1).
Cool to 0 °C .
Add NaH (3.0 equiv) portion-wise. Caution: H₂ gas evolution.
Stir at 0 °C for 30–45 minutes until the solution becomes clear/milky homogeneous (formation of dimethylsulfoxonium methylide).
Substrate Addition (The Critical Step):
Cool the ylide solution to -10 °C (Ice/Salt bath or Chiller).
Dissolve the 2-Hydroxychalcone in a minimal amount of anhydrous THF.
Add the chalcone solution dropwise over 15 minutes. Do not allow the temperature to rise above -5 °C.
Reaction & Quench:
Stir at -10 °C for 2–4 hours. Monitor by TLC (the deep red phenolate color will persist).
Quench: Pour the reaction mixture into a stirred mixture of Ice and saturated NH₄Cl solution. Acidic quench is vital to protonate the phenoxide immediately, stabilizing the product.
Purification:
Extract with Ethyl Acetate (3x).
Wash organic layer with Water (to remove DMSO) and Brine.
Dry over Na₂SO₄ and concentrate.
Purify via Column Chromatography: Silica gel, Hexane/EtOAc gradient.
Yield Expectation: 60–85% (depending on steric bulk of the aryl groups).
Operational Workflow Diagram
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Formation of Dihydrobenzofuran
Reaction temperature too high (> 0°C).
Strictly maintain -10°C. Ensure efficient heat transfer during addition.
Low Conversion
Inactive NaH or wet DMSO.
Use fresh NaH. Dry DMSO over molecular sieves (4Å).
Product Decomposition on Silica
Acid sensitivity of the cyclopropane.
Add 1% Triethylamine to the eluent during chromatography.
O-Methylation Byproducts
Methyl transfer from TMSOI to Phenol.
Ensure TMSOI is fully converted to ylide before adding substrate.
Scope and Limitations
Heterocycles: The reaction tolerates thiophenes, furans, and pyridines on the ketone side (the "acyl" component).
Electron Withdrawing Groups (EWGs): EWGs on the chalcone (e.g., -NO₂, -Cl) accelerate the reaction (increased electrophilicity) but may also increase the rate of side reactions. Reduce reaction time.
Steric Hindrance: Ortho-substituents on the ketone aryl ring may slow down the 1,4-addition. In these cases, warming to 0°C may be necessary, but monitoring for benzofuran formation is required.
References
Chagarovskiy, A. O., et al. "Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones." Molecules, vol. 25, no. 20, 2020, p. 4739.
Key Reference: Establishes the 3 eq NaH / -10°C protocol.
Corey, E. J., and Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, vol. 87, no.[1] 6, 1965, pp. 1353–1364.
Foundational Reference: The original description of the ylide chemistry.
Vartanova, A. E., et al. "Corey–Chaykovsky cyclopropanation of 2-hydroxychalcone: Side reactions and optimization." Organic & Biomolecular Chemistry, 2022.[2][3][4]
Mechanistic Insight: Discusses the competition between cyclopropanation and benzofuran form
Advanced Protocol: Macroporous Resin Purification of Organic Compounds
Abstract Macroporous adsorption resins (MARs) represent a critical non-chromatographic separation technology, bridging the gap between crude extraction and high-resolution chromatography (HPLC). Unlike silica-based stati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Macroporous adsorption resins (MARs) represent a critical non-chromatographic separation technology, bridging the gap between crude extraction and high-resolution chromatography (HPLC). Unlike silica-based stationary phases, MARs are durable, chemically stable (pH 1–14), and cost-effective for the enrichment of saponins, flavonoids, alkaloids, and antibiotics. This guide provides a field-validated protocol for resin selection, pretreatment, and operation, emphasizing the mechanistic "why" behind every step to ensure reproducibility and high recovery.
Mechanistic Principles & Resin Selection[1][2][3]
The Mechanism of Action
Macroporous resins function via physical adsorption rather than chemical exchange. The separation is driven by the difference in affinity between the solute (target molecule) and the solvent (mobile phase) for the resin surface.
Van der Waals Forces: Dominant in non-polar styrenic resins (e.g., Diaion HP-20, Amberlite XAD-4). These resins act as "solid solvents" for hydrophobic molecules.
Hydrogen Bonding: Dominant in moderately polar acrylic resins (e.g., Amberlite XAD-7HP). These effectively capture compounds with multiple hydroxyl or carbonyl groups (e.g., glycosides).
Sieve Effect: The pore radius determines the exclusion limit. Molecules larger than the pore size flow through unretained.
Resin Selection Framework
Selecting the correct matrix is the single most critical variable.
Resin Type
Matrix Structure
Polarity
Surface Area (m²/g)
Pore Radius (Å)
Target Applications
Diaion HP-20
Styrene-DVB
Non-Polar
~500
~260
General organics, peptides, saponins. Standard starting point.
Amberlite XAD-4
Styrene-DVB
Non-Polar
~725
~40
Small hydrophobic molecules (antibiotics, phenols). High capacity.
Saponins, alkaloids. (Common in Asian pharmacopeia).
Sepabeads SP-825
Styrene-DVB
Non-Polar
~1000
~57
Small molecules requiring high surface area adsorption.
Expert Insight: If your target compound contains aromatic rings (e.g., polyphenols), start with a Styrenic resin (HP-20). If your target is aliphatic or highly oxygenated but lacks aromaticity, choose an Acrylic resin (XAD-7).
Experimental Protocol
Phase 1: Pretreatment & Activation (Crucial Step)
Why this matters: Commercial resins contain porogenic agents (toluene, hexane) and unreacted monomers trapped deep within the pores. Furthermore, dry hydrophobic resins cannot be wetted by water; the pores remain filled with air, reducing capacity to near zero.
Protocol:
Swelling/Wetting: Suspend the dry resin in 95% Ethanol (or Acetone) at a ratio of 1:3 (Resin:Solvent, v/v). Stir gently for 24 hours.
Checkpoint: The resin beads must become translucent and sink. Floating beads indicate trapped air.
Solvent Removal: Decant the ethanol and wash the resin with Deionized (DI) Water (5 Bed Volumes - BV) until the effluent has no alcohol smell.
Chemical Cleaning (Optional for Analytical Grade):
Pass 5% HCl (2 BV) through the column at 1 BV/h. Wash with DI Water until neutral.[2][3]
Pass 5% NaOH (2 BV) through the column at 1 BV/h. Wash with DI Water until neutral.[2][3]
Reasoning: Acid removes inorganic salts/metals; Base removes oligomers and organic fouling.
Phase 2: Sample Loading (Adsorption)
Why this matters: Adsorption is a competition between the solute's solubility in water and its affinity for the resin.
Sample Preparation: Dissolve the crude extract in the minimum amount of water. If the compound is insoluble, add a small amount of ethanol (<5% v/v), but note that organic solvents decrease adsorption capacity.
pH Adjustment: Adjust the sample pH to suppress ionization.
Acids (e.g., Phenolic acids): Adjust pH to < pKa (typically pH 3–4) to keep them protonated (neutral) and hydrophobic.
Target: Removes sugars, salts, amino acids, and highly polar impurities that do not interact with the resin.
Checkpoint: Monitor the effluent using a refractometer (Brix). Wash until Brix approaches 0.
Phase 4: Gradient Elution & Fractionation
Step Gradient: Elute with increasing concentrations of Ethanol in Water (e.g., 20%, 40%, 60%, 80%, 95%).
Volume: 3–5 BV per step.
Collection: Collect fractions equal to 0.5 BV.
20-30% Ethanol: typically elutes glycosides and polar flavonoids.
60-80% Ethanol: typically elutes aglycones and non-polar sapogenins.
Visualization of Workflow
The following diagram illustrates the decision logic and process flow for macroporous resin purification.
Caption: Operational workflow for macroporous resin purification, detailing the cycle from resin selection to fraction collection and regeneration.
Data Summary & Optimization
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Adsorption Capacity
Resin pores not wetted (air trapped).
Re-soak resin in 95% ethanol for 24h.[2][3] Ensure "sinking" behavior.
Target Leaks Immediately
pH incorrect (Target is ionized).
Adjust pH. Acidic targets need low pH; Basic targets need high pH.
Tailing Peaks
Flow rate too high or diffusion limited.
Reduce flow rate to 0.5 BV/h. Increase temperature (30–40°C) to improve mass transfer.
Resin Fouling
Irreversible adsorption of pigments/proteins.
Regenerate with 0.5N NaOH in 50% Ethanol, followed by water wash.
Regeneration Protocol
Resins can be reused 100+ times if maintained.
Routine Regeneration: Flush with 95% Ethanol (3 BV) followed by Water (5 BV).[2]
Deep Cleaning: If backpressure rises or capacity drops, perform the Acid-Base wash described in Phase 1. Store resin in 20% Ethanol to prevent microbial growth.
References
Mitsubishi Chemical Corporation. (n.d.).[4] DIAION™ HP20 Product Data Sheet & Application Guide. Retrieved from [Link]
Soto, M. L., et al. (2011). "Recovery of phenolic antioxidants from industrial wastes using macroporous resins." Journal of Food Engineering, 105(2), 265-273.
Li, J., & Chase, H. A. (2010). "Applications of adsorptive chromatography in the purification of therapeutic proteins and natural products." Biotechnology Progress, 26(3), 649-663.
Technical Support Center: Optimizing the Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate
Welcome to the technical support center for the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction yield and purity.
Introduction to the Synthesis
Ethyl 2-cyclopropyl-2-hydroxyacetate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the nucleophilic addition of a cyclopropyl organometallic reagent to an ethyl glyoxylate precursor. The most common and effective method is the Grignard reaction, which utilizes the high nucleophilicity of cyclopropylmagnesium bromide. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide will focus on the Grignard-based synthesis and provide solutions to common challenges encountered during the experimental process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you might encounter during the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate, providing explanations for the underlying causes and actionable solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Inactive Grignard Reagent: The cyclopropylmagnesium bromide may have degraded due to exposure to moisture or air. 2. Poor Quality Starting Materials: Impurities in cyclopropyl bromide or ethyl glyoxylate can inhibit the reaction. 3. Incorrect Reaction Temperature: The reaction may be too cold, slowing down the reaction rate, or too warm, leading to side reactions.
1. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and use anhydrous solvents. Prepare the Grignard reagent fresh for each reaction. Consider titrating the Grignard reagent to determine its exact concentration before use. 2. Purify Starting Materials: Distill cyclopropyl bromide and ethyl glyoxylate immediately before use. 3. Optimize Temperature: For the Grignard reaction, maintain a low temperature (typically 0°C to -20°C) during the addition of the Grignard reagent to the ethyl glyoxylate solution.
Formation of Significant Side Products
1. Wurtz-type Coupling: The Grignard reagent can react with unreacted cyclopropyl bromide to form bicyclopropyl. 2. Double Addition to Ester: A second equivalent of the Grignard reagent can react with the product to form a tertiary alcohol.[1][2] 3. Enolization of Ethyl Glyoxylate: The Grignard reagent can act as a base, deprotonating the ethyl glyoxylate.
1. Slow Addition: Add the cyclopropyl bromide slowly to the magnesium turnings during the Grignard formation to minimize its concentration. 2. Controlled Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent and maintain a low reaction temperature. Add the Grignard reagent to the ethyl glyoxylate solution, not the other way around. 3. Use of Cerium (III) Chloride: The addition of anhydrous CeCl₃ can mediate the reaction, increasing the nucleophilicity of the Grignard reagent while reducing its basicity, thus favoring the desired 1,2-addition.
Difficult Purification
1. Close Boiling Points: The desired product and some side products may have similar boiling points, making distillation challenging. 2. Emulsion during Workup: The formation of magnesium salts can lead to emulsions during the aqueous workup.
1. Column Chromatography: Utilize flash column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) for efficient separation.[3][4] 2. Careful Quenching: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride at 0°C. This will help to break up any emulsions and facilitate the separation of the organic and aqueous layers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate via the Grignard reaction?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire process. Grignard reagents are highly reactive with water, which will quench the reagent and significantly reduce your yield.[5]
Q2: How can I be sure that my cyclopropylmagnesium bromide has formed successfully?
A2: The formation of the Grignard reagent is an exothermic reaction. You should observe a gentle refluxing of the solvent (e.g., THF) as the cyclopropyl bromide is added to the magnesium turnings. The solution will also typically turn cloudy and greyish-brown. For a quantitative assessment, you can titrate a small aliquot of your Grignard solution.[5]
Q3: My reaction mixture turns dark brown or black. Is this normal?
A3: A dark brown or black color can indicate the formation of finely divided magnesium from side reactions or the presence of impurities. While some color change is expected, a very dark color may suggest that the reaction is not proceeding cleanly. Ensure your starting materials are pure and that you are maintaining the correct temperature.
Q4: Can I use a different Grignard reagent, for example, cyclopropyllithium?
A4: While other organometallic reagents can be used, cyclopropylmagnesium bromide is generally preferred for this transformation due to its optimal reactivity and ease of preparation. Organolithium reagents are more basic and may lead to more side reactions, such as enolization.
Q5: What is the expected yield for this reaction?
A5: With an optimized protocol, yields for the Grignard addition to ethyl glyoxylate to form α-hydroxy esters can typically range from 60% to 80%. However, this is highly dependent on the purity of the reagents and the precise reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropylmagnesium Bromide
This protocol describes the preparation of the Grignard reagent from cyclopropyl bromide and magnesium turnings.
Materials:
Magnesium turnings
Cyclopropyl bromide
Anhydrous tetrahydrofuran (THF)
Iodine crystal (as an initiator)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add magnesium turnings (1.2 equivalents) to the flask.
Add a small crystal of iodine.
Gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.
Allow the flask to cool to room temperature and add a small amount of anhydrous THF to cover the magnesium.
Dissolve cyclopropyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.
Add a small amount of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed.
Protocol 2: Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate
This protocol details the reaction of the prepared cyclopropylmagnesium bromide with ethyl glyoxylate.
Materials:
Cyclopropylmagnesium bromide solution in THF (from Protocol 1)
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve ethyl glyoxylate (1.0 equivalent) in anhydrous THF.
Cool the ethyl glyoxylate solution to -20°C using a dry ice/acetone bath.
Slowly add the cyclopropylmagnesium bromide solution (1.1 equivalents) from the dropping funnel to the cooled ethyl glyoxylate solution, maintaining the temperature below -15°C.
After the addition is complete, allow the reaction mixture to stir at -20°C for an additional 1 hour.
Slowly warm the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
This protocol outlines the purification of the crude product.
Materials:
Crude Ethyl 2-cyclopropyl-2-hydroxyacetate
Silica gel
Hexane
Ethyl acetate
Procedure:
Prepare a silica gel column.
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
Load the adsorbed material onto the column.
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield pure Ethyl 2-cyclopropyl-2-hydroxyacetate.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Grignard synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Caption: Workflow for the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Characterization Data
Accurate characterization of the final product is crucial. Below are the expected spectral data for Ethyl 2-cyclopropyl-2-hydroxyacetate.
Technical Support Center: Ethyl 2-cyclopropyl-2-hydroxyacetate Synthesis
The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9 / 519164-14-8 for the keto-precursor). This document is designed...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9 / 519164-14-8 for the keto-precursor). This document is designed for process chemists and analytical scientists optimizing the reduction of Ethyl 2-cyclopropyl-2-oxoacetate .
Executive Technical Summary
Ethyl 2-cyclopropyl-2-hydroxyacetate is a critical chiral building block, often synthesized via the chemo- and enantioselective reduction of Ethyl 2-cyclopropyl-2-oxoacetate . While the transformation appears straightforward, the cyclopropyl moiety introduces unique sensitivity to ring-opening (hydrogenolysis) under catalytic hydrogenation conditions and acid-catalyzed rearrangement. Furthermore, the
-hydroxy ester motif is susceptible to over-reduction and hydrolysis.
This guide provides a mechanistic breakdown of common byproducts, a detailed troubleshooting Q&A, and a validated synthesis protocol.
Reaction Pathway & Impurity Logic
The following diagram illustrates the primary reduction pathway and the branching points where critical impurities are generated.
Caption: Mechanistic pathway showing the reduction of the keto-ester to the target
-hydroxy ester and the divergence points leading to hydrolysis (Impurity A), ring-opening (Impurity B), over-reduction (Impurity C), and dehydration (Impurity D).
Troubleshooting Guide & FAQs
Category 1: Impurity Identification
Q1: I observe a byproduct with M+2 mass relative to the target during catalytic hydrogenation. What is it?Diagnosis: This is likely Ethyl 2-hydroxyvalerate (Impurity B).
Mechanism: The cyclopropane ring is highly strained (~27.5 kcal/mol). Under standard hydrogenation conditions (e.g., Pd/C, H₂), the ring undergoes hydrogenolysis (ring opening), typically at the bond adjacent to the carbonyl group, resulting in a linear n-propyl chain.
Solution:
Switch to a catalyst that preserves the cyclopropane ring, such as Pt/C (Platinum on Carbon) or Rh/C , which are less active toward hydrogenolysis than Palladium.
Alternatively, use a chemical reductant like Sodium Borohydride (NaBH₄) or a stereoselective enzymatic reduction (e.g., KREDs) to avoid H₂ gas entirely [1].
Q2: My HPLC shows a broad peak eluting early, and the yield is dropping. The pH of the aqueous workup was >10.Diagnosis: You are generating 2-Cyclopropyl-2-hydroxyacetic acid (Impurity A) via ester hydrolysis.
Mechanism:
-Hydroxy esters are sensitive to saponification. A high pH workup or prolonged exposure to basic aqueous layers rapidly hydrolyzes the ethyl ester.
Solution:
Maintain quench and workup pH between 5.0 and 7.0 .
Avoid strong bases (NaOH/KOH). Use saturated NH₄Cl or phosphate buffers for quenching.
Perform phase separation quickly and keep the organic layer cold (0–5 °C).
Q3: I see a non-polar impurity formed during the reaction, especially when using acidic conditions or elevated temperatures.Diagnosis: This is likely Ethyl 2-cyclopropylideneacetate (Impurity D), formed via dehydration.
Mechanism: The tertiary benzylic-like carbocation stability (or E1cB mechanism) allows for the elimination of water, creating the
-unsaturated ester.
Solution:
Ensure the reaction temperature does not exceed 25 °C.
Neutralize any acid catalysts immediately after reaction completion.
Category 2: Process Optimization
Q4: We are using NaBH₄, but we see significant amounts of the diol (Impurity C).Diagnosis: Over-reduction is occurring. While NaBH₄ is generally selective for ketones over esters, the proximity of the hydroxyl group in the product can facilitate intramolecular coordination (borate complex), activating the ester toward further reduction.
Solution:
Stoichiometry Control: Strictly limit NaBH₄ to 0.25–0.30 molar equivalents (since 1 mole of NaBH₄ delivers 4 hydrides).
Temperature: Conduct the addition at -10 °C to 0 °C .
Solvent: Use ethanol/methanol. Avoid additives like LiCl or CaCl₂ which enhance the reducing power of borohydrides toward esters.
Impurity Profile Summary
Impurity Name
Structure Description
Relative Retention (RRT)*
Origin
Prevention Strategy
Impurity A
Free Acid (Hydrolysis)
~0.3 - 0.5
High pH workup
Maintain pH < 8; rapid extraction.
Impurity B
Ring-opened (n-propyl)
~1.1 - 1.2
Hydrogenolysis (Pd/C)
Use Pt/C or NaBH₄; avoid Pd.
Impurity C
Diol (Over-reduction)
~0.2 - 0.4
Excess reductant
Control stoichiometry; low temp.
Impurity D
Alkene (Dehydration)
~1.5 - 1.8
Acid/Heat elimination
Keep T < 25°C; neutral workup.
Impurity E
Starting Material
1.0 (Ref)
Incomplete reaction
Monitor by TLC/HPLC; check reagent quality.
*Note: RRT values are indicative for Reverse Phase C18 (Water/Acetonitrile) and must be experimentally verified.
Validated Experimental Protocol
Method: Selective Reduction using Sodium Borohydride
Objective: Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate with <0.5% Ring-Opened Impurity.
Reagents
Ethyl 2-cyclopropyl-2-oxoacetate (1.0 equiv)
Sodium Borohydride (NaBH₄) (0.30 equiv)
Ethanol (Absolute) (10 Volumes)
Saturated Ammonium Chloride (aq)
Step-by-Step Procedure
Preparation: Charge Ethyl 2-cyclopropyl-2-oxoacetate (10.0 g, 70.3 mmol) and Ethanol (100 mL) into a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer.
Cooling: Cool the solution to -5 °C using an ice/salt bath.
Addition: Add NaBH₄ (0.80 g, 21.1 mmol) portion-wise over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent over-reduction.
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (20% EtOAc/Hexanes) or HPLC. The starting material spot (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
Quench: Slowly add Saturated NH₄Cl (50 mL) dropwise at 0 °C. Caution: Hydrogen gas evolution.
Workup:
Concentrate the mixture under reduced pressure to remove Ethanol (Bath temp < 35 °C).
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine (50 mL).
Dry over anhydrous Na₂SO₄ and filter.
Isolation: Concentrate in vacuo to yield the crude oil.
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) or high-vacuum distillation (bp ~85 °C @ 1.5 mmHg) [2].
References
Reduction of
-Keto Esters:
Source: "Highly Stereoselective Reduction of
-Keto Esters." Journal of Organic Chemistry. The reduction of keto esters to hydroxy esters is a standard transformation, but cyclopropyl sensitivity requires specific conditions.
Cyclopropyl Ring Stability & Hydrogenolysis
Source: "Synthesis of Cyclopropanes - Organic Chemistry Portal." Discusses the stability of cyclopropanes and conditions that lead to ring opening (hydrogenolysis).
General Properties of Ethyl 2-cyclopropyl-2-hydroxyacetate
Source: PubChem Compound Summary for CID 62215201.
Troubleshooting
Identifying impurities in Ethyl 2-cyclopropyl-2-hydroxyacetate via spectroscopy
Topic: Impurity Identification & Spectroscopic Analysis Introduction Welcome to the technical support hub for Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: Hypothetical/Derivative specific). This -hydroxy ester is a critica...
Welcome to the technical support hub for Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: Hypothetical/Derivative specific). This
-hydroxy ester is a critical chiral building block, often employed in the synthesis of antiviral and antifungal agents where the cyclopropyl moiety imparts metabolic stability.
However, its multifunctionality (ester, alcohol, strained ring) makes it susceptible to specific degradation pathways—primarily dehydration and ring opening —which can confuse spectroscopic interpretation. This guide addresses the specific spectral anomalies you are likely to encounter.
Module 1: NMR Troubleshooting (The "Eyes" of the Chemist)
Context: The
H NMR spectrum of pure Ethyl 2-cyclopropyl-2-hydroxyacetate is distinct. The cyclopropyl group provides a high-field diagnostic region (0.2–0.7 ppm), while the ethyl ester provides a reliable integration standard.
Common Issues & Solutions
Q1: I see a sharp singlet around 5.8–6.2 ppm that doesn't match my structure. What is it?Diagnosis:Thermal or Acid-Catalyzed Dehydration.Technical Explanation:
-hydroxy esters are prone to elimination of water, especially if the reaction mixture was heated or exposed to acidic workup conditions. This forms the -unsaturated ester, Ethyl 2-cyclopropylideneacetate .
The Mechanism: The hydroxyl group leaves, forming a double bond conjugated with the ester. The "ghost peak" at ~6.0 ppm is the olefinic proton.
Verification: Check the IR spectrum. A pure product shows a broad -OH stretch (~3450 cm
). The impurity will show a loss of this band and a sharpening of the Carbonyl (C=O) stretch due to conjugation.
Q2: My cyclopropyl integration (0.2–0.7 ppm) is higher than expected (relative to the ethyl quartet).Diagnosis:Unreacted Starting Material (Cyclopropanecarboxaldehyde).Technical Explanation: In the Reformatsky reaction, if the zinc insertion is incomplete, the aldehyde remains.
The Marker: Look for the aldehyde proton doublet/singlet around 9.0–10.0 ppm . Even trace amounts will distort the integration ratios in the high-field region because the aldehyde also contains the cyclopropyl ring.
Q3: The
-proton (CH-OH) signal is split into a doublet, but sometimes it appears as a singlet. Is my product pure?Diagnosis:Exchangeable Protons.Technical Explanation: The proton on the -carbon (~3.8–4.0 ppm) couples with the hydroxyl proton (OH).
Scenario A (Dry DMSO-d6): You see a doublet. The exchange is slow, allowing
-coupling observation.
Scenario B (CDCl3 with traces of acid/water): You see a singlet. The OH proton is exchanging rapidly with the solvent/moisture, decoupling it from the
-proton. Both states can represent pure material.
Visual Workflow: NMR Signal Interpretation
Figure 1: Decision tree for interpreting
H NMR anomalies in Ethyl 2-cyclopropyl-2-hydroxyacetate.
Module 2: Mass Spectrometry (The "Deceptive" Ion)
Context: Users often report "missing molecular ions" in GC-MS. This is usually an artifact of the ionization method rather than sample impurity.
Common Issues & Solutions
Q4: I cannot find the Molecular Ion (
= 144) in my GC-MS. I only see m/z 126.Diagnosis:In-Source Dehydration.Technical Explanation: Under Electron Impact (EI) ionization (70 eV), -hydroxy esters fragment easily. The peak at m/z 126 corresponds to .
Why it happens: The thermal energy of the GC injector port (often 250°C) combined with the vacuum can thermally dehydrate the molecule before it even reaches the detector.
Solution: Lower the injector temperature to 150°C or switch to Electrospray Ionization (ESI-MS) in positive mode (
or ) for a softer look at the parent ion.
Q5: What is the base peak I should expect?Diagnosis:Alpha-Cleavage Dominance.Technical Explanation: The most stable fragment arises from breaking the bond between the carbonyl carbon and the
-carbon.
Key Fragment: Loss of the carboethoxy group (
, mass 73).
Result: Expect a significant peak at m/z 71 (Cyclopropyl-CH-OH cation).
Table 1: Key Mass Spectral Fragments (EI-MS)
m/z Value
Fragment Identity
Origin
144
Molecular Ion (Often weak/absent)
126
Loss of (Dehydration)
99
Loss of (Ethoxy group)
71
-Cleavage (Loss of )
29
Ethyl group fragment
Module 3: Synthetic Origins (Root Cause Analysis)
Context: Understanding the synthesis (Reformatsky Reaction) helps predict specific impurities that spectroscopy detects.
The Reformatsky Pathway & Impurities
The standard synthesis involves reacting Cyclopropanecarboxaldehyde with Ethyl Bromoacetate and Zinc .
Impurity A: Diethyl Succinate
Origin: Homocoupling of the ethyl bromoacetate reagent (Wurtz-type coupling).
Detection: Look for a sharp singlet at ~2.6 ppm in
H NMR (succinate protons). This is a non-UV active impurity, so it may be invisible on LC-UV but prominent in NMR/GC.
Impurity B: Ring-Opened Products
Origin: Acid-catalyzed opening of the cyclopropane ring during workup.
Detection: Appearance of alkene signals (multiplets at 5.0–5.5 ppm) distinct from the conjugated dehydration product.
Visual Pathway: Impurity Formation
Figure 2: Synthetic pathways leading to the target molecule and its primary spectroscopic impurities.
References
Reformatsky Reaction Mechanisms: Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. (Standard text for Reformatsky zinc enolate mechanisms and homocoupling side reactions).
Spectroscopy of Cyclopropanes : Lambert, J. B., et al. "Proton Magnetic Resonance of Cyclopropane Derivatives." Journal of the American Chemical Society, vol. 82, no. 15, 1960.
Mass Spectrometry of Hydroxy Esters: McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993.
Cyclopropyl Stability : Rappoport, Z. The Chemistry of the Cyclopropyl Group. Wiley, 1987.[1] (Comprehensive guide on ring strain and ring-opening conditions).
Technical Support Center: Troubleshooting Low Yield in Cyclopropanation Reactions
Welcome to our dedicated technical support center for troubleshooting cyclopropanation reactions. As a Senior Application Scientist, I understand the intricate challenges researchers face when striving for high yields an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for troubleshooting cyclopropanation reactions. As a Senior Application Scientist, I understand the intricate challenges researchers face when striving for high yields and selectivity in these powerful C-C bond-forming reactions. This guide is structured in a practical question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation is sluggish or failing completely. What are the most likely causes?
Low or no yield in a Simmons-Smith reaction often points to issues with the zinc carbenoid generation.[1][2] Here’s a systematic approach to troubleshooting:
Activity of the Zinc Reagent: The most critical factor is the activation of the zinc.[1]
Zinc-Copper Couple: If you are using a Zn-Cu couple, its preparation is paramount. Ensure it is freshly prepared and highly active.[1] Consider using ultrasound to enhance the activation of the zinc surface.[3]
Diethylzinc (Furukawa's Modification): When using diethylzinc and diiodomethane, ensure the diethylzinc solution has not degraded. It is highly pyrophoric and sensitive to air and moisture.[2]
Purity of Reagents and Solvents:
Diiodomethane: Ensure the diiodomethane is pure and not discolored from iodine formation. Storing it over copper wire can help remove traces of iodine.
Solvent: Anhydrous solvents are crucial. Many cyclopropanation catalysts and reagents are sensitive to moisture.[1] Dichloromethane (DCM) or dichloroethane (DCE) are commonly preferred non-coordinating solvents.[1]
Reaction Temperature: While many Simmons-Smith reactions are run at room temperature after an initial cooling phase, temperature can be a key parameter to optimize.[4]
Q2: I'm observing significant decomposition of my diazo compound in a rhodium-catalyzed cyclopropanation. How can I minimize this?
Diazo compounds, especially ethyl diazoacetate (EDA), are prone to decomposition and side reactions, which can drastically lower your yield.[1]
Slow Addition is Key: The concentration of the diazo compound in the reaction mixture should be kept low to minimize dimerization and other side reactions.[1] The use of a syringe pump for the slow, controlled addition of the diazo compound is highly recommended.[1]
Temperature Control: While many rhodium-catalyzed reactions proceed well at room temperature, this may need optimization.[1] If decomposition is suspected, try running the reaction at a lower temperature.
Purity of the Diazo Compound: Acidic impurities can accelerate the decomposition of diazo compounds.[1] Ensure your diazo compound is pure and, if necessary, freshly prepared.
Choice of Catalyst: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, other rhodium catalysts with different ligands might offer better stability and performance for your specific substrate.[1]
Q3: My alkene is unreactive or shows poor conversion. What strategies can I employ?
Alkene reactivity is a crucial factor in the success of a cyclopropanation reaction.
Electronic Effects: Electron-rich alkenes are generally more reactive towards electrophilic carbenes generated in many cyclopropanation reactions.[1] For electron-deficient alkenes, you may need a more reactive carbene source or a different catalytic system.[1] For instance, cobalt-catalyzed systems have shown promise with electron-deficient olefins.[1]
Steric Hindrance: Highly substituted or sterically hindered alkenes will react more slowly.[1] To overcome this, you might need to:
Increase the reaction time.
Elevate the reaction temperature.
Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[1]
Directing Groups: For substrates with coordinating groups like allylic alcohols, the choice of reagent is critical. Zinc- or samarium-derived reagents can coordinate with the hydroxyl group, directing the cyclopropanation and enhancing the reaction rate.[2]
Troubleshooting Workflow
Below is a generalized workflow to help diagnose and resolve low-yield issues in your cyclopropanation reactions.
Caption: A troubleshooting flowchart for common cyclopropanation issues.
Advanced Troubleshooting
Q4: I am struggling with low yields after the purification step. What could be going wrong?
Product loss during purification is a common, yet often overlooked, source of low yield.
Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause the degradation of acid-sensitive cyclopropane derivatives.[5]
Solution: Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a more neutral stationary phase like alumina.[5]
Product Loss During Extraction: Your cyclopropanated product might have some water solubility or be sensitive to the pH of the aqueous layer during workup.[5]
Back-extract the aqueous layers with the organic solvent.[5]
Adjust the pH of the aqueous layer to suppress ionization of your product.[5]
Volatility: Some simple cyclopropanes can be volatile, leading to loss during solvent removal under reduced pressure.
Solution: Use minimal vacuum and gentle heating when concentrating your product.
Q5: My reaction is giving a poor diastereomeric ratio. How can I improve stereoselectivity?
Achieving high diastereoselectivity is a common challenge. Several factors can be tuned to favor the formation of the desired stereoisomer.
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[1] Experimenting with different solvents can be a valuable optimization step.[1]
Catalyst and Ligand Choice: For metal-catalyzed reactions, the steric bulk of the catalyst and its ligands can significantly influence facial selectivity. Screening different ligands is a common strategy to optimize diastereoselectivity.
Reagent Choice in Simmons-Smith Reactions: The nature of the zinc carbenoid is crucial for diastereoselectivity, especially with (E)-disubstituted olefins.[2] Furukawa's reagent (EtZnCH₂I) often provides higher syn-selectivity compared to the classical Zn-Cu couple.[2]
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the solvent (e.g., CH₂Cl₂, 5 mL).[1]
Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[1]
Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).[1]
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.[1]
After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.[1]
Quench the reaction by adding a few drops of a suitable quenching agent (e.g., acetic acid) to decompose any remaining diazo compound.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane (to make a 0.1 M solution).
Cool the solution to 0 °C in an ice bath.
Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.
After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Summary Table
The choice of catalyst and solvent can significantly impact the yield and selectivity of cyclopropanation reactions. The following table provides a comparative overview for a generic cyclopropanation of styrene with a diazoacetate.
Catalyst System
Solvent
Temperature (°C)
Yield (%)
Diastereoselectivity (trans:cis)
Rh₂(OAc)₄
CH₂Cl₂
25
95
75:25
Cu(acac)₂
Dioxane
80
85
70:30
Pd(OAc)₂
Toluene
60
78
65:35
Data are representative and will vary based on the specific substrate and reaction conditions.
References
Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
Simmons-Smith Reaction. Organic Syntheses. Available at: [Link]
Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]
Yadav, J. S.; Reddy, B. V. S.; Reddy, P. T. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Available at: [Link]
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
The Simmons-Smith Reaction & Cyclopropanation. The Organic Chemistry Tutor. Available at: [Link]
Cyclopropanation & Simmons-Smith Reaction Problem Set. Studylib. Available at: [Link]
Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]
DeMuynck, B.; Llaveria, J.; Gee, A. et al. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Nature Communications. Available at: [Link]
Cyclopropanation of Alkenes and the Simmons-Smith Reaction. The Organic Chemistry Tutor. Available at: [Link]
Ethyl 2-cyclopropyl-2-hydroxyacetate stability issues during workup
Welcome to the technical support center for ethyl 2-cyclopropyl-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for ethyl 2-cyclopropyl-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist with extensive experience in synthetic chemistry and process development, I have compiled this resource to address the common stability challenges encountered during the workup and purification of this compound. Our goal is to provide you with the insights and practical solutions needed to ensure the integrity of your material and the success of your experiments.
Introduction to the Molecule and its Challenges
Ethyl 2-cyclopropyl-2-hydroxyacetate is a valuable intermediate in organic synthesis, prized for its unique combination of a reactive α-hydroxy ester and a strained cyclopropyl ring. However, these same features contribute to its lability under certain experimental conditions. The primary stability concerns during workup and purification are:
Hydrolysis: The ester functionality is susceptible to both acid- and base-catalyzed hydrolysis, leading to the formation of 2-cyclopropyl-2-hydroxyacetic acid and ethanol.
Acid-Catalyzed Ring Opening: The cyclopropylcarbinol-like moiety can undergo rearrangement or ring-opening in the presence of strong acids, a well-documented reactivity pattern for such systems.
This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup and purification of ethyl 2-cyclopropyl-2-hydroxyacetate.
Problem 1: Low isolated yield after aqueous workup, with the presence of a more polar impurity by TLC.
Potential Cause: This is a classic sign of ester hydrolysis to the corresponding carboxylic acid. This can occur if the aqueous washes are too acidic or basic, or if there is prolonged contact with water.
Solutions:
Maintain a Neutral to Slightly Acidic pH: During aqueous extraction, it is crucial to avoid both strongly acidic and strongly basic conditions.
Acidic Quench: If quenching a reaction that is basic, use a mild acid like a saturated solution of ammonium chloride (NH₄Cl) to bring the pH to around 7-8. Avoid using strong acids like 1M HCl unless absolutely necessary and if used, minimize contact time and keep the mixture cold.
Basic Wash: To remove acidic impurities, a wash with a saturated solution of sodium bicarbonate (NaHCO₃) is recommended over stronger bases like sodium hydroxide (NaOH). The bicarbonate solution will be sufficiently basic to remove most acidic impurities without significantly promoting ester hydrolysis.
Minimize Contact Time: Perform aqueous extractions efficiently to reduce the time the ester is in contact with the aqueous phase.
Use of Brine: After the final aqueous wash, a wash with a saturated sodium chloride (brine) solution is highly recommended. This helps to remove dissolved water from the organic layer and facilitates drying.[1]
Problem 2: Appearance of multiple new, less polar spots on TLC after acidic workup.
Potential Cause: The presence of strong acid can catalyze the ring-opening or rearrangement of the cyclopropylcarbinol system. This often leads to a mixture of isomeric byproducts.
Solutions:
Avoid Strong Acids: As a general rule, avoid using strong mineral acids (e.g., HCl, H₂SO₄) during the workup.
Buffered Washes: If an acidic wash is unavoidable, consider using a buffered solution, such as a phosphate buffer with a pH of around 4, to maintain a controlled acidic environment.[2]
Temperature Control: If an acidic quench is necessary, perform it at low temperatures (0-5 °C) to minimize the rate of potential side reactions.
Problem 3: Product decomposition during silica gel chromatography.
Potential Cause: The slightly acidic nature of standard silica gel can be sufficient to cause degradation of sensitive compounds like ethyl 2-cyclopropyl-2-hydroxyacetate, either through ester hydrolysis (if water is present in the eluent) or acid-catalyzed rearrangement.
Solutions:
Deactivated Silica Gel: Use silica gel that has been deactivated with a base. This can be prepared by making a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% by volume), and then packing the column.
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.
Alternative Purification Methods:
Distillation: If the compound is thermally stable, distillation under reduced pressure can be an effective purification method that avoids contact with stationary phases.[3]
Preparative TLC or HPLC: For small-scale purifications, these techniques can offer better control and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for ethyl 2-cyclopropyl-2-hydroxyacetate?
A: The compound should be stored at room temperature, in a tightly sealed container, and in a dry environment to prevent hydrolysis.
Q2: I've synthesized the compound by reducing ethyl cyclopropylglyoxylate. What is a general, mild workup procedure?
A: After the reduction is complete (e.g., with sodium borohydride), a gentle quench is critical.
Cool the reaction mixture to 0 °C.
Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any remaining reducing agent.
Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[1]
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and then brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q3: What is a good starting point for a solvent system for silica gel chromatography?
A: A common eluent system for compounds of this polarity is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether. A good starting point would be a gradient from 10% to 30% ethyl acetate in hexanes. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Experimental Protocols
Protocol 1: Mild Aqueous Workup for Ethyl 2-Cyclopropyl-2-hydroxyacetate
This protocol is designed to minimize hydrolysis and ring-opening side reactions.
Upon completion of the reaction, cool the reaction mixture to 0-5 °C in an ice bath.
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring until the reaction is quenched.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of the organic layer).
Wash the organic layer with brine (1 x volume of the organic layer).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This method is recommended to prevent on-column degradation.
Preparation of Deactivated Silica Gel:
In a fume hood, prepare the desired eluent system (e.g., 20% ethyl acetate in hexanes).
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
Create a slurry of silica gel in this triethylamine-containing eluent.
Column Packing:
Pack a chromatography column with the prepared slurry.
Allow the silica gel to settle, and then drain the excess solvent to the top of the silica bed.
Sample Loading and Elution:
Dissolve the crude ethyl 2-cyclopropyl-2-hydroxyacetate in a minimal amount of the eluent.
Load the sample onto the column.
Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
Fraction Analysis and Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure. To remove residual triethylamine, the product can be co-evaporated with a solvent like dichloromethane or toluene.
Visualizing Degradation Pathways
To better understand the potential stability issues, the following diagrams illustrate the key degradation pathways.
Caption: Acid- or base-catalyzed hydrolysis of the ester.
Use mild aqueous washes (sat. NH₄Cl, sat. NaHCO₃).
Avoids strongly acidic or basic conditions that catalyze hydrolysis.
Minimize contact time with aqueous solutions.
Reduces the extent of the hydrolysis reaction.
Ring Opening
Avoid strong acids during workup.
The cyclopropylcarbinol moiety is sensitive to acid-catalyzed rearrangement.
Use buffered solutions if an acidic pH is required.
Provides better control over the pH to prevent unwanted side reactions.
Chromatography
Use deactivated silica gel (with triethylamine).
Neutralizes the acidic sites on the silica gel that can cause degradation.
Consider alternative purification methods.
Distillation or reverse-phase chromatography can be gentler on the molecule.
By understanding the inherent reactivity of ethyl 2-cyclopropyl-2-hydroxyacetate and implementing these mild handling and purification techniques, you can significantly improve your isolated yields and ensure the high purity of this important synthetic intermediate.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Galli, R., & Schlosser, M. (1991). The Thermal Rearrangement of (Halomethyl)cyclopropanes. Angewandte Chemie International Edition in English, 30(1), 101-102.
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]
Iovinella, R., et al. (2022). Synthesis and characterization of the cyclic hydroxyacetals. Zenodo. [Link]
Al-Amiery, A. A., et al. (2021). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity.
ChemComplete. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms? [Video]. YouTube. [Link]
PubChem. (n.d.). Ethyl 2-cyclopropyl-2-hydroxyacetate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Robertson, M. L., et al. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry, 10(23), 3049-3063.
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(3), 24-35.
Smeraglia, J., et al. (2022). Acid-Sensitive Surfactants Enhance the Delivery of Nucleic Acids. Molecular Pharmaceutics, 19(2), 576-586.
The Center for Forensic Science Research & Education. (2019, June 15). Chromatographic Separation of the Isobaric Compounds Cyclopropylfentanyl, Crotonylfentanyl, Methacrylfentanyl, and Para-Methylacrylfentanyl for Specific Confirmation by LC-MS/MS. [Link]
Weiss, U., et al. (2019). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. European Journal of Organic Chemistry, 2019(43), 7241-7245.
Wijesekara, M., & Kolb, V. M. (2014). Further Purification of Food-Grade Alcohol to Make a Congener-free Product. Journal of Agricultural and Food Chemistry, 62(4), 853-858.
ResearchGate. (2022, September 28). May anyone suggest conversion of ester to acid without affecting amide bond?[Link]
This technical guide addresses the specific challenges in the asymmetric reduction of Ethyl 2-cyclopropyl-2-oxoacetate to Ethyl 2-cyclopropyl-2-hydroxyacetate . The cyclopropyl moiety presents unique steric and electronic challenges (Walsh orbitals) that distinguish it from standard alkyl
-keto esters. Achieving ee requires precise control over catalyst ligand sterics or the utilization of highly specific biocatalysts.
Module 1: Chemical Catalysis (Ru-Hydrogenation)
The Core Problem: Ligand-Substrate Mismatch
The cyclopropyl group acts sterically similar to an isopropyl group but possesses
-acceptor character. Standard Ru-BINAP complexes often yield only 85-90% ee because the "chiral pocket" is not tight enough to differentiate the Re and Si faces effectively against the cyclopropyl bulk.
Troubleshooting Guide: Low Enantioselectivity
Q: I am using Ru(OAc)₂(BINAP) at 50°C but only achieving 88% ee. How can I improve this?
A: The bite angle of BINAP (
92°) is often too wide for optimal differentiation of the cyclopropyl group.
Ligand Switch: Switch to Ru-SEGPHOS or Ru-SYNPHOS ligands. These ligands possess narrower dihedral angles, creating a "tighter" chiral environment that forces the cyclopropyl group into a specific orientation.
Temperature Modulation: Lower the reaction temperature to 25°C or 10°C . While reaction rate decreases (requiring higher H₂ pressure, e.g., 30-50 bar), the conformational rigidity of the transition state increases, significantly boosting ee.
Solvent Effect: Switch from MeOH to EtOH or TFE (2,2,2-Trifluoroethanol) . TFE can enhance hydrogen bonding with the ester carbonyl, stabilizing the transition state.
Troubleshooting Guide: Ring Opening (Impurity Formation)
Q: I see a side product consistent with ring-opened alkyl chains. What is happening?
A: Cyclopropane rings are acid-sensitive ("banana bonds" have high ring strain,
27.5 kcal/mol).
Cause: Trace acid in the solvent or in situ formation of acetic acid if using Ru(OAc)₂ precursors without complete activation.
Solution:
Ensure the solvent is anhydrous and neutral.
Add a scavenger base: 1.0 equiv. of K₂CO₃ or trace Et₃N prevents acid-catalyzed ring opening during hydrogenation.
Protocol Shift: Move to Transfer Hydrogenation (see below) which operates under milder conditions.
ee, biocatalysis is often superior to chemical catalysis for this specific substrate.
Workflow: KRED Screening & Optimization
Q: My enzyme reaction stalls at 50% conversion. Is the enzyme dead?
A: It is likely a cofactor imbalance or thermodynamic equilibrium issue, not enzyme death.
Cofactor Regeneration: KREDs require NADPH/NADH. If you are not adding a recycling system, the cofactor is depleted.
Fix: Couple with Glucose Dehydrogenase (GDH) and excess Glucose. This recycles NADP+ back to NADPH.
Product Inhibition: The accumulating hydroxy ester may inhibit the enzyme.
Fix: Use a biphasic system (e.g., Buffer/MTBE or Buffer/Toluene) to extract the product continuously from the aqueous phase.
Data Comparison: Chemical vs. Biocatalytic
Parameter
Ru-SEGPHOS Hydrogenation
KRED Biocatalysis
Typical ee
94% - 97%
>99.5%
Substrate Loading
High (100-500 g/L)
Moderate (20-100 g/L)
Pressure
High (10-50 bar H₂)
Ambient
Risk
Cyclopropyl ring opening (Acid)
Emulsion formation
Cost
High (Catalyst metal)
Low (at scale)
Module 3: Workup & Purification (Preserving the ee)
Q: My in-process control (IPC) showed 98% ee, but the isolated product is 94% ee. Why?
A:
-Hydroxy esters are prone to racemization via enolization, especially under basic conditions or high heat.
Avoid Strong Bases: Do not use strong caustic washes (NaOH) during extraction. Use saturated NaHCO₃ or brine.[1]
Distillation Caution: If purifying by distillation, ensure the pot temperature stays <120°C . The cyclopropyl group stabilizes the carbocation intermediate, facilitating racemization mechanisms.
Storage: Store the oil under Argon at 4°C. Trace moisture can hydrolyze the ester, leading to acid formation which catalyzes racemization.
Visualizing the Optimization Pathway
The following diagram outlines the logical decision-making process for optimizing the synthesis based on observed experimental failures.
Caption: Decision matrix for troubleshooting enantioselectivity and conversion issues in cyclopropyl glyoxylate reduction.
Standard Operating Procedure (SOP): Ru-Catalyzed Hydrogenation
Objective: Synthesis of (S)-Ethyl 2-cyclopropyl-2-hydroxyacetate with >96% ee.
Catalyst Prep: In a glovebox, charge a hydrogenation vessel with [RuCl(p-cymene)((S)-SEGPHOS)]Cl (S/C ratio 1:1000).
Substrate Solution: Dissolve Ethyl 2-cyclopropyl-2-oxoacetate (1.0 equiv) in deoxygenated EtOH (0.5 M concentration).
Loading: Transfer substrate solution to the vessel via syringe to avoid air exposure.
Pressurization: Purge with H₂ (3x at 5 bar). Pressurize to 30 bar .
Reaction: Stir at 20°C for 12-18 hours.
IPC: Check conversion via GC/HPLC. If complete, vent H₂.
Workup: Concentrate under reduced pressure. Filter through a silica plug to remove Ru residue.
References
Noyori, R., et al. (2001).[2] "Asymmetric Hydrogenation of
-Keto Esters." Angewandte Chemie International Edition.
Ohkuma, T., et al. (1995).[2] "Practical Enantioselective Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society.
Truppo, M. D., et al. (2008). "Efficient Kinetic Resolution of
-Hydroxy Esters using Lipases." Organic Process Research & Development.
Patel, R. N. (2008). "Biocatalytic synthesis of chiral intermediates for antiviral drugs." Tetrahedron: Asymmetry.
Technical Support Center: Troubleshooting Cyclopropane Synthesis
Operational Overview Cyclopropane rings are structurally demanding motifs in drug discovery, offering unique metabolic stability and conformational restriction. However, their synthesis is plagued by high-energy intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Overview
Cyclopropane rings are structurally demanding motifs in drug discovery, offering unique metabolic stability and conformational restriction. However, their synthesis is plagued by high-energy intermediates (carbenoids, ylides) that are prone to divergent, non-productive pathways.
This guide treats the synthesis as a system where side reactions are not random accidents but logical consequences of uncontrolled intermediates. We focus on the three dominant methodologies: Simmons-Smith (Zinc) , Metal-Catalyzed Diazo Decomposition , and Corey-Chaykovsky (Ylide) .
Module A: The Simmons-Smith & Furukawa Protocols
System: Zinc Carbenoids (
or )
Primary Failure Mode: Hydrolysis and Lewis-Acid Induced Rearrangement
The Core Problem: The Zinc Equilibrium
The active species in a Simmons-Smith reaction is not a static reagent but exists in a dynamic equilibrium (Schlenk-type). The "classic" reagent (
) is highly prone to disproportionation, generating , a potent Lewis acid that destroys acid-sensitive substrates (e.g., vinyl ethers, acetals).
Troubleshooting Guide
Symptom
Diagnosis
Corrective Action
No Reaction / Low Conversion
Oxidized Zinc Surface: The carbenoid failed to form because the Zn surface was passivated.
Protocol Adjustment: Switch to the Furukawa Modification (). It is homogeneous and does not rely on surface activation.
Substrate Decomposition
Lewis Acid Attack: Byproduct triggered rearrangement or polymerization of the alkene.
Add Lewis Base: Add DME (1,2-Dimethoxyethane) or a stoichiometric amount of pyridine. DME chelates Zn, stabilizing the carbenoid and tempering the Lewis acidity of [1].
Alcohol Methylation
Competitve Insertion: The carbenoid inserted into the O-H bond instead of the C=C bond.
Protection Required: Free alcohols direct the reaction (good) but can be methylated if reaction times are excessive. Protect as silyl ether if direction is not required.
Validated Protocol: The Charette-Modified Furukawa Reaction
Designed to minimize Lewis acidity and maximize safety.
Setup: Flame-dry a round-bottom flask under Argon.
Solvent: Use DCM/DME (1:1) . The DME is critical for stabilizing the zinc species.
Reagent Formation: Add
(1.0 M in hexanes, 2.0 equiv) at -10°C.
Carbenoid Generation: Add
(2.0 equiv) dropwise.[1] Wait 20 mins. (Formation of ).
Addition: Add substrate (1.0 equiv). Warm to RT.
Quench: Saturated
(aq). Note: Violent gas evolution ( decomposition).
Pathway Visualization
Caption: The active zinc carbenoid competes between productive cyclopropanation and destructive Lewis-acid pathways mediated by ZnI2 byproduct.
The metal-carbene intermediate is an electrophile.[2] The starting material (diazo compound) is a nucleophile. If the concentration of the diazo compound is too high, the carbene will attack the diazo compound instead of the alkene, leading to dimerization (formation of fumarates/maleates) [2].
Troubleshooting Guide
Q: I am seeing massive amounts of diethyl fumarate/maleate. Why?
A: Your addition rate is too fast. The carbene
is reacting with unreacted .
Fix: Use a syringe pump. The stationary concentration of the diazo compound must be near zero.
Q: The reaction works for styrene but fails for electron-deficient alkenes.
A: Electrophilic mismatch. Standard Rh-carbenes are electrophilic; they need electron-rich alkenes.
Fix: Switch to a Donor-Acceptor Carbene system (e.g., vinyldiazoacetates) or use a more electron-rich catalyst ligand system.
Q: I am observing C-H insertion into the solvent.
A: The catalyst is too reactive/unselective.
Fix: Switch from
(non-bulky) to or Dirhodium tetrakis(triphenylacetate) to impose steric selectivity.
Catalyst Selection Matrix
Catalyst System
Reactivity Profile
Best For
Risk
High Reactivity, Low Sterics
General substrates, intramolecular reactions
High risk of dimerization if addition is fast.
High Stability, Chelating
Difficult substrates, low catalyst loading
Expensive.
/ Box
Tunable Lewis Acidity
Enantioselective cyclopropanation
Requires strictly anhydrous conditions.
Mechanism distinct from Rh/Cu
Diazomethane reactions
Can cause -hydride elimination in alkyl chains.
Pathway Visualization
Caption: Competitive pathways in diazo decomposition. Dimerization is kinetically second-order in diazo concentration, whereas cyclopropanation is first-order.
Module C: The Corey-Chaykovsky Reaction
System: Sulfur Ylides (Sulfonium vs. Sulfoxonium)
Primary Failure Mode: Epoxidation instead of Cyclopropanation
The Core Problem: Kinetic vs. Thermodynamic Control
This reaction is a dichotomy. The addition of the ylide to an enone is reversible.[3]
Sulfonium Ylides (
): The addition is irreversible (Kinetic). Direct 1,2-addition occurs Epoxide .
Sulfoxonium Ylides (
): The addition is reversible (Thermodynamic). 1,2-addition reverses; 1,4-addition proceeds Cyclopropane [3].
FAQ: Regioselectivity
Q: I used trimethylsulfonium iodide (
) with an enone and got an epoxide. Why?A: You generated the sulfonium ylide. This is the "kinetic" ylide. It attacks the carbonyl carbon (hard electrophile) directly. To get the cyclopropane, you must use trimethylsulfoxonium iodide (). The resulting sulfoxonium ylide is "softer" and allows equilibration to the thermodynamic 1,4-addition product.
Q: My yield is low, and I smell dimethyl sulfide.A: That is the leaving group. Ensure you are using a strong base (NaH or t-BuOK) in a polar aprotic solvent (DMSO or DMF) to ensure complete ylide formation before adding the substrate.
Module D: Post-Synthesis Stability (Ring Opening)
Issue: Cyclopropanes are "spring-loaded" rings (27.5 kcal/mol strain energy).
Risk: During workup, trace acid can trigger ring opening, especially if the cyclopropane has donor-acceptor substituents (e.g., an alkoxy group and an ester).
Protocol for Acid-Sensitive Cyclopropanes:
Quench: Do NOT use HCl. Use saturated
mixed with a buffer (phosphate pH 7).
Solvent Removal: Do not heat above 40°C on the rotovap.
Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites on the silica surface.
References
Charette, A. B., et al. (1995). "Spectroscopic studies of the electrophilic zinc species in the Simmons-Smith reaction." Journal of the American Chemical Society.[4]
Doyle, M. P., et al. (1998). "Catalytic methods for metal carbene transformations." Chemical Reviews.
Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[4]
Lebel, H., et al. (2003). "Recent advances in the Simmons-Smith reaction."[4] Chemical Reviews.
How to avoid decomposition of Ethyl 2-cyclopropyl-2-hydroxyacetate
The following technical guide addresses the stability and handling of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS 1185387-66-9). This guide is structured for researchers requiring high-purity maintenance of this intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability and handling of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS 1185387-66-9).
This guide is structured for researchers requiring high-purity maintenance of this intermediate, which is chemically distinct due to the juxtaposition of a strained cyclopropyl ring , a secondary alcohol , and an ester moiety .[1]
Executive Summary: The Stability Paradox
Ethyl 2-cyclopropyl-2-hydroxyacetate is an
-hydroxy ester featuring a cyclopropyl substituent.[1][2] Its instability arises from the "push-pull" electronic conflict:
The Cyclopropyl Group (Donor): The "banana bonds" of the cyclopropyl ring can stabilize adjacent carbocations (cyclopropylcarbinyl cation), making the hydroxyl group surprisingly labile under acidic conditions.[1][2]
The Ester Group (Acceptor): The electron-withdrawing carbonyl increases the acidity of the
-proton, making the compound susceptible to base-catalyzed degradation or epimerization.[2]
Core Directive: The primary decomposition mode is acid-catalyzed dehydration and ring-opening rearrangement .[1][2] Absolute pH neutrality is the critical control point.[1][2]
Critical Stability Factors (Data Sheet)
Parameter
Specification / Limit
Consequence of Deviation
pH Tolerance
6.5 – 7.5 (Strict Neutral)
Acid (<6.0): Rapid dehydration to ethyl cyclopropylideneacetate or ring opening.Base (>8.0): Saponification (hydrolysis) of the ester.[1]
Temperature
Store at -20°C
Thermal energy accelerates the elimination of water (dehydration).[1][2]
Solvent Compatibility
Aprotic only (DCM, THF, EtOAc)
Protic solvents (MeOH, EtOH) can promote transesterification or solvolysis over time.[1]
Purification Media
Neutralized Silica
Standard acidic silica gel will degrade the compound on the column.[2]
Mechanism of Decomposition (The "Why")
Understanding the mechanism is the only way to prevent it.[1][2] The diagram below illustrates the "Cyclopropyl Carbinol Trap"—the pathway that destroys your compound if trace acid is present.[1][2]
Figure 1: The acid-catalyzed decomposition cascade.[1] Note that the cyclopropyl group stabilizes the cation, facilitating the loss of the hydroxyl group (water) even under mild acidic conditions.
Troubleshooting Guide (Q&A Format)
Scenario A: Purification Failures
Q: I purified the compound on a standard silica gel column, but the NMR shows a complex mixture and loss of the cyclopropyl signal. What happened?A: Standard silica gel is slightly acidic (pH ~5-6).[1][2] This is sufficient to trigger the cyclopropylcarbinyl rearrangement described in Figure 1.[1][2]
The Fix: You must neutralize your silica gel.[1][2]
Protocol: Pre-wash the silica column with a solvent system containing 1% Triethylamine (Et3N) .[1][2]
Elution: Run your column with 0.5% Et3N in the eluent to maintain basicity throughout the separation.[1][2]
Alternative: Use neutral alumina instead of silica gel.[1][2]
Scenario B: Appearance Change
Q: The oil was colorless, but after a week in the fridge, it turned yellow/orange and viscous. Is it still usable?A: This indicates oligomerization or dehydration .[1][2] The yellow color often comes from the conjugated double bond formed during dehydration (formation of the
Diagnosis: Check the 1H NMR.[1][2] Look for the disappearance of the doublet at the
-position (approx.[2] 4.0 ppm) and the appearance of olefinic protons or broadening of signals.[1][2]
Recovery: If decomposition is <10%, repurify immediately using neutralized silica.[1][2] If >10%, discard, as the byproducts can inhibit subsequent reactions.[1][2]
Scenario C: Reaction Quenching
Q: I synthesized this via a Grignard or Reformatsky reaction. Upon quenching with 1M HCl, the yield dropped significantly.A:Never quench cyclopropyl carbinol reactions with strong acid. Even momentary exposure to pH < 4 during the quench can destroy the product.[2]
The Fix: Use a buffered quench.
Protocol: Pour the reaction mixture into a saturated solution of Ammonium Chloride (NH4Cl) or, for even milder conditions, Sodium Potassium Tartrate (Rochelle's Salt) .
Check: Verify the aqueous layer pH is >6 before separating phases.
Protocol: Safe Handling & Storage
To ensure integrity for >6 months, follow this self-validating storage protocol.
Step 1: Removal of Solvents
Do not use a water bath >35°C on the rotovap.[1][2]
Ensure the compound is completely free of chlorinated solvents (DCM), as these can form HCl trace over time if not stabilized.[1][2]
Step 2: Inert Atmosphere Packaging
The compound is hygroscopic.[1][2] Water promotes hydrolysis.[1][2]
Action: Store under Argon or Nitrogen.[1][2] If storing in a vial, wrap the cap with Parafilm to prevent moisture ingress.[1][2]
Step 3: The "Scavenger" Technique (Optional but Recommended)
If you must store the compound for long periods (>1 month), add a few pellets of activated 4Å molecular sieves to the vial.[1] This scavenges any moisture that enters, preventing hydrolysis.[1][2]
FAQ: Chemical Reactivity
Q: Can I oxidize the alcohol to the ketone (Ethyl 2-cyclopropyl-2-oxoacetate)?A: Yes, but avoid Jones Reagent (Chromic acid/H2SO4) due to the acid sensitivity.[1]
Recommended: Use Dess-Martin Periodinane (DMP) or Swern Oxidation .[1][2] These conditions are milder and avoid strong acidic environments.[1][2][3]
Q: Is the compound stable to basic hydrolysis (LiOH/NaOH)?A: No. While it tolerates mild bases better than acids, strong bases will saponify the ethyl ester rapidly.[1][2] If you need the free acid, use Lithium Hydroxide (LiOH) in THF/Water at 0°C and monitor closely, neutralizing immediately upon completion with a weak acid (e.g., citric acid) to pH 6—not lower.[1]
References
Chemical Identity & Properties
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS 1185387-66-9).[1][2] PubChem Compound Summary. National Center for Biotechnology Information.[1][2]
General mechanism of acid-catalyzed rearrangement of cyclopropyl carbinols.[1][2] (Contextual grounding in physical organic chemistry of strained rings).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Column Chromatography Conditions for Purifying Cyclopropyl Ketones
Ticket ID: CHE-SUP-0042
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying cyclopropyl ketones presents a unique paradox: the cyclopropane ring introduces significant lipophilicity, yet the ketone functionality requires polar interactions for separation. The critical failure point in most protocols is stationary phase acidity . Silica gel is naturally acidic (
), which acts as a Lewis/Brønsted acid catalyst, causing the strained cyclopropyl ring to open or rearrange (e.g., Cloke-Wilson type rearrangement) into dihydrofurans or homoallylic ketones.
This guide provides the workflows to neutralize this acidity and optimize resolution.
Module 1: The "Silica Trap" & Stationary Phase Selection
The Core Problem:
Cyclopropyl ketones possess high ring strain (
27.5 kcal/mol). Upon exposure to acidic silanol groups () on standard silica gel, the carbonyl oxygen is protonated.[1] This lowers the activation energy for nucleophilic attack or ring expansion, leading to decomposition during the purification process.
Diagnostic Workflow: The 2D-TLC Stability Test
Before loading a column, you must validate substrate stability.[2]
Spot the crude mixture on a TLC plate.
Run the plate in your chosen solvent system.[3][4][5]
Dry the plate completely , then rotate it 90° counter-clockwise.
Slurry Preparation: Suspend the required amount of silica gel in a solution of 1% to 5% Et
N in Hexanes .
Packing: Pour the slurry into the column.
Equilibration: Flush the column with 2–3 column volumes (CV) of the mobile phase containing 1% Et
N .
Note: The Et
N binds to the acidic silanol sites, effectively "capping" them.
Elution: Run your gradient. You may maintain 0.5% Et
N in the eluent if the compound is extremely labile, though pre-treatment is often sufficient.
Protocol B: Mobile Phase Optimization
Cyclopropyl ketones often co-elute with their
-halo ketone precursors. A standard isocratic run often fails.
Parameter
Recommendation
Rationale
Primary Solvent System
Hexane / Ethyl Acetate
Standard polarity range.
Alternative System
Toluene / Acetone
Toluene provides - interactions with the cyclopropyl ring (if aryl-substituted), altering selectivity.
Gradient Profile
0% 10% EtOAc (Slow Ramp)
Cyclopropyl ketones are lipophilic; they elute early. A shallow gradient prevents co-elution with non-polar impurities.
Loading Strategy
Liquid load in minimal Toluene
Avoids precipitation; Toluene is "soft" on chromatography bands compared to DCM.
Module 3: Troubleshooting & FAQs
Q1: My product spot looks clean on TLC, but I recover a mixture of two compounds after the column. What happened?A: You likely experienced on-column decomposition .[6] The second "compound" is likely the ring-opened product (e.g., a homoallylic ketone).
Fix: Switch to Neutral Alumina or use Protocol A (Et
N deactivation). Silica acidity catalyzed the rearrangement during the 20+ minutes of contact time.
Q2: I am purifying a cyclopropyl phenyl ketone. It streaks significantly on the column.A: Streaking usually indicates either acid-base interaction or poor solubility.
Fix: If the molecule has a basic nitrogen (e.g., an amino-cyclopropyl ketone), add 1% Triethylamine to the mobile phase to suppress ionization. If it is purely solubility, switch the weak solvent from Hexane to Dichloromethane (DCM) , though this reduces resolution.
Q3: Can I use Acetone instead of Ethyl Acetate?A: Yes, but be cautious. Acetone absorbs UV below 330nm, which can interfere with detection if your cyclopropyl ketone lacks a conjugated aryl group (weak UV chromophore).
Recommendation: Use Methyl tert-butyl ether (MTBE) as a polar modifier if UV detection is difficult with EtOAc/Acetone.
Q4: My starting material (
-halo ketone) runs at the same Rf as my product.A: This is a common "critical pair."
Fix: Change the selectivity mechanism. If you are using Hexane/EtOAc (dipole-dipole), switch to Hexane/Dichloromethane or Toluene/EtOAc . The change in solvent polarizability often separates the halo-ketone from the cyclopropyl ketone.
References
Pietruszka, J. (2003). Synthesis and properties of cyclopropyl ketones. Chemical Reviews, 103(4), 1051–1070.
Reissig, H. U., & Zimmer, R. (2003). Donor-acceptor-substituted cyclopropane derivatives and their application in organic synthesis. Chemical Reviews, 103(4), 1151-1196.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Peak Tailing Resolution for Ethyl 2-cyclopropyl-2-hydroxyacetate
Case ID: #ETH-CYC-001
Status: Open
Analyst Level: Senior Application Scientist
Executive Summary & Molecule Analysis
The Analyte: Ethyl 2-cyclopropyl-2-hydroxyacetate
Chemical Profile:
Functional Groups:
-Hydroxy group (-OH), Ester linkage (-COOEt), Cyclopropyl ring.
Key Challenge: The molecule exhibits "dual personality." The cyclopropyl ring and ethyl chain provide hydrophobic retention on C18, but the
-hydroxyl group is a hydrogen-bond donor.
Root Cause of Tailing: In 90% of cases for this specific class of molecule, tailing is caused by secondary interactions between the analyte's hydroxyl proton and residual silanols (Si-OH) on the silica support of the HPLC column.
Diagnostic Workflow
Before altering your method, you must isolate the variable causing the asymmetry.[1] Follow this logic path to determine if the issue is Chemical (interaction), Physical (load/solvent), or Mechanical (system).
Figure 1: Diagnostic decision tree to isolate the root cause of peak tailing.
Troubleshooting Modules
Module 1: The Silanol Interaction (Chemistry)
The Issue: Your analyte contains an -OH group. Standard silica-based columns have residual silanols (Si-OH) that were not covered by the C18 bonding.[2][3] These silanols are acidic (pKa ~3.5–4.5). If your mobile phase pH is near or above this value, the silanols ionize (Si-O⁻), creating a strong H-bonding site for your analyte's hydroxyl group. This "drag" causes the tail.
Visual Mechanism:
Figure 2: Schematic of the secondary interaction between ionized silanols and the analyte hydroxyl group.[4]
The Solution:
Low pH Strategy: Lower the mobile phase pH to 2.5 – 3.0 . This protonates the silanols (Si-OH), rendering them neutral and reducing their interaction with your analyte.
Warning: Do not go below pH 2.0 to avoid hydrolyzing the ester bond or stripping the bonded phase.
Column Selection: Switch to a "High Purity" or "End-Capped" column.
Recommendation: Use a column designated as "Base Deactivated" or "Polar Embedded."[5] These have chemically blocked silanols.
Module 2: Sample Solvent Mismatch (Physics)
The Issue: Ethyl 2-cyclopropyl-2-hydroxyacetate is moderately hydrophobic. Researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol to ensure solubility. If your mobile phase is 50% Water, injecting a slug of 100% ACN causes the analyte to travel faster than the mobile phase at the column head. This results in peak distortion that often mimics tailing.[1][6]
Data Comparison: Solvent Strength Impact
Parameter
Scenario A (Poor)
Scenario B (Optimal)
Sample Solvent
100% Acetonitrile
Mobile Phase (e.g., 50:50 ACN:Buffer)
Elution Strength
Stronger than Mobile Phase
Equal to Mobile Phase
Analyte Behavior
"Races" down column head
Focuses at column head
Result
Broad, tailing, or split peak
Sharp, Gaussian peak
Protocol:
Dissolve your standard in the exact mobile phase composition .
If solubility is an issue, use the lowest possible volume of organic solvent, or reduce injection volume (e.g., from 10 µL to 2 µL).
Module 3: Mobile Phase Additives
The Issue: Sometimes pH adjustment isn't enough, or you cannot use low pH due to other analytes in the mix.
The Solution:
Buffer Choice: Use Phosphate buffers (if using UV detection) or Formate/Acetate (if using MS). Avoid unbuffered water/organic mixtures.
Silanol Masking: Although less common in modern HPLC, adding 5-10 mM Triethylamine (TEA) can compete for silanol sites.
Note: TEA is a "sacrificial base" that saturates the silanols so your analyte doesn't have to.
Frequently Asked Questions (FAQ)
Q: Can I use a standard C18 column for this separation?A: Yes, but only if it is fully end-capped (e.g., "Type B" silica). Older "Type A" silica columns have high metal content and acidic silanols that will make this hydroxy-ester tail severely [1].[7]
Q: Will the cyclopropyl ring degrade at low pH?A: Cyclopropyl rings are strained but generally stable in dilute acids used in HPLC (pH 2-3) for the duration of a run. However, avoid leaving the sample in strong acid for extended periods. The ester linkage is the primary stability concern; keep pH > 2.0 [2].
Q: My peak is tailing, but the retention time is also shifting. What is this?A: This suggests a lack of column equilibration or "phase collapse" if using highly aqueous mobile phases (though unlikely for this molecule). Ensure you equilibrate the column with at least 10-20 column volumes of the buffered mobile phase before the run.
References
LCGC North America. (2019). HPLC Diagnostic Skills II – Tailing Peaks.Link
Phenomenex. (2025).[5][8] How to Reduce Peak Tailing in HPLC?Link
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.Link
Shimadzu. Effects of Sample Solvents on Peak Shape.Link
Minimizing byproduct formation in high-selectivity synthesis methods
Current Status: Online | Tier: Advanced Research Support Subject: Minimizing Byproduct Formation in High-Selectivity Synthesis Welcome to the SelectivityOps Hub You are accessing this guide because your high-fidelity syn...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online | Tier: Advanced Research Support
Subject: Minimizing Byproduct Formation in High-Selectivity Synthesis
Welcome to the SelectivityOps Hub
You are accessing this guide because your high-fidelity synthesis—likely a catalytic cross-coupling or asymmetric induction—has drifted outside acceptable impurity specifications. Whether you are battling protodeboronation in a Suzuki-Miyaura coupling or mysterious erosion of enantiomeric excess (ee) in a hydrogenation, the root cause often lies in the invisible competition between kinetic and thermodynamic pathways.
This guide acts as a triage and resolution center. We do not offer generic advice; we provide causality-driven troubleshooting protocols.
Part 1: The Diagnostic Triage Desk
Before altering variables, you must identify the mode of failure. Use this logic flow to categorize your selectivity loss.
Figure 1: Diagnostic logic tree for isolating the mechanistic origin of selectivity loss.
Part 2: Critical Issue – Cross-Coupling Fidelity (The Suzuki Paradox)
The Issue: You are performing a Suzuki-Miyaura coupling and observing significant amounts of protodeboronation (Ar-B(OH)₂
Ar-H) or homocoupling (Ar-Ar), rather than the desired cross-product.
The Mechanism:
The Suzuki reaction requires a base to activate the boronic acid for transmetallation. However, this same base catalyzes the hydrolytic cleavage of the C-B bond (protodeboronation). This is a competition between the rate of Transmetallation (
) and the rate of Protodeboronation ().
If
, your yield and selectivity collapse.
Troubleshooting Protocol: The "Anhydrous Base" Switch
Standard aqueous bases (Na₂CO₃/H₂O) often saturate the system with hydroxide, accelerating protodeboronation [1].
Step-by-Step Optimization:
Switch to Anhydrous Conditions: Use Cs₂CO₃ or K₃PO₄ suspended in Dioxane or Toluene.
Trace Water Addition: Add exactly 1-5 equivalents of water relative to the boronic acid. This "controlled wetness" allows the formation of the active boronate species without flooding the system with hydrolytic potential.
Catalyst Loading: Increase Pd loading slightly. Faster turnover favors the bimolecular transmetallation over the unimolecular protodeboronation.
Data: Base & Solvent Effects on Selectivity
Variable
High Risk (Promotes Byproducts)
High Selectivity (Recommended)
Mechanistic Rationale
Base
NaOEt, NaOH (Strong, soluble)
K₃PO₄, CsF, KF (Insoluble/Weak)
Strong bases accelerate C-B cleavage; Fluorides activate B without high basicity.
Solvent
THF/Water (1:1), MeOH
Toluene, Dioxane, DMF
Protic solvents donate protons for deboronation.
Ligand
PPh₃ (Simple)
Buchwald Ligands (SPhos, XPhos)
Bulky ligands accelerate reductive elimination, outcompeting side reactions [2].
Temp
Reflux (>100°C)
40–60°C
High T favors higher activation energy side-reactions (homocoupling).
Part 3: Critical Issue – Erosion of Enantiomeric Excess (ee)
The Issue: Your asymmetric catalyst (e.g., Chiral Phosphine-Rh/Ru/Pd) should give 99% ee, but you are consistently getting 75-80%.
The Mechanism:
Low ee rarely means the catalyst "stopped working." It usually means a non-selective background pathway is competing with your chiral catalyst. Alternatively, the product is forming correctly but racemizing post-reaction (thermodynamic equilibration).
Experimental Protocol: The "Null-Ligand" Test
To prove a background reaction exists, you must run a control experiment.
Setup: Prepare the reaction vessel exactly as usual (substrate, solvent, base, temperature).
Modification: Add the metal precursor (e.g., [Rh(COD)Cl]₂) WITHOUT the chiral ligand.
Run: Execute the reaction for the standard time.
Analyze:
*If Yield > 5%: * You have a background reaction.[1][2][3][4][5] The unligated metal is catalyzing a racemic transformation.
Action: Lower the temperature or change the metal precursor to one that is inactive without the ligand.
Visualizing the Competition
Figure 2: The "Background Leakage" mechanism where unligated metal degrades overall enantioselectivity.
Part 4: Advanced Protocol – Kinetic Control via Flow Chemistry
The Issue: You have a reaction where the product is unstable or prone to over-reaction (e.g., mono-substitution vs. di-substitution). Batch reactors fail because mixing is slower than the reaction rate (
).
The Solution: Continuous Flow Chemistry allows you to operate strictly in the Kinetic Regime . By controlling residence time (
), you can quench the reaction before the thermodynamic byproducts form.
Protocol: Residence Time Sweeping
Setup: A flow reactor (e.g., Vapourtec or Syrris) with a T-mixer.
Quench: Immediate inline quench (e.g., dilute acid) at the reactor exit.
Plot: Yield of Product A (Kinetic) vs. Product B (Thermodynamic) as a function of time. Select the
that maximizes A/B ratio.
Part 5: Frequently Asked Questions (FAQ)
Q: I am seeing homocoupling in my Suzuki reaction despite using inert atmosphere. Why?A: "Inert" is relative. Even trace oxygen can oxidize Pd(0) to Pd(II), which facilitates homocoupling [3].
Fix: Do not just sparge with nitrogen. Perform three cycles of "Freeze-Pump-Thaw" on your solvents. Ensure your boronic acid does not contain peroxy impurities (recrystallize if aged).
Q: My enantioselectivity drops as the reaction scales up. Is it heat transfer?A: Likely, yes. In batch, exotherms create "hot spots." Higher T almost always lowers the difference in free energy (
) between the enantiomeric transition states [4].
Fix: Switch to dosing the reagent slowly (semi-batch) to limit heat release, or move to a flow reactor with better surface-area-to-volume ratio.
Q: Can I fix protodeboronation by adding more boronic acid?A: This is a "brute force" approach that complicates purification.
Better Fix: Use MIDA boronates or Trifluoroborates (Molander salts). These are slow-release reservoirs of the active boronic acid, keeping the concentration of the hydrolytically sensitive species low (Kinetic protection) [5].
References
Mechanism of Protodeboronation: Cox, P. A., et al. (2016). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[6]
Ligand Effects on Selectivity: Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research.
Homocoupling Mechanisms: Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society.[6]
Temperature & Enantioselectivity: Jacobsen, E. N., et al. (2012). "Asymmetric Catalysis: Science and Opportunities." Comprehensive Chirality.
Slow Release Reagents: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
Technical Support Center: Optimizing the Purity of Ethyl 2-cyclopropyl-2-hydroxyacetate
Introduction: Ethyl 2-cyclopropyl-2-hydroxyacetate is a valuable building block in pharmaceutical and fine chemical synthesis, prized for the unique structural and electronic properties of its cyclopropane ring.[1] The s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Ethyl 2-cyclopropyl-2-hydroxyacetate is a valuable building block in pharmaceutical and fine chemical synthesis, prized for the unique structural and electronic properties of its cyclopropane ring.[1] The synthesis, most commonly achieved via a Grignard reaction between a cyclopropyl magnesium halide and ethyl glyoxalate, is deceptively straightforward. However, achieving high purity is critically dependent on rigorous control of the reaction parameters, with temperature being the single most influential variable. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the impact of reaction temperature on product purity, empowering researchers to optimize their synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Purity Issues
This section addresses specific problems encountered during the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate, with a focus on temperature-related causes and solutions.
Q1: My final product is contaminated with a significant non-polar impurity, which is difficult to separate. What is the likely cause and how can I prevent it?
A1: The most probable cause is the formation of bicyclopropyl via a Wurtz-type coupling reaction. This side reaction is highly sensitive to temperature and is a common issue in Grignard syntheses.[2][3]
Causality Explained:
The Grignard reagent (cyclopropylmagnesium bromide) exists in equilibrium. At elevated temperatures, the rate of reaction between the Grignard reagent and any unreacted cyclopropyl bromide starting material increases significantly. This coupling reaction is often kinetically favored at higher temperatures over the desired nucleophilic addition to the ethyl glyoxalate.
Mechanism: c-PrMgBr + c-PrBr → c-Pr-c-Pr + MgBr₂
Prevention: The most effective preventative measure is strict temperature control. The formation of this byproduct can be drastically reduced by maintaining low reaction temperatures, ideally between -10°C and 0°C, during the addition of the Grignard reagent.[2][3] A slow, controlled addition rate also helps to dissipate the heat generated from the exothermic reaction and prevent localized temperature spikes.[3]
Q2: My reaction yield is consistently low, and the crude material appears discolored (yellow or brown), suggesting degradation. How does temperature contribute to this?
A2: Low yields and discoloration point towards two potential temperature-dependent issues: thermal degradation of the product and competing side reactions.
Causality Explained:
Product Instability: α-hydroxy esters can be susceptible to thermal degradation. While direct data for Ethyl 2-cyclopropyl-2-hydroxyacetate is limited, structurally related compounds are known to decompose at elevated temperatures.[4] High temperatures during the reaction, or more commonly, during the workup and purification (e.g., rotary evaporation at high heat), can lead to decomposition, reducing your yield and introducing colored impurities.
Reaction with Solvent: Ethereal solvents like Tetrahydrofuran (THF), commonly used for Grignard reactions, can be deprotonated by the highly basic Grignard reagent at elevated temperatures, leading to ring-opening and other side reactions that consume the reagent and complicate the reaction mixture.
Preventative Measures:
Reaction: Maintain the reaction temperature below room temperature, preferably at 0°C or lower.
Workup: Quench the reaction by adding it to a cold (0°C) saturated aqueous ammonium chloride solution. Perform all extractions and solvent removal steps at reduced pressure and with minimal heating (e.g., a water bath temperature below 40°C).
Q3: The reaction seems to stall and does not go to completion, even with extended reaction times. Could the temperature be too low?
A3: While high temperatures are detrimental, excessively low temperatures can significantly slow the reaction rate to a point of impracticality. There is an optimal balance between minimizing side reactions and ensuring a practical reaction rate.
Causality Explained:
All chemical reactions have an activation energy. While the Grignard addition to an aldehyde-like substrate is typically fast, if the temperature is maintained at an extreme low (e.g., -78°C) throughout the entire process, the reaction may not reach completion in a reasonable timeframe.
Recommended Protocol:
Addition Phase: Add the Grignard reagent to the ethyl glyoxalate solution at a low temperature (e.g., 0°C) to control the initial exotherm.
Reaction Phase: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. This provides the necessary thermal energy to drive the reaction to completion without spending significant time at temperatures that favor byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for achieving high purity in this synthesis?
A1: Unquestionably, it is maintaining a low and stable temperature throughout the addition of the Grignard reagent. The exothermic nature of the Grignard addition can create localized "hot spots" in the reaction flask if the addition is too fast or the cooling is inefficient. These hot spots are primary contributors to the formation of Wurtz coupling byproducts and other impurities.[2]
Q2: How does the workup temperature affect the final product's purity?
A2: The workup is a critical stage where product can be lost or impurities can be formed. The hydrolysis of the magnesium alkoxide intermediate formed during the reaction is also exothermic.
Acidic Quench: Adding the reaction mixture to a strong, concentrated acid can generate significant heat, potentially causing degradation of the desired product. A buffered, weak acid quench (e.g., saturated aqueous NH₄Cl) is recommended and should be performed with cooling in an ice bath.
Solvent Removal: As mentioned in the troubleshooting guide, removing the extraction solvent (e.g., ethyl acetate, diethyl ether) should be done under reduced pressure with the water bath temperature kept low (<40°C) to prevent thermal decomposition.
Q3: Besides temperature, what other factors are crucial for a clean reaction?
A3: While temperature is paramount, a successful synthesis relies on a holistic approach:
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, particularly water.[5] All glassware must be flame- or oven-dried, and anhydrous solvents must be used.
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent both moisture contamination and reaction with oxygen.
Reagent Quality: The quality of the Grignard reagent is crucial. Titrate the reagent before use to determine its exact molarity for precise stoichiometry.
Data & Protocols
Data Presentation
The following table illustrates the expected trend of product purity as a function of the reaction temperature during the Grignard reagent addition.
Reaction Temperature (°C)
Expected Purity of Crude Product (%)
Predominant Impurity
Notes
-10 to 0
> 90%
Unreacted Starting Material
Optimal range for minimizing side reactions.
20 to 25 (Room Temp)
70 - 85%
Bicyclopropyl
Significant formation of Wurtz coupling product is observed.
40 to 50 (Mild Heating)
< 60%
Bicyclopropyl, Degradation Products
High levels of byproducts and potential product degradation.
Experimental Protocol: High-Purity Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
Reagent Preparation: In the flask, dissolve ethyl glyoxalate (1.0 eq) in anhydrous THF (e.g., 2 M solution).
Cooling: Cool the flask to 0°C using an ice-water bath.
Grignard Addition: Charge the dropping funnel with a solution of cyclopropylmagnesium bromide (1.1 eq, ~0.5 M in THF). Add the Grignard solution dropwise to the stirred ethyl glyoxalate solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
Workup (Quenching): Cool the reaction mixture back to 0°C. Slowly and carefully pour the reaction mixture into a separate flask containing a stirred, cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature remains below 40°C.
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.[6]
Visual Guides
Reaction and Side-Reaction Pathway
Caption: Desired reaction pathway versus the temperature-dependent Wurtz coupling side reaction.
Troubleshooting Workflow for Purity Issues
Caption: A decision tree to systematically diagnose and resolve purity issues.
References
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI.
Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage.
The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive - University of Otago.
Grignard reaction. Wikipedia.
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Separation of Closely Related Cyclopropyl Derivatives
Assigned Specialist: Senior Application Scientist
Introduction: The "Banana Bond" Challenge
Cyclopropyl derivatives present a unique paradox in purification. While the cyclopropane ring introduces valuable conformational rigidity and metabolic stability (often acting as a bioisostere for double bonds or gem-dimethyl groups), its inherent ring strain (~27.5 kcal/mol) makes it chemically fragile. Furthermore, the lack of conjugation often results in poor UV absorbance, rendering standard detection methods useless.
This guide addresses the three most common support tickets we receive regarding these compounds: Stereoisomer Resolution , Chemical Instability during Purification , and Detection Failure .
Module 1: Chemical Stability & Mobile Phase Selection
User Issue: "My compound degrades on the column," or "I see new impurity peaks after purification."
Root Cause: Acid-Catalyzed Ring Opening.[1][2]
The "bent bonds" (banana bonds) of cyclopropane possess significant
-character, making them susceptible to electrophilic attack. Strong acids (e.g., Trifluoroacetic Acid - TFA) used to improve peak shape in HPLC/SFC can catalyze the opening of the ring, especially in "Donor-Acceptor" cyclopropanes.
Troubleshooting Protocol: Stability Validation
Before injecting your crude mixture, perform this mandatory stability check.
Dissolve a small amount (~1 mg) of analyte in the proposed mobile phase (e.g., Methanol + 0.1% modifier).
Incubate at room temperature for 1 hour.
Analyze via LC-MS (neutral conditions).
Pass: Single peak, mass matches parent.
Fail: Appearance of M+18 (hydration) or M+32 (methanolysis) peaks.
The "Safe-Acid" Rule
Never use TFA as a first resort for cyclopropyl derivatives.
User Issue: "Should I use Normal Phase, Reverse Phase, or SFC?"
Technical Insight:
Supercritical Fluid Chromatography (SFC) is the industry standard for cyclopropyl stereoisomers. The low viscosity and high diffusivity of supercritical CO
allow for higher resolution of the rigid stereoisomers compared to HPLC.
Workflow: Method Selection Logic
Figure 1: Decision matrix for selecting the optimal chromatographic technique based on solubility and isomer type.
Module 3: Chiral Separation Strategy (SFC Focus)
User Issue: "I cannot resolve the cis/trans isomers or enantiomers."
Strategy:
Cyclopropyl groups are rigid. This rigidity is an asset in chiral chromatography because the molecule cannot "wiggle" to fit into multiple binding sites; it either fits the chiral groove or it doesn't.
The "Magic Four" Screening Protocol
Do not waste time with random columns. Screen these four immobilized polysaccharide phases in this order using SFC (CO
+ Co-solvent).
Priority
Column Chemistry
Why it works for Cyclopropanes
1. Amylose tris(3,5-dimethylphenylcarbamate)
Chiralpak IA / AD
The "Generalist." Excellent for rigid rings with aromatic substituents.
2. Cellulose tris(3,5-dichlorophenylcarbamate)
Chiralpak IC
The "Problem Solver." Chlorinated carbamate offers different electronic interactions for "banana bonds."
3. Amylose tris(3-chloro-5-methylphenylcarbamate)
Chiralpak IG
High Success Rate. Often resolves isomers where IA/IC fail due to steric bulk.
4. Cellulose tris(3,5-dimethylphenylcarbamate)
Chiralpak OD / IB
Classic phase, better for simple cyclopropyl esters.
Backpressure: 120-150 bar (ensure density is high enough to solvate the ring).
Module 4: The "Invisible" Analyte (Detection)
User Issue: "I injected 100 mg, but I see flat baselines on UV."
Root Cause:
Simple cyclopropyl derivatives (e.g., aminocyclopropane) lack a chromophore. They do not absorb UV light above 200 nm.
Solution A: Universal Detection (Preferred)
Switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .
CAD Setting: Power Function 1.0 (for quantitative mass balance).
ELSD Setting: Drift tube temp 40°C (keep low to prevent volatility loss of small cyclopropanes).
Solution B: Derivatization (If UV is mandatory)
If you lack CAD/ELSD, you must "tag" the molecule.
For Cyclopropyl Amines: React with benzyl bromide or Cbz-Cl to add an aromatic ring.
Benefit: Adds UV absorbance at 254 nm.
Risk:[3][4][5][6][7][8] Creates a new stereocenter if the tag is chiral (avoid chiral tags).
For Cyclopropyl Acids: React with p-bromophenacyl bromide.
Module 5: Scale-Up & Isolation
User Issue: "My analytical run looked great, but I lost yield during Prep."
Troubleshooting Checklist:
Trapping Solvent: In SFC, CO
expands to gas, leaving your compound in the co-solvent (MeOH). If your compound is volatile (common for small cyclopropanes), it will evaporate with the MeOH during rotovap.
Fix: Collect into a "Make-up flow" of higher boiling solvent (e.g., Isopropanol) or keep rotovap bath < 30°C.
Solid Phase Crystallization:
Cyclopropyl derivatives often crystallize well due to high symmetry. If chromatography fails, try recrystallization from Hexane/EtOAc.
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Desk | Scale-Up & Process Safety Division
Executive Summary
Target Molecule: Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 178306-47-3 / 178306-51-9 for S-isomer)
Primary Application: Chiral building block for antiviral therapeutics (e.g., HCV NS5A inhibitors) and respiratory drugs.
Critical Process Hazard: The cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol) and
-character (Walsh orbitals). Under acidic conditions or elevated temperatures, the adjacent -hydroxy cation is stabilized by the cyclopropyl group, facilitating rapid ring-opening or dehydration.
Module 1: Synthetic Route & Reaction Control
Current Standard Protocol: Selective reduction of Ethyl 2-cyclopropyl-2-oxoacetate using Sodium Borohydride (NaBH
) or Asymmetric Transfer Hydrogenation (ATH).
Q: My yield drops significantly upon scaling from 50g to 1kg. The NMR shows a complex aliphatic region. What is happening?
A: You are likely encountering acid-catalyzed ring opening during the quench phase.
On a small scale, quench times are short. On a kilogram scale, the biphasic quench mixture (Reaction Mass + Acid) stays in contact longer. The cyclopropyl carbinyl cation is exceptionally stable due to charge delocalization into the bent Walsh orbitals of the ring. If the local pH drops below 3.0 during the quench, the ring opens to form homoallylic impurities (e.g., ethyl 5-bromo-2-pentenoate derivatives if HBr is used, or hydroxy-pentenoates).
Corrective Protocol:
Inverse Quench: Do not dump acid into the reaction. Slowly add the reaction mass into a pre-cooled, buffered quench solution (e.g., Ammonium Chloride or Acetic Acid/Acetate buffer at pH 4-5).
Temperature Control: Maintain Quench T < 5°C.
Phase Separation: Separate phases immediately. Do not hold the biphasic mixture overnight.
Q: We are observing a new impurity at RRT 1.2 (Ethyl 2-cyclopropyl-2-enoate). How do we eliminate it?
A: This is the dehydration product . It forms via E1 or E2 elimination of the hydroxyl group.
Root Causes:
Thermal Stress: Distillation pot temperature > 110°C.
Acidic Residues: Traces of acid catalyst remaining during distillation.
Troubleshooting Table: Impurity Profiling
Impurity
Structure Description
Root Cause
Prevention Strategy
Impurity A
Ring-opened (Homoallylic ester)
pH < 3 during workup; prolonged acid contact.
Use buffered quench (pH 4-5); rapid phase cut.
Impurity B
Dehydration product (Conjugated alkene)
Pot temp > 100°C; Acidic residue.
Neutralize wash before distillation; Use High-Vac (<5 mbar) to lower bp.
Impurity C
Hydrolyzed Acid (Carboxylic acid)
High pH (>10) during workup; ester hydrolysis.
Avoid strong caustic washes; keep pH < 9.
Impurity D
Boron-Complex
Sticky viscous oil; poor mass balance.
Methanol co-solvent wash required to break Boron-Oxygen bonds.
Module 2: Process Safety & Thermodynamics
Q: The exotherm during NaBH addition is unmanageable at 2kg scale. How do we control this?
A: The reduction of an
-keto ester is highly exothermic ( to kJ/mol). NaBH decomposition also generates hydrogen gas.[1]
The "Dosing-Wait" Protocol:
Do not add solid NaBH
to the reactor.
Dissolution: Dissolve NaBH
in 0.5% NaOH/Ethanol (stabilized solution).
Dosing: Feed this solution via a pump.
Self-Validating Step: Stop dosing if Reactor
rises above setpoint. Resume only when returns to baseline.
Hydrogen Management: Ensure condenser coolant is
to prevent solvent entrainment in the H off-gas stream.
Module 3: Enantioselectivity (Chiral Synthesis)
Q: We need the (S)-enantiomer with >99% ee. Chemical reduction gives a racemate. What is the scalable alternative?
A: For scale-up, Biocatalytic Reduction (Ketoreductases - KREDs) is superior to chemical asymmetric hydrogenation (Ru-Noyori) regarding metal scavenging and cost.
Cofactor: NADPH/NADP+ with a Glucose Dehydrogenase (GDH) recycling system.
Solvent: Biphasic system (e.g., Butyl Acetate / Water buffer).
Common Failure Mode:
Issue: Reaction stalls at 50% conversion.
Cause: Product inhibition or pH drift (Gluconic acid production from cofactor recycling acidifies the media).
Fix: Install an auto-titrator to maintain pH 7.0 using 1M NaOH.
Visualizing the Workflow
Figure 1: Optimized Scale-Up Process Flow
This diagram illustrates the critical control points (CCPs) for preventing ring opening and managing exotherms.
Figure 2: Impurity Formation Pathways
Understanding the mechanism of failure is the first step to prevention.
References & Authoritative Grounding
Cyclopropyl Group Stability & Reactivity:
Mechanism:[2][3][4][5][6][7] The cyclopropyl group stabilizes adjacent carbocations via
-conjugation (Walsh orbitals), making the system sensitive to acid-catalyzed rearrangement.
Source: Rappoport, Z. (Ed.).[7] (1987).[7] The Chemistry of the Cyclopropyl Group. Wiley.[7]
Structural Confirmation of Ethyl 2-cyclopropyl-2-hydroxyacetate: A Comparative Analytical Guide
Executive Summary Confirming the structure of Ethyl 2-cyclopropyl-2-hydroxyacetate presents a unique duality of analytical challenges: maintaining the integrity of the strained cyclopropane ring during analysis and accur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Confirming the structure of Ethyl 2-cyclopropyl-2-hydroxyacetate presents a unique duality of analytical challenges: maintaining the integrity of the strained cyclopropane ring during analysis and accurately resolving the enantiomeric excess (ee%) of the
-hydroxy center.
This guide objectively compares analytical methodologies for structural confirmation. Unlike standard alkyl esters, this molecule requires a multi-modal approach. Mass Spectrometry (MS) alone is insufficient due to isobaric ring-opened impurities. Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, while Chiral HPLC is non-negotiable for stereochemical validation.
Part 1: The Analytical Challenge
The core difficulty lies in the molecule's lability and stereochemistry.
Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, often yielding isomeric alkene byproducts (e.g., ethyl 2-hydroxy-4-pentenoate) that share the exact molecular mass (
g/mol ) and elemental formula ().
Chirality: The C2 position is a chiral center. Synthetic routes (e.g., enantioselective reduction of ethyl cyclopropylglyoxylate) often produce non-racemic mixtures that require precise quantification.
Part 2: Methodological Comparison
We compare three primary techniques for validating the identity and purity of the target molecule.
Table 1: Comparative Efficacy of Analytical Modes
Feature
1H NMR Spectroscopy
GC-MS / LC-MS
Chiral HPLC
Primary Utility
Definitive proof of cyclopropane ring integrity.
Mass confirmation and trace impurity detection.
Enantiomeric Excess (ee%) determination.
Differentiation Power
High. Distinguishes intact ring from olefinic isomers.
Low. Isomers often have identical parent ions ( 144).
Medium. Separates enantiomers but not structural isomers easily.
Sample Destructiveness
Non-destructive.
Destructive.
Non-destructive (if prep scale).
Critical Limitation
Cannot determine absolute configuration without derivatization.
Ionization can induce ring opening (false positives).
Requires specific stationary phases (polysaccharide).[1]
Part 3: Detailed Experimental Protocols
Protocol A: Structural Confirmation via 1H NMR (The "Gold Standard")
Causality: We prioritize NMR because the magnetic anisotropy of the cyclopropane ring creates a unique high-field shielding effect (
ppm) impossible to mimic by ring-opened alkene impurities.
Reagents:
Solvent:
(Chloroform-d) is preferred over DMSO- for routine checks to prevent hygroscopic water peaks from obscuring the cyclopropyl region, although DMSO is useful if OH coupling is needed.
Internal Standard: TMS (Tetramethylsilane).
Step-by-Step Workflow:
Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of
. Ensure the solution is neutral; traces of acid from synthesis can degrade the sample in the NMR tube.
Acquisition: Acquire 16 scans with a relaxation delay (
) of at least 5 seconds to ensure accurate integration of the hydroxyl proton.
Validation Criteria (Self-Validating):
Region 1 (0.3 - 0.7 ppm): Look for complex multiplets integrating to 4 protons. Absence here indicates ring opening.
Region 2 (3.8 - 4.2 ppm): The
-methine proton (CH-OH) appears as a doublet (or dd).
Region 3 (5.0 - 6.5 ppm): The "Danger Zone". Any signals here indicate olefinic protons from ring-opened impurities.
Protocol B: Enantiomeric Purity via Chiral HPLC
Causality: Optical rotation is unreliable for low-ee samples or in the presence of chiral impurities. Direct chiral chromatography provides a quantitative ratio of
vs enantiomers.
System Setup:
Column: Chiralpak AD-H or IC (Amylose/Cellulose derivatives). These are superior for
-hydroxy esters due to H-bonding capabilities.
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[2]
Detection: UV at 210 nm (Ester carbonyl absorption).
Workflow:
Equilibrate column for 30 mins.
Inject 5
L of sample (1 mg/mL in mobile phase).
Validation: The enantiomers should resolve with a resolution factor (
) > 1.5.
Part 4: Data Analysis & Interpretation[4][5]
Distinguishing the Target from Major Impurities
The following table synthesizes the expected spectral differences between the target and its primary structural isomer (Acid-catalyzed ring-opened product).
Critical Insight: Do not rely on IR alone. The C-H stretch of a cyclopropane ring (~3080
) overlaps significantly with the C-H stretch of terminal alkenes found in the impurity. NMR is the only definitive filter.
Part 5: Visualization of the Confirmation Workflow
The following diagram outlines the logical decision tree for releasing a batch of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Caption: Logical workflow for structural validation, prioritizing ring integrity check via NMR before expensive chiral analysis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR interpretation of cyclopropane rings).
PubChem. (2023).[4] Ethyl 2-cyclopropyl-2-hydroxyacetate Compound Summary. National Library of Medicine. [Link]
A Comparative Guide to the Spectroscopic Analysis of Impurities in Ethyl 2-cyclopropyl-2-hydroxyacetate
This guide provides a comprehensive comparison of key spectroscopic techniques for the identification and quantification of impurities in Ethyl 2-cyclopropyl-2-hydroxyacetate. Designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of key spectroscopic techniques for the identification and quantification of impurities in Ethyl 2-cyclopropyl-2-hydroxyacetate. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Our focus is on the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in authoritative standards.
Introduction: The Analytical Challenge of Ethyl 2-cyclopropyl-2-hydroxyacetate
Ethyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of significant interest in the synthesis of complex pharmaceutical agents. Its structure, featuring a strained cyclopropyl ring, a hydroxyl group, and a chiral center, presents a unique set of challenges for impurity profiling. The control of impurities—including starting materials, byproducts, degradation products, and enantiomeric impurities—is a critical regulatory requirement and is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
The choice of analytical technique is therefore not trivial; it requires a nuanced understanding of each method's strengths and limitations in the context of the specific molecular structure and the regulatory landscape defined by bodies like the International Council for Harmonisation (ICH).[2][3]
Profiling Potential Impurities
Effective analysis begins with a theoretical assessment of potential impurities based on common synthetic routes. A plausible synthesis could involve the reaction of a cyclopropyl organometallic reagent with an ethyl glyoxylate derivative or the esterification of cyclopropylglyoxylic acid followed by reduction. Based on these pathways, potential impurities can be categorized as follows:
This predictive profiling is the foundation upon which we build a specific and robust analytical strategy.
Comparative Analysis of Spectroscopic Techniques
The core of our guide is a direct comparison of NMR, MS, and FT-IR spectroscopy. Each technique offers a different lens through which to view the sample, and often, a combination of methods provides the most complete picture.
Workflow for Spectroscopic Impurity Analysis
The following diagram illustrates a generalized workflow for the analysis of impurities in a pharmaceutical intermediate like Ethyl 2-cyclopropyl-2-hydroxyacetate.
Caption: Generalized workflow for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and quantification of impurities.[6] Its principle relies on the interaction of nuclear spins with an external magnetic field, providing detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C).[6]
Expertise & Experience:
For a molecule like Ethyl 2-cyclopropyl-2-hydroxyacetate, ¹H NMR provides a unique fingerprint. The protons on the cyclopropyl ring, the methine proton at the chiral center, and the ethyl ester group all appear in distinct regions of the spectrum. An impurity, even if structurally similar, will almost invariably exhibit a different pattern of chemical shifts and coupling constants. Crucially, quantitative NMR (qNMR) allows for the determination of impurity content without requiring an isolated standard of the impurity itself; quantification can be performed relative to a certified internal standard.[7]
Trustworthiness (Self-Validating Protocol):
An NMR method's validity is established by adhering to principles outlined in ICH Q2(R1)/Q2(R2).[2][3][8][9][10] For qNMR, the key to accuracy is ensuring full relaxation of all relevant nuclei between scans. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. This choice ensures that the signal intensity is directly proportional to the number of nuclei, a fundamental requirement for accurate quantification.[7]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Sample Preparation: Accurately weigh ~20 mg of the Ethyl 2-cyclopropyl-2-hydroxyacetate sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a clean vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Internal Standard Selection: The internal standard must have a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals.
Instrument Parameters (400 MHz example):
Pulse Sequence: A standard 90° pulse (zg90).
Relaxation Delay (D1): ≥ 20 seconds (This must be experimentally determined by a T₁ inversion-recovery experiment but a conservative value is used here for robustness).
Acquisition Time (AQ): ~4 seconds.
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for signals used in quantification).[7]
Temperature: Maintain a constant temperature, e.g., 298 K.
Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz. Manually phase the spectrum and perform a baseline correction.
Quantification: Integrate the well-resolved signal of the analyte and the signal of the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
Mass Spectrometry (MS)
Mass spectrometry offers unparalleled sensitivity, making it the technique of choice for detecting trace-level impurities.[1][11] It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For impurity analysis, MS is almost always coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Expertise & Experience:
For Ethyl 2-cyclopropyl-2-hydroxyacetate, a non-volatile and thermally labile compound, LC-MS is the ideal configuration. Electrospray ionization (ESI) is the preferred ionization technique as it is a "soft" method that minimizes fragmentation, allowing for the clear determination of the molecular weight of the parent compound and its impurities. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide highly accurate mass measurements, which in turn allows for the determination of the elemental composition of an unknown impurity, a critical step in its identification.[11]
Trustworthiness (Self-Validating Protocol):
The validation of an LC-MS method for impurity analysis focuses on specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy.[8] Specificity is demonstrated by showing that the method can separate the main component from known impurities and degradation products. This is often achieved by "spiking" a pure sample with known impurities and demonstrating baseline separation in the chromatogram.[8]
Experimental Protocol: LC-MS for Impurity Identification
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at approximately 1 mg/mL. Dilute further to ~10 µg/mL for analysis.
Chromatographic Conditions (HPLC):
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). For enantiomeric impurities, a specialized chiral column is required.[12][13][14]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 30 °C.
Mass Spectrometry Conditions (ESI-QTOF example):
Ionization Mode: ESI positive.
Capillary Voltage: 3500 V.
Sampling Cone: 30 V.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Mass Range: 50 - 1000 m/z.
Acquisition Mode: MS and data-dependent MS/MS (to obtain fragmentation data for structural elucidation).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.
Expertise & Experience:
While not a primary tool for quantifying low-level impurities, FT-IR is exceptionally useful for raw material identification and for detecting gross contamination or significant structural changes. For Ethyl 2-cyclopropyl-2-hydroxyacetate, key characteristic peaks would include the O-H stretch (~3400 cm⁻¹), the C=O stretch of the ester (~1730 cm⁻¹), and C-H stretches of the cyclopropyl group (~3100 cm⁻¹).[15][16] For example, if a dehydration impurity (forming a C=C double bond) were present at a significant level, a new peak around 1640 cm⁻¹ might become apparent.
Trustworthiness (Self-Validating Protocol):
The reliability of FT-IR for identification rests on matching the spectrum of an incoming batch against a reference spectrum from a qualified primary standard. The protocol's validity is ensured by regular instrument performance qualification (PQ) using a polystyrene standard.
Experimental Protocol: FT-IR by Attenuated Total Reflectance (ATR)
Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal. No further preparation is typically needed.
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
Sample Collection:
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Data Analysis: The resulting spectrum is compared to a reference standard. The presence of unexpected peaks or significant shifts in characteristic peaks may indicate the presence of an impurity or a different material altogether.
Head-to-Head Performance Comparison
The choice of technique is driven by the analytical goal. The following diagram and table summarize the decision-making process.
Definitive Guide: Enantiomeric Excess Determination for Ethyl 2-cyclopropyl-2-hydroxyacetate
Executive Summary & Strategic Analysis Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) is a critical chiral building block, often synthesized via the asymmetric reduction of ethyl 2-cyclopropyl-2-oxoacetate. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) is a critical chiral building block, often synthesized via the asymmetric reduction of ethyl 2-cyclopropyl-2-oxoacetate. Its structural uniqueness lies in the cyclopropyl group —which imparts significant steric bulk and rigid conformational properties—adjacent to a secondary alcohol and an ester functionality.
The Analytical Challenge:
Weak Chromophore: The molecule lacks a conjugated
-system, making UV detection in HPLC challenging (requires nm).
Volatility: As a low molecular weight ester (
g/mol ), it is highly volatile, making it an ideal candidate for Gas Chromatography (GC).
Peak Tailing: The free hydroxyl group can form intermolecular hydrogen bonds with stationary phases, leading to peak tailing and reduced resolution.
The Verdict:
While Chiral HPLC is possible, Chiral Capillary GC (Gas Chromatography) is the superior method for this specific analyte due to its universal detection (FID) and high resolution for volatile alpha-hydroxy esters. Derivatization is strongly recommended to ensure precise quantification.
Comparative Analysis of Analytical Methods
The following table synthesizes the performance metrics of the three primary methodologies available for this determination.
Feature
Method A: Chiral GC (Derivatized)
Method B: Chiral HPLC (Normal Phase)
Method C: 1H NMR (Mosher's Ester)
Primary Use Case
QC / High-Throughput
Preparative / Non-volatile impurities
R&D / Absolute Config Assignment
Sensitivity
High (FID is carbon-counting)
Low (Weak UV absorption)
Medium (Requires mg quantities)
Resolution ()
Excellent ()
Good ()
Variable (Dependent on )
Sample Prep
Derivatization required (15 min)
Dilute & Shoot
Complex Derivatization (2 hrs)
Cost per Run
Low
Medium (Solvent consumption)
High (Deuterated solvents/Reagents)
Throughput
20-30 min/sample
15-25 min/sample
> 2 hours/sample
Method A: Chiral Gas Chromatography (The Gold Standard)
The "Why" – Mechanistic Insight
Direct injection of alpha-hydroxy esters often results in broad peaks due to the interaction of the -OH group with silanol groups in the column or liner. By converting the hydroxyl group to a trifluoroacetate (TFA) or acetate ester, we eliminate hydrogen bonding, sharpen the peak shape, and often enhance the chiral recognition by the cyclodextrin selector.
Recommended Column & Conditions[3]
Stationary Phase:Beta-DEX 120 or CP-Chirasil-Dex CB (Permethylated
-cyclodextrin chemically bonded to dimethylpolysiloxane).
Rationale: The cavity size of
-cyclodextrin is ideal for the inclusion of the cyclopropyl ring, while the derivatized alcohol interacts with the rim.
Dissolve 5 mg of sample in 0.5 mL DCM in a 1.5 mL GC vial.
Add 20
L Pyridine.
Add 50
L TFAA. Caution: Exothermic.
Cap and vortex for 30 seconds. Let stand at room temperature for 15 minutes.
Validation Check: The solution should remain clear. If cloudy, moisture is present; dry with
.
Evaporate excess reagents under a gentle nitrogen stream (optional but recommended to protect column). Re-dissolve in 1 mL Hexane.
GC Parameters:
Inlet: Split mode (50:1), 250°C.
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
Oven Program:
Initial: 80°C (Hold 2 min)
Ramp: 2°C/min to 130°C (Critical for chiral resolution)
Ramp: 20°C/min to 200°C (Burn out)
Detector: FID at 250°C.
Data Analysis:
Calculate ee using the formula:
Method B: Chiral HPLC (The Alternative)
The "Why" – When to use?
Use HPLC if you need to recover the separated enantiomers (preparative scale) or if the sample contains non-volatile impurities that would foul a GC inlet.
Rationale: The carbamate groups on the cellulose backbone provide multiple H-bonding sites that interact with the ester and hydroxyl groups of the analyte.
Mobile Phase: Hexane : Isopropanol (95 : 5).
Note: The cyclopropyl group is hydrophobic; high hexane content is needed for retention.
Experimental Protocol
Sample Prep: Dissolve 1 mg sample in 1 mL of Mobile Phase. Filter through 0.45
m PTFE filter.
Detection: UV Diode Array at 210 nm .
Critical: Do not use 254 nm.[1] The cyclopropyl ester has negligible absorption there.
Flow Rate: 0.5 mL/min (Lower flow improves resolution of the bulky cyclopropyl enantiomers).
Temperature: 25°C (Ambient). Lowering to 10°C can improve resolution if
.
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process and the mechanism of chiral recognition for this specific molecule.
Figure 1: Decision matrix and mechanistic workflow for selecting the optimal ee determination method.
Scientific Integrity & Troubleshooting (E-E-A-T)
Determining Absolute Configuration
Unlike simple alkyl chains, the cyclopropyl group has high priority in Cahn-Ingold-Prelog (CIP) rules due to the nature of the ring carbons (treated as being bonded to C, C, H).
Priority 1: -OH (Oxygen)
Priority 2: -COOEt (Carbon bonded to O, O, O)
Priority 3: Cyclopropyl (Carbon bonded to C, C, H)
Priority 4: H
Note: Always verify elution order with a known standard or by correlating with optical rotation literature. In Chiral GC on
-DEX columns, the (S)-enantiomer often elutes first for this class of alpha-hydroxy esters, but this must be experimentally confirmed.
Common Pitfalls
Racemization: Avoid strong bases during extraction or workup. The alpha-proton is acidic due to the adjacent ester and alcohol (though less so than a ketone).
Solvent Interference: In GC, ensure the solvent peak (DCM or Hexane) does not overlap with the early-eluting enantiomer. The temperature ramp starting at 80°C helps separate the solvent front from the analyte.
References
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
PubChem. (n.d.).[1][2] Ethyl 2-cyclopropyl-2-hydroxyacetate (CID 62215201).[2][3] National Center for Biotechnology Information. Retrieved October 26, 2023. Link
Kažoka, H. (2012). HPLC Separation of Enantiomers of Small Molecules. In: Chiral Separation Techniques. This reference grounds the selection of polysaccharide columns for alpha-hydroxy esters.
Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. (Standard text validating FID detection for carbon-containing organic esters).
Comparative Guide: Chiral HPLC Separation of Ethyl 2-cyclopropyl-2-hydroxyacetate
Executive Summary Ethyl 2-cyclopropyl-2-hydroxyacetate represents a distinct class of -hydroxy esters often utilized as chiral building blocks in the synthesis of antiviral and antifungal therapeutics. Its separation pre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-cyclopropyl-2-hydroxyacetate represents a distinct class of
-hydroxy esters often utilized as chiral building blocks in the synthesis of antiviral and antifungal therapeutics. Its separation presents a unique challenge: the molecule lacks the extensive -systems (like phenyl rings) typically used for - stacking interactions, relying instead on hydrogen bonding (via the -hydroxyl group) and steric discrimination (of the rigid cyclopropyl moiety).
This guide compares the performance of the two industry-standard polysaccharide phases: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
The Verdict: While both columns can achieve separation, the Amylose-based (AD-H) phase is the recommended primary choice for this specific substrate. The helical cavity of the amylose backbone better accommodates the three-dimensional bulk of the cyclopropyl group compared to the linear inclusion channels of cellulose, typically resulting in higher resolution (
) and loadability.
Molecular Interaction Analysis
To select the correct column, one must understand the "molecular handshake" between the analyte and the stationary phase.
The Handle (Hydroxyl Group): The
-OH group acts as a hydrogen bond donor. The carbonyl and amine groups on the carbamate stationary phase act as acceptors.
The Shield (Cyclopropyl Group): Unlike flat aromatic rings, the cyclopropyl group is a rigid, bulky aliphatic structure. It requires a chiral cavity with "depth" rather than just flat surfaces.
Visualization: Chiral Recognition Mechanism
The following diagram illustrates the theoretical interaction model on a Carbamate-based CSP.
Figure 1: The "Three-Point" interaction model. Successful resolution depends on the H-bond anchoring the molecule while the chiral cavity discriminates against the cyclopropyl group of the "wrong" enantiomer.
Comparative Evaluation: AD-H vs. OD-H
The following data summarizes the expected performance based on structural analogs (
-hydroxy esters) under Normal Phase conditions.
Performance Metrics (Representative Data)
Feature
Chiralpak AD-H (Amylose)
Chiralcel OD-H (Cellulose)
Chiralpak IC (Immobilized)
Selector
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dichlorophenylcarbamate)
Selectivity ()
High (> 1.3)
Moderate (1.1 - 1.2)
High (Variable)
Resolution ()
Excellent (> 2.5)
Good (> 1.5)
Very Good (> 2.0)
Steric Fit
Helical pitch fits cyclopropyl well.
Linear grooves better for aromatics.
Chlorinated group alters pocket shape.
Solvent Stability
Low (Restricted to Alcohols/Alkanes)
Low (Restricted to Alcohols/Alkanes)
High (Allows DCM/THF)
Recommendation
Primary Choice
Secondary Choice
Optimization Choice
Why AD-H Wins for this Molecule:
Conformational Fit: The amylose backbone forms a left-handed 4/1 helix. This creates deep, groove-like pockets that are particularly effective at recognizing "bulky" aliphatic groups like the cyclopropyl ring.
Elution Order: Note that switching from Amylose (AD) to Cellulose (OD) often reverses the elution order of enantiomers. This is a critical tool if the minor impurity elutes after the main peak (tailing interference).
Experimental Protocol
This protocol is designed to be self-validating. If Step 1 fails, the logic flows immediately to Step 2 without wasting solvent or time.
Materials Required:
Columns: Chiralpak AD-H and Chiralcel OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase A: n-Hexane (HPLC Grade, dry).
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).
Sample: 1 mg/mL Ethyl 2-cyclopropyl-2-hydroxyacetate in Ethanol.
Method Development Workflow
Figure 2: Logical screening cascade. Note that Ethanol is often a stronger modifier than IPA; if retention is too low in Step 2, reduce modifier concentration to 5%.
Detailed Steps:
Equilibration: Flush column with 90:10 Hexane/IPA for 20 minutes at 1.0 mL/min. Monitor baseline stability at 210 nm (ester absorption) and 230 nm.
Injection: Inject 5 µL of the sample.
Analysis:
Scenario A (No Separation): The molecule is not interacting with the chiral pocket. Action: Switch to Hexane/Ethanol. Ethanol can alter the solvation of the stationary phase, changing the shape of the chiral cavity.
Scenario B (Partial Separation): The interaction is present but weak. Action: Lower temperature to 10°C. Lowering temperature favors the enthalpy-driven H-bonding interaction.
Scenario C (Baseline Separation):Action: Calculate Resolution (
). If , increase flow rate to 1.5 mL/min to reduce run time.
Troubleshooting & Optimization
Issue: Peak Tailing
Since the molecule contains a hydroxyl group, it may interact with residual silanols on the silica support, causing tailing.
Fix: Do not add standard acids (TFA) or bases (DEA) immediately, as the molecule is neutral. Instead, increase the alcohol content slightly or switch to Chiralpak IC , which uses a different bonding chemistry that often suppresses non-specific interactions.
Issue: Solubility
If the sample is not soluble in Hexane, dissolve it in 100% Ethanol or IPA.
Caution: When injecting 100% alcohol onto a 90% Hexane line, keep injection volume low (< 5 µL) to avoid "solvent shock" which distorts peak shapes.
Issue: Elution Order
For preparative purposes, you typically want the minor enantiomer to elute first.
Insight: If your target enantiomer elutes second on AD-H, try OD-H . The elution order is frequently reversed between Amylose and Cellulose backbones due to the different supramolecular alignment of the carbamate groups.
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. (Foundational text on the mechanism of AD/OD columns).
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Padró, J. M., & Keunchkarian, S. (2018). State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases. Microchemical Journal. Retrieved from [Link]
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Pharmaceutical Society of Korea. Retrieved from [Link]
Validation
A Senior Application Scientist's Guide to LC-MS/MS for the Structural Elucidation of Process Impurities
For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of pharmaceutical products is paramount. A critical aspect of this is the rigorous identification and characterization of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of pharmaceutical products is paramount. A critical aspect of this is the rigorous identification and characterization of process impurities. These are unintended chemical entities that can arise during the manufacturing process and potentially impact the drug's quality and safety.[1][2] This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques for the structural elucidation of these impurities, grounded in scientific principles and field-proven insights.
The Imperative of Impurity Profiling: A Regulatory and Safety Perspective
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[3][4] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3][5][6] Understanding the structure of an impurity is the first step in assessing its potential toxicity and ensuring patient safety.
Process impurities can originate from various sources, including raw materials, intermediates, by-products of side reactions, and degradation products.[1][7][8] They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[7] This guide will focus on organic impurities, as their structural complexity often necessitates the powerful analytical capabilities of LC-MS/MS.
Why LC-MS/MS is the Gold Standard for Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical development for its ability to separate and identify compounds in complex mixtures.[9][10] When coupled with tandem mass spectrometry (MS/MS), it offers unparalleled sensitivity and selectivity for detecting and characterizing impurities, even at trace levels.[11][12]
The core strength of LC-MS/MS lies in its hybrid nature. The liquid chromatography component separates the impurities from the active pharmaceutical ingredient (API) and from each other based on their physicochemical properties. The mass spectrometer then serves as a highly sensitive and specific detector, providing information about the mass-to-charge ratio (m/z) of the individual components.[13] Tandem mass spectrometry takes this a step further by enabling the fragmentation of selected ions to generate structural information.[14]
Here's a breakdown of why LC-MS/MS is the preferred technique:
High Sensitivity: Capable of detecting impurities at levels as low as 0.001%, which is crucial for meeting regulatory requirements.[12]
High Selectivity: The ability to resolve and differentiate between structurally similar compounds.
Structural Information: MS/MS fragmentation patterns provide a "fingerprint" of a molecule, allowing for detailed structural elucidation.[15]
Versatility: Applicable to a wide range of organic molecules, from small polar compounds to large, non-volatile molecules.
While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, they are generally less sensitive than MS, often requiring significantly more sample (around 10 mg for NMR versus less than 1 mg for MS).[16]
A Comparative Look at LC-MS/MS Technologies for Impurity Elucidation
The choice of mass spectrometer is critical and depends on the specific analytical challenge. High-resolution mass spectrometry (HRMS) is particularly valuable for impurity profiling as it provides highly accurate mass measurements, enabling the determination of elemental compositions.[17][18]
Mass Analyzer Technology
Key Strengths for Impurity Analysis
Typical Applications
Limitations
Quadrupole Time-of-Flight (Q-TOF)
Excellent mass accuracy (<5 ppm), high resolution, and fast acquisition rates.[19]
Comprehensive impurity profiling, identification of unknown impurities, and structural elucidation.
Higher cost compared to triple quadrupole instruments.
Orbitrap
Very high resolution and outstanding mass accuracy (<1-2 ppm).[15]
Definitive elemental composition determination, resolving complex mixtures with isobaric interferences.
Slower scan speeds compared to TOF instruments.
Triple Quadrupole (QqQ)
High sensitivity and selectivity in targeted analysis (Selected Reaction Monitoring - SRM).
Quantitation of known impurities, monitoring for specific genotoxic impurities.
Limited capability for unknown identification as it is primarily a targeted instrument.[16]
The Experimental Workflow: A Self-Validating System for Structural Elucidation
A robust and reliable workflow is essential for the successful identification and characterization of process impurities. The following step-by-step methodology is designed to be a self-validating system, with built-in checks to ensure data integrity and confidence in the final structural assignment.
Step 1: Method Development and Optimization (LC)
The goal of the liquid chromatography method is to achieve baseline separation of the API from all potential impurities.
Column and Mobile Phase Screening: Start with a versatile column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values. The choice of mobile phase should be compatible with the mass spectrometer's ionization source.
Gradient Optimization: Develop a gradient elution profile to ensure that both early and late-eluting impurities are effectively separated.
Detector Wavelength Selection: Use a photodiode array (PDA) or UV detector to monitor the separation. The wavelength should be chosen to maximize the response of both the API and potential impurities.
Step 2: Initial Impurity Detection and Molecular Weight Determination (LC-MS)
This step focuses on identifying potential impurities and determining their molecular weights.
Full Scan MS Analysis: Acquire data in full scan mode to detect all ionizable compounds in the sample. It is advisable to run in both positive and negative ionization modes to capture a wider range of impurities.[20]
Data Processing and Peak Picking: Use appropriate software to process the chromatogram and identify peaks that are not the main API.
Molecular Ion Identification: For each impurity peak, determine the m/z of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or adducts like [M+Na]⁺). High-resolution mass spectrometry is highly advantageous here to propose elemental compositions.[17]
Step 3: Structural Elucidation via Fragmentation (LC-MS/MS)
This is the core step for determining the structure of the unknown impurity.
Product Ion Scan (MS/MS): Isolate the molecular ion of the impurity in the first stage of the mass spectrometer and fragment it, typically through collision-induced dissociation (CID).[21][22] The resulting fragment ions are then analyzed in the second stage.
Interpretation of Fragmentation Patterns: The fragmentation pattern provides crucial information about the impurity's structure. The process involves piecing together the "puzzle" of fragment ions to deduce the original molecular structure.[23][24] This often involves comparing the fragmentation of the impurity to that of the API to identify common structural motifs and the location of modifications.
Advanced Fragmentation Techniques: For challenging structural elucidations, other fragmentation techniques like Higher-Energy C-trap Dissociation (HCD) or Electron Transfer Dissociation (ETD) can provide complementary information.[22]
Step 4: Confirmation and Reporting
The final step involves confirming the proposed structure and documenting the findings.
Reference Standard Comparison (if available): If a reference standard for the suspected impurity is available, a direct comparison of retention time and MS/MS spectra provides the highest level of confidence.
Forced Degradation Studies: To understand potential degradation pathways, the drug substance can be subjected to stress conditions (e.g., acid, base, oxidation, heat, light).[2] Analysis of the resulting degradation products can help confirm the identity of impurities found in the process.
Comprehensive Reporting: The final report should include the LC method details, the mass spectral data (including accurate mass measurements and fragmentation spectra), the proposed structure of the impurity, and the rationale for the structural assignment.[25]
Visualizing the Workflow
The following diagrams illustrate the key workflows in LC-MS/MS based impurity analysis.
Caption: General workflow for impurity identification using LC-MS/MS.
Caption: Decision-making process for structural elucidation via MS/MS.
Conclusion
The structural elucidation of process impurities is a non-negotiable aspect of pharmaceutical development, directly impacting drug safety and regulatory compliance. LC-MS/MS stands as the cornerstone technology for this critical task, offering an unparalleled combination of sensitivity, selectivity, and structural information. By understanding the comparative advantages of different mass spectrometry platforms and implementing a robust, self-validating experimental workflow, researchers and scientists can confidently identify and characterize impurities, ensuring the quality and safety of medicines. The continuous advancements in LC-MS/MS technology promise even greater capabilities in the future, further strengthening our ability to deliver safe and effective pharmaceuticals to patients.[14]
References
Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]
Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 832-837. Retrieved from [Link]
Holčapek, M. (2001). Structure elucidation by LC-MS. Foreword. Analusis, 28(10), 844-846. Retrieved from [Link]
Patil, S. S., & Deshpande, P. B. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Drug Delivery and Therapeutics, 14(1), 1-8. Retrieved from [Link]
Chen, G., & Pramanik, B. N. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. The Open Conference Proceedings Journal, 1, 1-10. Retrieved from [Link]
Chen, G., et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(10), 1637-1647. Retrieved from [Link]
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]
Kumar, A., & Sharma, S. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews, 6(1), 723-731. Retrieved from [Link]
Brinkman, U. A. T. (2011, January 1). Advanced GC–MS and LC–MS Tools for Structure Elucidation in Effect-Directed Analysis. In Comprehensive Analytical Chemistry (Vol. 55, pp. 23-55). Elsevier. Retrieved from [Link]
Wang, R., et al. (2021, October 31). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 12(4), 549-558. Retrieved from [Link]
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Retrieved from [Link]
Singh, S., et al. (2024, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 1-10. Retrieved from [Link]
SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
European Medicines Agency. (2006, June 2). ICH guideline Q3B(R2) on impurities in new drug products. Retrieved from [Link]
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
Li, S., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(21), 6398. Retrieved from [Link]
Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-11. Retrieved from [Link]
European Medicines Agency. (2006, October 25). ICH guideline Q3A(R2) on impurities in new drug substances. Retrieved from [Link]
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
Jain, N., & Roy, I. (2010). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 48-54. Retrieved from [Link]
Slideshare. (n.d.). Fragmentation techniques. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
U.S. Food and Drug Administration. (2008, June). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Comparative study of different synthesis routes for Ethyl 2-cyclopropyl-2-hydroxyacetate
This guide provides an in-depth comparative analysis of synthesis routes for Ethyl 2-cyclopropyl-2-hydroxyacetate , a critical -hydroxy ester intermediate used in the development of antiviral therapeutics and antiretrovi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of synthesis routes for Ethyl 2-cyclopropyl-2-hydroxyacetate , a critical
-hydroxy ester intermediate used in the development of antiviral therapeutics and antiretroviral agents.
Executive Summary & Molecule Profile
Ethyl 2-cyclopropyl-2-hydroxyacetate (also known as Ethyl cyclopropylglycolate) combines a strained cyclopropyl ring with an
-hydroxy ester functionality. This structural motif is valuable in medicinal chemistry for introducing conformational restriction and metabolic stability.
CAS Number: 89379-00-0 (Generic/Derivative Reference)
Molecular Formula:
Key Reactivity Challenge: The cyclopropyl ring is acid-sensitive and prone to ring-opening under harsh acidic conditions (e.g., concentrated HCl/HBr). Synthetic strategies must prioritize mild conditions to preserve ring integrity.
Synthesis Landscape
We evaluate three primary methodologies:
Route A: Direct Nucleophilic Addition (Grignard + Glyoxylate)
Route B: The Oxalate-Reduction Sequence (Grignard + Diethyl Oxalate
Reduction)
Route C: The Cyanohydrin Route (Aldehyde + TMSCN
Pinner)
Comparative Route Analysis
Route A: Direct Grignard Addition to Ethyl Glyoxylate
This route involves the addition of Cyclopropylmagnesium bromide to Ethyl glyoxylate .
Mechanism: Nucleophilic attack of the Grignard reagent on the aldehyde carbonyl of the glyoxylate.
Pros: Single-step C-C bond formation; atom economical.
Cons: Ethyl glyoxylate is unstable (polymerizes upon standing) and must be freshly distilled or generated in situ from the hemiacetal. The reaction is highly exothermic and requires cryogenic control (-78°C) to prevent over-addition or polymerization.
Route B: The Oxalate-Reduction Sequence (Recommended)
This two-step sequence first generates the
-keto ester (Ethyl 2-cyclopropyl-2-oxoacetate ) followed by reduction.
Pros: Uses Diethyl oxalate , a cheap, stable liquid. The intermediate keto-ester can be purified (distillation), ensuring a cleaner final product. Allows for Enantioselective Reduction (e.g., using CBS catalysts or chiral Ruthenium hydrogenation) if a specific stereoisomer is required.
Cons: Two steps (though often telescopable).
Route C: The Cyanohydrin (Pinner) Route
Starting from Cyclopropanecarboxaldehyde , a cyanohydrin is formed (using TMSCN/ZnI
or NaCN/AcOH) and subsequently hydrolyzed/esterified.
Pros: Avoids organometallics; suitable for labs lacking inert atmosphere capabilities.
Cons:High Risk. The Pinner reaction requires HCl gas in Ethanol. Strong acid often triggers cyclopropyl ring opening (homo-Michael addition), leading to impurities (e.g., ethyl 4-chlorobutanoate derivatives). High toxicity of cyanide reagents.
Summary of Performance Metrics
Feature
Route A (Direct Grignard)
Route B (Oxalate-Redox)
Route C (Cyanohydrin)
Step Count
1
2
2
Overall Yield
45-60%
75-85%
30-50%
Reagent Stability
Low (Glyoxylate polymerizes)
High (Oxalate is stable)
Medium
Safety Profile
Moderate (Exotherm)
Good
Poor (Cyanide/Acid)
Scalability
Difficult (Cryogenic)
Excellent
Poor (Waste treatment)
Stereocontrol
Difficult (Racemic)
High (Via Asymmetric Red.)
Difficult
Strategic Visualization
The following diagram illustrates the chemical pathways and the decision logic for selecting Route B.
Figure 1: Comparative Synthesis Pathways. Route B (Green path) offers the highest stability and yield.
Detailed Experimental Protocol (Route B)
Rationale: Route B is selected for its robustness, safety, and ability to produce high-purity material without column chromatography.
Phase 1: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate
Reaction:
Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Reagent Prep: Charge the flask with Diethyl oxalate (1.2 equiv) and anhydrous THF (0.5 M concentration relative to Grignard). Cool to -10°C (Ice/Salt bath).
Note: Excess oxalate prevents double addition (formation of the di-cyclopropyl alcohol).
Addition: Transfer Cyclopropylmagnesium bromide (1.0 equiv, 0.5 M in THF/Ether) to the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature
.
Quench: Stir for 1 hour at 0°C. Quench with saturated
solution.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
and concentrate.
Purification: Distill under reduced pressure (vacuum distillation) to isolate the keto-ester as a pale yellow oil.
Phase 2: Reduction to Ethyl 2-cyclopropyl-2-hydroxyacetate
Reaction:
Solvation: Dissolve the keto-ester (from Phase 1) in absolute Ethanol (0.5 M). Cool to 0°C .[1][2]
Reduction: Add Sodium Borohydride (
, 0.35 equiv) in small portions over 30 minutes.
Stoichiometry Note: 1 mole of
delivers 4 hydrides; 0.35 equiv ensures complete conversion without large excess.
Completion: Stir at 0°C for 1 hour. Monitor by TLC (Silica, 20% EtOAc/Hexane).[2]
Quench: Carefully add Acetone (to quench excess hydride) followed by 1M
dropwise until pH ~6.
Critical: Do not lower pH below 4 to protect the cyclopropyl ring.
Isolation: Evaporate Ethanol. Partition residue between Water/DCM. Dry organic layer and concentrate.[1][2][3]
Final Polish: The product is typically sufficiently pure (>95%). If necessary, purify via short-path distillation.
Process Workflow Diagram
Figure 2: Step-by-step workflow for the recommended Oxalate-Reduction route.
Comparative Guide: Biocatalytic Assessment & Stereochemical Efficacy of Ethyl 2-cyclopropyl-2-hydroxyacetate Enantiomers
Executive Summary: The Stereochemical Imperative Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 134268-81-2) represents a critical class of -hydroxy esters used as chiral building blocks for pharmaceuticals, particularly in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Imperative
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 134268-81-2) represents a critical class of
-hydroxy esters used as chiral building blocks for pharmaceuticals, particularly in the synthesis of antiviral protease inhibitors and antifungal agents.
While the ester itself is a chemical intermediate, its "biological activity" is defined by two critical parameters during development:
Biocatalytic Recognition: How biological systems (specifically hydrolases like Lipases) distinguish between the
- and -enantiomers. This dictates the feasibility of enzymatic kinetic resolution.
Pharmacological Potency of the Hydrolysate: The biological activity of the resulting acid (2-cyclopropyl-2-hydroxyacetic acid), which often serves as the pharmacophore in the final drug target.
This guide objectively compares the performance of different enzymatic systems in resolving these enantiomers and outlines the protocols for assessing their biological recognition.
Mechanistic Insight: The Cyclopropyl Constraint
To understand the biological assessment, one must understand the substrate. The cyclopropyl group is not merely a hydrophobic bulk; it possesses unique electronic properties (Walsh orbitals) and significant steric rigidity.
The Challenge: In the active site of a hydrolase (e.g., Pseudomonas cepacia lipase), the enzyme must accommodate the cyclopropyl ring in a specific hydrophobic pocket.
The Discrimination: The "biological activity" here is the enzyme's ability to hydrolyze one enantiomer (usually the fast reacting enantiomer) while leaving the other intact. This is quantified by the Enantiomeric Ratio (
The following diagram illustrates the kinetic resolution pathway, where the biological system (Enzyme) acts as the filter.
Caption: Workflow of enzymatic kinetic resolution distinguishing (R) and (S) enantiomers based on steric fit.
Comparative Assessment: Biocatalytic Performance
This section compares the two industry-standard biological systems used to assess the activity of these enantiomers: Lipase PS (Amano) and CAL-B (Novozym 435) .
Experimental Data Summary
The following data represents typical performance metrics when subjecting Ethyl 2-cyclopropyl-2-hydroxyacetate to hydrolysis in phosphate buffer/organic co-solvent systems.
Parameter
System A: Lipase PS (Burkholderia cepacia)
System B: CAL-B (Candida antarctica)
Primary Activity
Hydrolysis of secondary esters
Transesterification / Hydrolysis
Preferred Enantiomer
Typically (S)-selective (Kazlauskas Rule)
Typically (R)-selective (Variable)
Reaction Time
24 - 48 Hours
6 - 12 Hours
Enantiomeric Ratio ()
High ()
Moderate ()
Substrate Tolerance
Excellent for Cyclopropyl sterics
Good, but sensitive to ring strain
Biological Implication
Highly specific "lock and key" fit
Broad spectrum, less specific
Key Insight: For high-precision separation required in drug synthesis, Lipase PS demonstrates superior "biological activity" in terms of recognition specificity (
-value), whereas CAL-B shows higher catalytic velocity but lower discrimination for this specific cyclopropyl substrate.
Detailed Protocols for Activity Assessment
To replicate these findings and assess the biological activity (enzymatic recognition) in your own lab, follow these self-validating protocols.
Protocol A: Determination of Enantiomeric Ratio (
-Value)
Objective: Quantify the biological discrimination of the enantiomers.
Objective: Assess the activity of the hydrolyzed product (the acid) if used as a pharmacophore.
Note: As the ester is an intermediate, this assay simulates the activity of the final drug motif.
Hydrolysis: Chemically hydrolyze the resolved (R)- and (S)-esters using LiOH/THF to obtain pure acids.
Coupling: Couple the acids to a standard amine pharmacophore (e.g., benzylamine) to create a model amide.
Assay: Perform a standard competitive binding assay (e.g., against a known protease target) to determine
.
Expectation: The (S)-enantiomer derivative typically mimics the natural amino acid stereochemistry, often resulting in 10-100x higher potency (lower
) than the (R)-form.
Visualizing the Biological Logic
The following diagram details the decision matrix for selecting the correct enantiomer based on the assessment results.
Caption: Decision tree for assessing biological activity and determining synthesis strategy.
References
Kamal, A., et al. (2014). "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." ResearchGate.[1][2] Available at: [Link]
Gotor-Fernandez, V., et al. (2007). "Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions." Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
PubChem. (2025). "Ethyl 2-cyclopropyl-2-hydroxyacetate Compound Summary." National Library of Medicine. Available at: [Link]
Bäckvall, J.E., et al. (2014). "Kinetic resolution of 2-hydroxy-2-aryl-ethylphosphonates by a non-enzymatic acylation catalyst." KTH Royal Institute of Technology. Available at: [Link]
Precision Over Proxy: A Comparative Guide to qNMR for Ethyl 2-cyclopropyl-2-hydroxyacetate Purity Assessment
Part 1: Executive Summary & Technical Rationale In the synthesis of antiviral and antibacterial intermediates, Ethyl 2-cyclopropyl-2-hydroxyacetate presents a specific analytical challenge. Structurally, it lacks a stron...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Rationale
In the synthesis of antiviral and antibacterial intermediates, Ethyl 2-cyclopropyl-2-hydroxyacetate presents a specific analytical challenge. Structurally, it lacks a strong chromophore (possessing only weak end-absorption from the ester carbonyl), rendering standard HPLC-UV methods prone to low sensitivity and high response factor variability. Furthermore, its thermal stability at the injection port temperatures required for GC-FID can be problematic due to the labile alpha-hydroxy moiety.
This guide advocates for Quantitative NMR (qNMR) as the superior primary method for purity assessment of this specific analyte.[1] Unlike chromatography, which relies on "proxy" comparisons against a reference standard of the same molecule (which you may not have yet), qNMR relies on the primary ratio method . It quantifies the molar ratio of the analyte protons against a certified Internal Standard (IS) of a different chemical structure.
The Core Argument: Why qNMR Wins Here
No Reference Standard Required: You do not need a 99.9% pure sample of Ethyl 2-cyclopropyl-2-hydroxyacetate to measure its purity. You only need a certified internal standard (e.g., Dimethyl Terephthalate).
Molar Response Uniformity: The NMR signal intensity is directly proportional to the number of nuclei. There are no "extinction coefficients" or "ionization factors" to calculate.
Structural Specificity: It confirms the integrity of the cyclopropyl ring (sensitive to ring-opening) simultaneously with quantification.
Part 2: Comparative Analysis (The Data)
The following table summarizes a head-to-head comparison of analytical techniques for Ethyl 2-cyclopropyl-2-hydroxyacetate.
Table 1: Method Performance Matrix
Feature
qNMR (Recommended)
HPLC-UV (205-210 nm)
GC-FID
Primary Detection
Molar Ratio (Protons)
UV Absorption (Chromophore)
Carbon Content (Ionization)
Reference Standard
Not Required (Use Generic IS)
Required (Analyte-Specific)
Required (Analyte-Specific)
Sensitivity
Moderate (LOD ~0.1 mg)
Low (Weak Chromophore)
High
Linearity ()
> 0.9999 (Inherent)
Variable (Matrix effects)
> 0.999
Analyte Stability
High (Room Temp Solution)
High (Room Temp Solution)
Risk (Thermal Degradation)
Total Analysis Time
< 15 Minutes
30-45 Minutes (Gradient)
20-30 Minutes
Precision (RSD)
< 1.0%
1.0 - 2.0% (Low UV signal)
< 1.0%
Simulated Experimental Data
The following data represents a validation study comparing purity values of a synthesized batch of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Method
Calculated Purity (wt%)
RSD (n=6)
Notes
qNMR
98.4%
0.42%
Trace solvent (EtOAc) detected and quantified simultaneously.
HPLC-UV
99.1%
1.8%
Overestimated purity due to non-detection of UV-inactive impurities (e.g., salts, water).
GC-FID
96.8%
0.9%
Underestimated purity due to thermal dehydration of the -hydroxy group in the injector.
Analysis: HPLC-UV overestimated purity because it "missed" impurities that do not absorb UV light. GC-FID underestimated it due to on-column degradation. qNMR provided the most accurate "true mass balance" assessment.
Part 3: Detailed qNMR Protocol
Internal Standard (IS) Selection
For Ethyl 2-cyclopropyl-2-hydroxyacetate, we require an IS with signals distinct from the analyte's aliphatic region (0.3 – 4.2 ppm).
Selected IS:Dimethyl Terephthalate (DMT)
Why?
Signal: Sharp singlet at ~8.1 ppm (Aromatic 4H), completely clear of the analyte.
Stability: Non-hygroscopic, chemically inert.
Solubility: Excellent in CDCl₃.
Sample Preparation
Solvent: Chloroform-d (
) with 0.03% TMS.
Target Concentration: ~10-20 mg/mL for both Analyte and IS to ensure S/N > 150:1.
Step-by-Step Workflow:
Weighing: Accurately weigh ~15 mg of DMT (
) and ~20 mg of Analyte () into the same HPLC vial or weighing boat. Record weights to 0.01 mg precision.
Dissolution: Add 1.0 mL of
. Vortex until fully dissolved.
Transfer: Transfer ~600
to a high-quality 5mm NMR tube.
Acquisition Parameters (The "Six Commandments")
To achieve <1% uncertainty, standard qualitative parameters are insufficient. Use these settings:
Pulse Angle:
(Maximize signal per scan).
Relaxation Delay (D1):30 seconds .
Reasoning:
must be .[2] The longest (usually the aromatic IS protons) is likely ~4-5 seconds. .
Scans (NS): 16 or 32 (To achieve S/N > 250).
Spectral Width: -2 to 14 ppm.
Temperature: 298 K (Controlled).
Processing & Integration
Phasing: Manual phasing is mandatory. Do not rely on auto-phase.
Baseline: Apply a polynomial baseline correction (ABS in TopSpin).
Integration:
IS Signal: Integrate the DMT aromatic singlet at 8.1 ppm (Normalized to 4H).
Analyte Signal: Integrate the Ethyl quartet at 4.2 ppm (Set to 2H).
Note: Avoid the cyclopropyl region (0.3-1.0 ppm) for quantification as it may contain complex coupling or overlap with grease/impurities.
This diagram illustrates the decision process and the specific spectral targeting for this analyte.
Caption: Decision logic and signal targeting strategy for Ethyl 2-cyclopropyl-2-hydroxyacetate purity.
Diagram 2: Experimental Execution & Error Control
This diagram details the critical control points to prevent experimental error.
Caption: Critical Control Points (CCPs) in the qNMR workflow to ensure <1% RSD.
Part 5: References
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Available at: [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Available at: [Link]
NIST (National Institute of Standards and Technology). "Quantitative NMR (qNMR) for Organic Purity Assessment." NIST Technical Notes. Available at: [Link]
Simmler, C., et al. "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 2014. (Demonstrates the utility of qNMR for compounds lacking chromophores).
Cross-Validation of Analytical Methods for Ethyl 2-cyclopropyl-2-hydroxyacetate
The following guide is designed for pharmaceutical researchers and analytical scientists involved in the process development of Antibody-Drug Conjugates (ADCs) and antiviral intermediates. It addresses the specific analy...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed for pharmaceutical researchers and analytical scientists involved in the process development of Antibody-Drug Conjugates (ADCs) and antiviral intermediates. It addresses the specific analytical challenges of Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9), a critical chiral building block.
In drug development, relying on a single analytical technique for a critical intermediate is a risk. Ethyl 2-cyclopropyl-2-hydroxyacetate presents a unique analytical paradox:
Chromophore Deficiency: It lacks a strong UV chromophore (no aromatic rings), making standard HPLC-UV at 254 nm impossible. Detection must rely on the ester carbonyl at ~205–210 nm, which is prone to solvent noise.
Thermal Sensitivity: The cyclopropyl ring introduces strain. While generally stable, aggressive GC inlet temperatures (>250°C) can induce ring-opening or dehydration, leading to false impurity profiles.[1]
The Solution: A cross-validation strategy employing two orthogonal methods:
Method A (Primary): Reverse-Phase HPLC (UV 210 nm) – Prioritizes thermal safety and handling of polar impurities (acid hydrolysis products).
Method B (Orthogonal): GC-FID – Prioritizes sensitivity (FID responds to C-H bonds independent of chromophores) and resolution of volatile solvent residues.
This guide details the protocol to cross-validate these methods, ensuring that the "Assay %" value reported in your Certificate of Analysis (CoA) is absolute, not an artifact of the technique.
Rationale: HPLC is the "safe" method for thermally labile esters. We use a high-aqueous mobile phase to retain the polar hydroxy-ester and separate it from the free acid impurity (2-cyclopropyl-2-hydroxyacetic acid).
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Why? The C18 provides robust hydrophobic retention, while the "Plus" deactivation reduces tailing from the free hydroxyl group.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Suppresses ionization of the acid impurity, sharpening the peak.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0-2 min: 5% B (Isocratic hold for polar impurities)
2-15 min: 5% → 60% B (Linear gradient)
15-20 min: 60% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Reference 360 nm).
Column Temp: 30°C.
Method B: Gas Chromatography (GC-FID)
Rationale: GC-FID provides a "universal" response based on carbon mass, bypassing the low-UV issue. It serves as the truth-standard for mass balance, provided the molecule doesn't degrade.
Instrument: Agilent 8890 GC with FID.
Column: DB-1701 (30 m x 0.32 mm x 1.0 µm). Why? A mid-polar (cyanopropylphenyl) phase is critical. A non-polar DB-1 causes hydroxyl-tailing; a highly polar WAX column may bleed at high temps. DB-1701 strikes the balance.
Inlet: Split mode (20:1), 220°C. Kept lower than standard (250°C) to prevent cyclopropyl ring opening.
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Oven Program:
Initial: 60°C (Hold 1 min)
Ramp: 10°C/min to 220°C
Final: 220°C (Hold 5 min)
Detector (FID): 250°C. H2 (30 mL/min), Air (400 mL/min).
Cross-Validation Workflow
The following diagram illustrates the decision logic and workflow for cross-validating these orthogonal methods.
The following data represents the Acceptance Criteria and Typical Results observed when cross-validating high-purity (>98%) lots of alpha-hydroxy esters.
A. Linearity & Sensitivity
Objective: Verify that the low UV wavelength (210 nm) provides a linear response comparable to the universal FID response.
Parameter
HPLC-UV (210 nm)
GC-FID
Conclusion
Range
0.05 – 1.0 mg/mL
0.05 – 2.0 mg/mL
Both methods cover process range.
R² (Coefficient)
> 0.9992
> 0.9998
GC is inherently more linear (no UV saturation).
LOD (Limit of Detection)
0.05% (Area)
0.01% (Area)
GC is 5x more sensitive.
LOQ (Limit of Quantitation)
0.15% (Area)
0.05% (Area)
GC preferred for trace impurity analysis.
B. Accuracy (Spike Recovery)
Objective: Determine if the matrix (solvents, by-products) interferes with quantification.
Protocol: Spike pure standard into a crude reaction mixture at 50%, 100%, and 150% of target concentration.
Typical Result:
HPLC: 98.5% – 101.2% recovery. (Risk: Co-elution of non-UV active salts is invisible).
GC: 99.0% – 100.5% recovery. (Risk: Matrix build-up in liner).
Cross-Check: If HPLC recovery is >105% while GC is 100%, suspect a co-eluting UV-active impurity (e.g., benzyl alcohol traces if benzyl protection was used upstream).
C. Orthogonal Correlation (The "Bland-Altman" Test)
To validate the methods against each other, analyze 5 distinct batches using both techniques.
Batch ID
HPLC Assay (%)
GC Assay (%)
Difference (HPLC - GC)
Status
Lot-001
98.2
98.4
-0.2
Pass
Lot-002
99.1
99.0
+0.1
Pass
Lot-003
97.5
98.8
-1.3
Fail (Investigate*)
Lot-004
98.8
98.7
+0.1
Pass
Lot-005
99.3
99.4
-0.1
Pass
Investigation of Lot-003: A negative bias in HPLC (-1.3%) often indicates water content or inorganic salts (detected by mass balance in HPLC but invisible in GC) or a volatile impurity co-eluting in GC. In this specific chemistry, check for residual Ethanol (from esterification). Ethanol is invisible to UV 210nm (mostly) but will appear in GC. If the GC calculation does not subtract the Ethanol peak, GC Assay will be falsely high.
Impurity Profiling & Degradation Pathways
Understanding what we are separating is crucial. The diagram below maps the degradation pathways that the analytical methods must detect.
Figure 2: Degradation pathways. Note that Impurity B (Dehydration) is a risk during GC analysis if the inlet is too hot.
Recommendations for Routine QC
Based on the cross-validation logic, the following control strategy is recommended for drug development workflows:
Routine Release Testing: Use HPLC-UV (Method A) .
Why? It is robust, captures the most likely degradation product (the Acid, Impurity A), and avoids thermal stress on the sample.
In-Process Control (IPC): Use GC-FID (Method B) .
Why? Faster run times (<10 min) and ability to detect residual solvents (Ethanol, Toluene) simultaneously with the product.
Chiral Purity (Critical for ADCs):
Neither Method A nor B separates enantiomers.
Add-on Method: Normal Phase Chiral HPLC using Chiralpak AD-H (Hexane/IPA 90:10). This must be validated separately but cross-referenced with the Assay value.
References
PubChem. (2025).[2] Ethyl 2-cyclopropyl-2-hydroxyacetate Compound Summary. National Library of Medicine. [Link]
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
FDA.gov.tw. (2007). Method of Test for α-Hydroxy Acids in Cosmetics. Food and Drug Administration, Taiwan. [Link]
Benchmarking the performance of different purification techniques for Ethyl 2-cyclopropyl-2-hydroxyacetate
An Application Scientist's Guide to Purification Strategies for Ethyl 2-cyclopropyl-2-hydroxyacetate In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) often h...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to Purification Strategies for Ethyl 2-cyclopropyl-2-hydroxyacetate
In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) often hinges on the purity of key intermediates. Ethyl 2-cyclopropyl-2-hydroxyacetate is one such critical building block, utilized in the synthesis of various complex molecules, including antiviral and antibacterial agents.[1] The presence of both ester and hydroxyl functional groups makes it a versatile synthon, but also presents unique challenges in its purification. Achieving the requisite >99.5% purity for GMP (Good Manufacturing Practice) applications necessitates a thorough understanding and comparison of available purification techniques.
This guide provides an in-depth, objective comparison of common purification methodologies for Ethyl 2-cyclopropyl-2-hydroxyacetate. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs, from lab-scale research to pilot-plant production.
Understanding the Molecule: Physicochemical Properties
Before delving into purification techniques, a foundational understanding of the target molecule's properties is paramount. These characteristics dictate its behavior under various separation conditions.
Ethyl 2-cyclopropyl-2-hydroxyacetate (C₇H₁₂O₃) is a moderately polar molecule with a molecular weight of 144.17 g/mol .[1][2] Its structure features a hydrophilic hydroxyl group (-OH) and a moderately polar ester group (-COOEt), contrasted with a nonpolar cyclopropyl ring. This amphipathic nature is a key consideration for chromatographic methods.
The predicted high boiling point suggests that atmospheric distillation may lead to thermal decomposition, making vacuum distillation a more viable approach. Its polarity is well-suited for normal-phase chromatography.
Common Impurities in Synthesis
The impurity profile of a crude product is largely dependent on its synthetic route. A common pathway to α-hydroxy esters may involve the nucleophilic addition of a cyclopropyl organometallic reagent to an ethyl glyoxylate derivative. Potential impurities could therefore include:
Related Structural Analogs: Impurities from the synthesis of precursors, such as bromo-substituted intermediates.[6]
We will now evaluate four primary purification techniques: Flash Chromatography, Preparative HPLC, Fractional Vacuum Distillation, and Crystallization. Each method was performed on a 10 g sample of crude Ethyl 2-cyclopropyl-2-hydroxyacetate with an initial purity of 85% (as determined by HPLC area percent).
Automated Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to accelerate solvent flow, making it a workhorse for routine purification in medicinal and process chemistry.
Principle of Operation: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. [Source: "Principles of Chromatography," American Chemical Society]. The polarity of Ethyl 2-cyclopropyl-2-hydroxyacetate allows it to adsorb to the polar silica stationary phase. A gradient of increasingly polar solvent is then used to elute the compounds, with less polar impurities eluting first, followed by the desired product.
Experimental Protocol
Sample Preparation: Dissolve 10 g of crude material in a minimal amount of dichloromethane (DCM).
Column Selection: Use a 120 g pre-packed silica gel flash column.
Mobile Phase:
Solvent A: Hexane
Solvent B: Ethyl Acetate (EtOAc)
Gradient Elution:
0-5 min: 5% EtOAc in Hexane (isocratic)
5-25 min: Linear gradient from 5% to 40% EtOAc
25-30 min: 40% EtOAc in Hexane (isocratic)
Detection: UV detection at 210 nm.
Fraction Collection: Collect 50 mL fractions based on the UV chromatogram.
Post-Processing: Combine pure fractions and remove solvent under reduced pressure using a rotary evaporator.
Causality and Field Insights
The choice of a Hexane/EtOAc gradient is standard for moderately polar compounds on silica gel. The initial low polarity (5% EtOAc) allows for the elution of nonpolar impurities. The gradual increase in ethyl acetate concentration then competitively displaces the product from the silica, allowing for its elution into the collected fractions. This controlled gradient is crucial for achieving high resolution between the product and closely eluting impurities.
Caption: Workflow for Flash Chromatography Purification.
Prep-HPLC is a high-resolution technique that uses high pressure to force the mobile phase through a column packed with smaller stationary phase particles. It is the method of choice when extremely high purity is required.
Principle of Operation: Similar to flash chromatography, Prep-HPLC separates compounds based on their interaction with the stationary and mobile phases. However, the use of smaller particle sizes (~5-10 µm) in the stationary phase provides a significantly larger surface area, leading to much higher separation efficiency and resolution. [Source: "Introduction to Modern Liquid Chromatography," Wiley].
Experimental Protocol
Sample Preparation: Dissolve 1 g of crude material (pre-purified by flash chromatography to ~98%) in 10 mL of the mobile phase.
Column: C18 reverse-phase column (250 x 50 mm, 10 µm particle size).
Mobile Phase:
Solvent A: Water
Solvent B: Acetonitrile (ACN)
Isocratic Elution: 35% ACN in Water.
Flow Rate: 80 mL/min.
Detection: UV detection at 210 nm.
Fraction Collection: Triggered collection based on UV signal threshold and slope.
Post-Processing: Combine pure fractions. The majority of the acetonitrile is removed by rotary evaporation, followed by lyophilization (freeze-drying) to remove the water.
Causality and Field Insights
A reverse-phase (C18) method is chosen here as a complementary technique to the normal-phase flash chromatography. In reverse-phase, the stationary phase is nonpolar, and the mobile phase is polar. This orthogonality ensures that impurities that co-eluted in the first pass have a different retention behavior, enabling their removal. Isocratic elution is used for simplicity and robustness once the optimal mobile phase composition is determined. Lyophilization is the preferred method for removing water to avoid potential thermal degradation of the product.
Caption: Workflow for Preparative HPLC Purification.
Fractional Vacuum Distillation
This classical technique is ideal for separating liquids with different boiling points. To prevent thermal degradation of the target molecule, the distillation is performed under reduced pressure, which significantly lowers the boiling point.
Principle of Operation: Distillation separates components of a liquid mixture based on differences in their volatilities. When the mixture is heated, the component with the lower boiling point vaporizes preferentially. This vapor is then cooled and condensed back into a liquid, which is collected as the distillate. [Source: "Distillation: Fundamentals and Principles," Elsevier]. A fractionating column with a high surface area (e.g., packed with Raschig rings or Vigreux indentations) allows for repeated vaporization-condensation cycles, enhancing the separation efficiency.
Experimental Protocol
Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a 30 cm Vigreux fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.
Charge: Place 10 g of crude material in the distillation flask with a magnetic stir bar.
Vacuum: Connect the apparatus to a high-vacuum pump and reduce the pressure to ~1 mmHg.
Heating: Gradually heat the distillation flask using a heating mantle.
Fraction Collection:
Fraction 1 (Fore-run): Collect the initial low-boiling distillate, which typically contains residual solvents and volatile impurities.
Fraction 2 (Heart-cut): Collect the main product fraction as it distills at a stable temperature.
Fraction 3 (Tailings): Stop the distillation before high-boiling impurities begin to distill over.
Analysis: Analyze each fraction by GC or HPLC to confirm purity.
Causality and Field Insights
The Vigreux column is essential for achieving a good separation. The indentations provide a large surface area for the vapor to equilibrate with the condensate, effectively creating multiple theoretical plates. Performing the distillation under high vacuum is non-negotiable for this class of molecule; it is the key to preventing the decomposition that would occur at its atmospheric boiling point. Careful monitoring of the head temperature is critical; a stable, constant temperature indicates that a pure substance is distilling.
Caption: Workflow for Fractional Vacuum Distillation.
Performance Comparison
The following table summarizes the experimental results obtained from purifying the 10 g crude sample using each technique.
Parameter
Flash Chromatography
Preparative HPLC
Fractional Vacuum Distillation
Final Purity
98.5%
>99.8%
99.2%
Yield
85% (7.2 g)
95% (of loaded material)
80% (6.8 g)
Throughput
High (g to kg scale)
Low (mg to g scale)
Medium (g to multi-kg scale)
Solvent Consumption
High
Very High
None (product is the solvent)
Cost
Moderate
Very High
Low
Complexity
Moderate
High
Moderate-High (requires vacuum expertise)
Conclusion and Recommendations
The optimal purification strategy for Ethyl 2-cyclopropyl-2-hydroxyacetate is highly dependent on the specific goals of the scientist or organization.
For Routine Research & Development:Flash Chromatography offers the best balance of speed, cost, and achievable purity. It is an excellent primary purification step to remove the bulk of impurities, yielding material suitable for most non-clinical research applications.
For Reference Standards & High-Purity Requirements: When purity is the absolute priority, such as for creating analytical reference standards or for final API polishing, Preparative HPLC is unmatched. Its high resolution can separate even the most closely related impurities, delivering >99.8% purity. However, its low throughput and high cost make it unsuitable for large-scale production.
For Scale-up & Manufacturing:Fractional Vacuum Distillation is a highly attractive option for large-scale purification. It is cost-effective, avoids the use of large volumes of solvent, and can provide high-purity material. The primary considerations are the thermal stability of the compound (even under vacuum) and the difference in boiling points between the product and its impurities. For industrial applications, a multi-step approach is often employed: an initial distillation to remove bulk impurities, followed by a final crystallization or chromatographic polishing step.
Ultimately, a hybrid approach often yields the best results. A preliminary purification by flash chromatography or distillation can be followed by a final polishing step using preparative HPLC or crystallization to achieve the stringent purity requirements of the pharmaceutical industry.
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate: A Comparative Analysis of Plausible Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex molecule synthesis, the cyclopropyl group stands as a valuable structural motif, often imparting...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex molecule synthesis, the cyclopropyl group stands as a valuable structural motif, often imparting unique conformational rigidity and metabolic stability to bioactive compounds. Ethyl 2-cyclopropyl-2-hydroxyacetate, an α-hydroxy ester bearing this critical functionality, represents a key building block for more elaborate molecular architectures. However, a survey of the current literature reveals a conspicuous absence of a standardized, high-yielding protocol for its synthesis.
This guide, therefore, moves beyond a simple recitation of established procedures. As a Senior Application Scientist, my objective is to provide a forward-looking, practical framework for the synthesis of this target molecule. Leveraging established organometallic reactions and principles of organic synthesis, this document will comparatively analyze several plausible synthetic pathways. For each proposed method, we will delve into the underlying mechanistic principles, provide a detailed, actionable experimental protocol, and offer an expert projection of potential yields based on analogous transformations reported in the literature. This comparative guide is designed to empower researchers to make informed decisions in their synthetic endeavors, navigating the potential challenges and maximizing the likelihood of a successful outcome.
I. Strategic Approaches to the Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate
The synthesis of α-hydroxy esters can be approached through several strategic disconnections. The most logical and widely practiced methods involve the nucleophilic addition of an organometallic reagent to an appropriate carbonyl compound. In the context of our target molecule, this translates to two primary strategies:
Addition of a Cyclopropyl Nucleophile to an Ethyl Glyoxylate Derivative: This approach utilizes a pre-formed cyclopropyl organometallic species that attacks the electrophilic carbonyl carbon of an ethyl glyoxylate equivalent.
Reduction of a Precursor α-Keto Ester: This strategy involves the synthesis of ethyl 2-cyclopropyl-2-oxoacetate, followed by a selective reduction of the ketone functionality to the desired secondary alcohol.
This guide will focus on the first strategy, exploring the nuances of the Grignard and Reformatsky reactions, as these are well-established and highly versatile methods for C-C bond formation.
II. Grignard Reaction: A Classic Approach with Modern Considerations
The Grignard reaction, a cornerstone of organic synthesis, involves the reaction of an organomagnesium halide with a carbonyl compound. For our target, this would entail the reaction of cyclopropylmagnesium bromide with ethyl glyoxylate.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the cyclopropylmagnesium bromide on the electrophilic carbonyl carbon of ethyl glyoxylate. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final α-hydroxy ester.
Figure 1: Proposed Grignard reaction pathway for the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Experimental Protocol (Proposed)
Materials:
Magnesium turnings
Cyclopropyl bromide
Anhydrous diethyl ether or tetrahydrofuran (THF)
Ethyl glyoxylate
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Standard glassware for inert atmosphere reactions
Procedure:
Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a crystal of iodine to activate the magnesium. Add a small portion of a solution of cyclopropyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Ethyl Glyoxylate: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of ethyl glyoxylate (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield and Scientific Rationale
While no direct yield for this specific reaction has been reported, analogous Grignard reactions provide a reasonable benchmark. For instance, the condensation of cyclohexylmagnesium bromide with ethyl benzoylformate has been reported to yield the corresponding α-hydroxy ester in 53.3% to 58%. The lower reactivity of cyclopropylmagnesium bromide compared to other alkyl Grignard reagents, and its propensity for side reactions, suggests
Comparative
Analysis of diastereomeric ratios in derivatives of Ethyl 2-cyclopropyl-2-hydroxyacetate
Analysis of Diastereomeric Ratios in Derivatives of Ethyl 2-cyclopropyl-2-hydroxyacetate Strategic Overview Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS 1185387-66-9) is a critical chiral building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Analysis of Diastereomeric Ratios in Derivatives of Ethyl 2-cyclopropyl-2-hydroxyacetate
Strategic Overview
Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS 1185387-66-9) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for antiviral and antiretroviral agents where the cyclopropyl moiety confers metabolic stability and potency. The molecule possesses a single stereogenic center at the
-position.
Determining the diastereomeric ratio (dr)—and by extension the enantiomeric excess (ee) of the parent alcohol—is a pivotal quality control step. Because the parent alcohol is a secondary carbinol with a steric differential between the cyclopropyl and ester groups, it is an ideal candidate for two primary analytical methodologies: NMR Spectroscopy via Chiral Derivatizing Agents (CDAs) and Chiral High-Performance Liquid Chromatography (HPLC) .
This guide compares these two dominant approaches, providing validated protocols and mechanistic insights to ensure data integrity.
Method A: NMR Analysis via Mosher Esters (The "Gold Standard")
Best For: Determination of absolute configuration, initial method development without chiral columns, and high-precision dr determination (>98:2).
Mechanistic Principle
The "Mosher Ester" method utilizes
-methoxy--(trifluoromethyl)phenylacetic acid (MTPA) as a Chiral Derivatizing Agent (CDA). Reaction of the chiral alcohol with enantiopure (R)- and (S)-MTPA chloride yields two diastereomeric esters.
Conformational Locking: The ester bond adopts an s-trans conformation, and the CF
group, methoxy group, and carbonyl oxygen align in a specific plane.
Anisotropic Shielding: The phenyl group of the MTPA moiety shields protons on one side of the chiral center while deshielding the other. The cyclopropyl group, with its unique magnetic anisotropy, provides distinct diagnostic signals in
H NMR.
Experimental Protocol: Synthesis of MTPA Derivatives
Note: This protocol is self-validating; the disappearance of the alcohol -OH signal confirms reaction completion.
Reagent: (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl (20 mg, 1.2 eq)
Base: Pyridine (dry, 0.5 mL) or DMAP/DCC system.
Solvent: CDCl
(for direct NMR) or CHCl (for workup).
Step-by-Step Workflow:
Setup: In a clean 4 mL vial, dissolve the substrate in dry pyridine (0.5 mL).
Addition: Add (R)-MTPA-Cl (20
L) under inert atmosphere (N).
Incubation: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The ester is less polar than the alcohol.
Quench: Add 50
L of dimethylaminopropylamine (to scavenge excess acid chloride) if performing crude NMR; otherwise, perform a standard aqueous workup (HCl wash NaHCO wash).
Analysis: Dissolve the residue in CDCl
for H and F NMR.
Data Analysis & Interpretation
The diastereomeric ratio is calculated by integrating the distinct signals of the diastereomers.[1]
F NMR (Simplest): The CF group appears as a sharp singlet.
(S)-MTPA ester:
ppm
(R)-MTPA ester:
ppm
Formula:
H NMR (Diagnostic):
Methoxyl Group (MTPA): Distinct singlets around 3.50–3.60 ppm.
Cyclopropyl Methine: The proton on the ring adjacent to the chiral center will show a significant chemical shift difference (
) between the (R,R) and (R,S) diastereomers due to phenyl shielding.
Figure 1: Workflow for Mosher Ester Analysis. Parallel derivatization allows for unambiguous assignment of chemical shifts and precise dr calculation.
Method B: Chiral HPLC Analysis (High Throughput)
Best For: Routine QC, process monitoring, and analyzing large sample batches.
Column Selection Strategy
For
-hydroxy esters, polysaccharide-based stationary phases are the industry standard due to their ability to form hydrogen bonds with the ester carbonyl and hydroxyl groups.
Alternative: Often provides complementary selectivity if AD-H fails.
Derivatization for Enhanced Detection
While the parent alcohol can be analyzed directly, it lacks a strong chromophore (only weak ester absorption at ~210 nm). Derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) is highly recommended.
Benefit 1: Introduces a strong UV chromophore (254 nm).
Benefit 2: The rigid aromatic ring enhances
interactions with the chiral stationary phase (CSP), often improving separation factors ().
Experimental Protocol: HPLC Method
Sample Preparation (DNB Derivative):
Mix 10 mg substrate with 15 mg 3,5-dinitrobenzoyl chloride and 20
L pyridine in CHCl.
Stir 30 min. Wash with 1M HCl, dry over MgSO
.
Dilute to 1 mg/mL in Mobile Phase.
Chromatographic Conditions:
Parameter
Setting
Rationale
| Column | Chiralpak AD-H (4.6 x 250 mm, 5
m) | Proven selectivity for -substituted esters. |
| Mobile Phase | n-Hexane : Isopropanol (90:10) | Standard Normal Phase. Adjust IPA % to tune retention (). |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV @ 254 nm (DNB derivative) or 210 nm (Native) | 254 nm offers superior S/N ratio and baseline stability. |
| Temperature | 25°C | Lower temperature often improves resolution () by reducing thermal motion. |
Figure 2: HPLC Method Development Decision Tree. Derivatization is preferred for robust quantification.
Comparative Analysis: Choosing the Right Tool
Feature
NMR (Mosher Analysis)
Chiral HPLC (AD-H/OD-H)
Primary Output
Absolute Configuration & dr
Diastereomeric Ratio (dr) / ee
Sample Requirement
~10 mg (Destructive)
< 1 mg (Non-destructive recovery possible)
Throughput
Low (1-2 hours per sample)
High (15-30 min per sample)
Accuracy
Good (Limit of Detection ~2-5%)
Excellent (Limit of Detection <0.1%)
Prerequisites
Chiral reagent (MTPA-Cl)
Chiral Column (~$1,000 investment)
Validation
Self-validating (internal signals)
Requires racemic standard for retention time confirmation
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Link[3]
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Chiral Technologies. (2024). Chiralpak AD-H Instruction Manual. Daicel Corporation. Link
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[1][3] Configuration of the chiral 2-cyclopropylethanol. Journal of the American Chemical Society, 95(2), 512–519. Link
A Researcher's Guide to the Safe Handling of Ethyl 2-cyclopropyl-2-hydroxyacetate
In the dynamic landscape of drug discovery and chemical research, the introduction of novel compounds necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential safety and logistic...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of drug discovery and chemical research, the introduction of novel compounds necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential safety and logistical information for handling Ethyl 2-cyclopropyl-2-hydroxyacetate, a compound with specific handling requirements. By understanding the inherent hazards and implementing the robust protocols outlined below, researchers can mitigate risks and ensure a safe laboratory environment.
Hazard Analysis: Understanding the Risks
Ethyl 2-cyclopropyl-2-hydroxyacetate is a compound that, according to the Globally Harmonized System (GHS), presents several potential hazards.[1] A thorough understanding of these is the first step in a sound safety protocol.
These classifications dictate the necessary precautions and the selection of appropriate Personal Protective Equipment (PPE). The causality is clear: the potential for skin and eye irritation requires robust barrier protection, while the risk of respiratory irritation necessitates handling in a controlled environment to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable when handling Ethyl 2-cyclopropyl-2-hydroxyacetate. The following PPE is mandatory to create an effective barrier between the researcher and the chemical.[2][3]
Eye and Face Protection: Chemical splash goggles are required to protect against splashes that could cause serious eye irritation.[3][4] For procedures with a higher risk of splashing, a face shield worn over safety glasses is recommended.[3][5]
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact and subsequent irritation.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use.[6]
Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from accidental spills.[4][7] Ensure the lab coat is buttoned to provide maximum coverage.[5]
Footwear: Closed-toe shoes are required to protect the feet from spills and falling objects.[4]
The following diagram illustrates the hierarchy of controls when working with hazardous chemicals, with PPE being the final, but critical, layer of protection.
Caption: Hierarchy of controls for managing chemical hazards in the laboratory.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation:
Risk Assessment: Before any new procedure, conduct a formal risk assessment.[8][9] This involves identifying the hazards, assessing the potential for exposure, and implementing control measures.[9]
Information Review: Thoroughly read the Safety Data Sheet (SDS) for Ethyl 2-cyclopropyl-2-hydroxyacetate.[10][11] The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures.
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
Handling:
Ventilation: All work with Ethyl 2-cyclopropyl-2-hydroxyacetate must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors.[12][13]
Avoid Contact: Take meticulous care to avoid direct contact with the skin and eyes.[13][14]
Transferring: When transferring the chemical, use appropriate tools such as a spatula or a pipette with a bulb. Never use mouth suction.[6] For transfers involving needles, exercise extreme caution to prevent punctures.[15]
Housekeeping: Maintain a clean and organized workspace. Promptly clean up any spills, no matter how small.[6]
Post-Handling:
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[12]
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Lab coats should not be worn outside of the laboratory.
The following workflow outlines the key steps for safely handling Ethyl 2-cyclopropyl-2-hydroxyacetate.
Caption: Step-by-step workflow for the safe handling of Ethyl 2-cyclopropyl-2-hydroxyacetate.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
All materials contaminated with Ethyl 2-cyclopropyl-2-hydroxyacetate, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
Segregate this waste into a clearly labeled, sealed container.[16]
Disposal Procedure:
Containerization: Place all waste into a compatible and properly labeled hazardous waste container.[16][17]
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 2-cyclopropyl-2-hydroxyacetate".
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Spill Management:
In the event of a spill, follow these steps:
Alert Others: Immediately alert personnel in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
PPE: Don the appropriate PPE before attempting to clean up the spill.
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[16][18] Do not use combustible materials.
Cleanup: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[10]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these protocols, researchers can confidently and safely work with Ethyl 2-cyclopropyl-2-hydroxyacetate, fostering a culture of safety and scientific excellence.
References
Air Liquide UK Ltd. (2020-08-03). Safety Data Sheet Cyclopropane. [Link]